R(+)-Methylindazone
Description
Properties
IUPAC Name |
2-[[(2S)-6,7-dichloro-2-cyclopentyl-2-methyl-1-oxo-3H-inden-5-yl]oxy]acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18Cl2O4/c1-17(10-4-2-3-5-10)7-9-6-11(23-8-12(20)21)14(18)15(19)13(9)16(17)22/h6,10H,2-5,7-8H2,1H3,(H,20,21)/t17-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RNOJGTHBMJBOSP-KRWDZBQOSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC2=CC(=C(C(=C2C1=O)Cl)Cl)OCC(=O)O)C3CCCC3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@]1(CC2=CC(=C(C(=C2C1=O)Cl)Cl)OCC(=O)O)C3CCCC3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18Cl2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40349647 | |
| Record name | 2-[[(2R)-6,7-Dichloro-2-cyclopentyl-2-methyl-1-oxo-3H-inden-5-yl]oxy]acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40349647 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
357.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
54197-31-8 | |
| Record name | 2-[[(2R)-6,7-Dichloro-2-cyclopentyl-2-methyl-1-oxo-3H-inden-5-yl]oxy]acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40349647 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide on the Chemical Structure and Properties of Chiral Indazole Derivatives
Affiliation: Google Research
Abstract: The term "R(+)-Methylindazone" does not correspond to a standard chemical nomenclature. This guide posits that the query likely refers to a chiral, dextrorotatory methyl-substituted indazole derivative. Indazoles, bicyclic heteroaromatic compounds, are significant pharmacophores. Chirality in indazole derivatives can arise from a stereogenic center on a substituent, leading to enantiomers with distinct biological activities. This document provides a comprehensive overview of the chemical structure, stereochemistry, synthesis, and potential biological relevance of chiral methyl-substituted indazoles, using a representative C3-substituted chiral indazole as a primary example. Detailed experimental protocols and data are presented to serve as a valuable resource for researchers, scientists, and professionals in drug development.
Introduction: Unraveling "this compound"
The query for "this compound" presents a nomenclatural ambiguity, as "indazone" is not a systematically recognized heterocyclic ring system. The name most likely contains a typographical error and refers to indazole , a well-established and pharmaceutically important scaffold. Indazole consists of a benzene ring fused to a pyrazole ring. The "Methyl" and "R(+)" components suggest a methyl-substituted indazole that is the dextrorotatory enantiomer of a chiral pair.
Chirality in substituted indazoles is a critical aspect of their medicinal chemistry. While N-methylation of the indazole ring itself does not introduce a chiral center, the presence of a stereogenic carbon on a substituent at positions such as C3 can lead to enantiomeric pairs. These enantiomers can exhibit significantly different pharmacological and toxicological profiles. For instance, in the case of indazole-3-carboxamide synthetic cannabinoid receptor agonists, the (S)-enantiomer is considerably more potent than the corresponding (R)-enantiomer at CB₁ and CB₂ receptors.[1]
This guide will focus on a representative chiral methyl-substituted indazole, specifically a C3-allyl-1H-indazole with a quaternary stereocenter, to provide an in-depth analysis of its chemical structure and properties. This class of compounds has been synthesized with high enantioselectivity, making them excellent models for understanding the characteristics of chiral indazoles.[2][3][4][5]
Chemical Structure and Stereochemistry
The core structure of the model compound is a 1H-indazole substituted at the C3 position with a group containing a quaternary chiral center. An example from recent literature is (R)-3-(1-methyl-1-phenylallyl)-1H-indazole .
-
Systematic Name (IUPAC): (R)-3-(1-methyl-1-phenylprop-2-en-1-yl)-1H-indazole
-
Molecular Formula: C₁₉H₁₈N₂
-
Molecular Weight: 274.36 g/mol
-
Core Scaffold: 1H-Indazole
-
Chiral Center: The C3 substituent contains a quaternary carbon atom bonded to the indazole ring, a methyl group, a phenyl group, and a vinyl group. This carbon is the stereocenter responsible for the molecule's chirality.
-
Enantiomers: This molecule exists as two enantiomers, (R) and (S), which are non-superimposable mirror images. The "R(+)" designation in the user's query suggests the dextrorotatory enantiomer, which rotates plane-polarized light in a clockwise direction.
The absolute configuration (R or S) is determined by the Cahn-Ingold-Prelog priority rules, while the direction of optical rotation (+ or -) is determined experimentally using a polarimeter. There is no direct correlation between the R/S designation and the sign of optical rotation.
Physicochemical and Spectroscopic Data
Quantitative data for a specific "this compound" is not available due to the non-standard name. However, we can present typical data for a closely related, well-characterized chiral indazole derivative, (R)-3-(1-methyl-1-phenylallyl)-1H-indazole, based on published literature.[2][3][4][5]
Table 1: Physicochemical Properties of a Representative Chiral Indazole Derivative
| Property | Value |
| Appearance | White to off-white solid |
| Melting Point | Not reported |
| Solubility | Soluble in common organic solvents (e.g., dichloromethane, ethyl acetate) |
| Optical Rotation [α]D | The specific rotation would be a positive value for the (+) enantiomer. The magnitude is compound-specific and would need to be experimentally determined. |
Table 2: Spectroscopic Data for a Representative Chiral Indazole Derivative
| Spectroscopy | Key Features |
| ¹H NMR | Signals corresponding to the protons on the indazole ring, the phenyl group, the methyl group, and the vinyl group. The chemical shifts and coupling constants would be identical for both enantiomers in an achiral solvent. |
| ¹³C NMR | Signals for all carbon atoms in the molecule. Similar to ¹H NMR, the spectra of the two enantiomers are identical in an achiral environment.[6] |
| Mass Spectrometry | The molecular ion peak (M+) would be observed at m/z corresponding to the molecular weight of the compound. |
| Vibrational Circular Dichroism (VCD) | This technique can be used to determine the absolute configuration of chiral molecules in the solid state by analyzing the differential absorption of left and right circularly polarized infrared light.[7][8] |
| X-ray Crystallography | Can be used to determine the three-dimensional structure and absolute configuration of a single crystal of one of the enantiomers.[7][8] |
Experimental Protocols
The synthesis of chiral indazole derivatives with a C3-quaternary stereocenter can be achieved with high enantioselectivity using copper hydride (CuH) catalysis.[2][3][4][5]
Enantioselective Synthesis of (R)-3-(1-methyl-1-phenylallyl)-1H-indazole
This protocol is adapted from the work of Buchwald and colleagues on the C3-allylation of indazole electrophiles.[2][3][4][5]
Reaction Scheme:
Enantioselective Synthesis of a C3-Substituted Chiral Indazole.
Materials and Methods:
-
Preparation of the Catalyst: In a glovebox, a solution of the chiral phosphine ligand (e.g., (S)-DTBM-SEGPHOS) and a copper(I) salt (e.g., CuCl) in an anhydrous, aprotic solvent (e.g., toluene) is prepared.
-
Reaction Setup: To an oven-dried reaction vessel under an inert atmosphere (e.g., argon), add the N-(benzoyloxy)indazole (1.0 equiv.), the 1-methyl-1-phenylallene (1.2 equiv.), and the pre-formed copper catalyst solution.
-
Addition of Silane: A silane (e.g., diethoxymethylsilane) is added as the hydride source.
-
Reaction Conditions: The reaction mixture is stirred at a controlled temperature (e.g., room temperature or slightly elevated) until completion, which is monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up and Purification: Upon completion, the reaction is quenched, and the product is extracted with an organic solvent. The crude product is then purified by flash column chromatography on silica gel to yield the enantiomerically enriched (R)-3-(1-methyl-1-phenylallyl)-1H-indazole.
Table 3: Representative Reagents and Conditions for Enantioselective Synthesis
| Reagent/Condition | Specification |
| Indazole Substrate | N-(benzoyloxy)indazole |
| Allene Substrate | 1-methyl-1-phenylallene |
| Copper Source | Copper(I) Chloride (CuCl) |
| Chiral Ligand | (S)-DTBM-SEGPHOS |
| Hydride Source | Diethoxymethylsilane |
| Solvent | Toluene |
| Temperature | 25-40 °C |
| Reaction Time | 12-24 hours |
Biological Activity and Signaling Pathways
Indazole derivatives are known to exhibit a wide range of biological activities, including anti-cancer, anti-inflammatory, and antimicrobial effects.[9][10][11][12] Many indazole-containing drugs function as kinase inhibitors. For example, Pazopanib and Axitinib are tyrosine kinase inhibitors used in cancer therapy.
The specific biological activity of a chiral indazole is highly dependent on its stereochemistry. For the model compound, (R)-3-(1-methyl-1-phenylallyl)-1H-indazole, its biological targets would need to be determined through screening assays. However, based on the general activity of indazoles, it could potentially act as an inhibitor of various protein kinases involved in cell signaling pathways.
Below is a generalized diagram illustrating a potential mechanism of action for a chiral indazole derivative as a kinase inhibitor in a cancer-related signaling pathway.
Hypothetical Signaling Pathway Inhibition by a Chiral Indazole.
Conclusion
While the specific compound "this compound" is not found in the chemical literature under that name, it is highly probable that the query refers to a chiral, dextrorotatory methyl-substituted indazole. This technical guide has provided a detailed overview of the chemical structure, synthesis, and potential biological relevance of such compounds, using a C3-substituted chiral indazole as a representative example. The enantioselective synthesis of these molecules is crucial for elucidating the specific biological roles of each enantiomer. The information presented herein serves as a foundational resource for researchers engaged in the design and development of novel indazole-based therapeutics. Further experimental work would be required to determine the precise physicochemical properties and biological activity of any specific chiral methyl-indazole derivative.
References
- 1. Frontiers | Enantiospecific Synthesis, Chiral Separation, and Biological Activity of Four Indazole-3-Carboxamide-Type Synthetic Cannabinoid Receptor Agonists and Their Detection in Seized Drug Samples [frontiersin.org]
- 2. Highly Enantioselective Synthesis of Indazoles with a C3-Quaternary Chiral Center Using CuH Catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. dspace.mit.edu [dspace.mit.edu]
- 4. pubs.acs.org [pubs.acs.org]
- 5. msesiom2.demo.elsevierpure.com [msesiom2.demo.elsevierpure.com]
- 6. researchgate.net [researchgate.net]
- 7. The chiral structure of 1H-indazoles in the solid state: a crystallographic, vibrational circular dichroism and computational study - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
- 10. pnrjournal.com [pnrjournal.com]
- 11. Synthesis and biological evaluation of indazole derivatives as anti-cancer agents - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 12. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
A Technical Guide to the Asymmetric Synthesis of R(+)-Methylindazone
Abstract: Indazole derivatives are a cornerstone in medicinal chemistry, valued for their wide-ranging pharmacological activities.[1][2] The synthesis of specific enantiomers of chiral indazoles is of paramount importance, as stereochemistry often dictates biological efficacy and safety. This technical guide provides an in-depth overview of a plausible and efficient synthetic pathway for R(+)-Methylindazone, a representative chiral N-methylated indazole derivative. While "this compound" is not a standard nomenclature, this document outlines a robust strategy based on modern catalytic methods, including transition-metal-catalyzed C-H activation, a powerful tool for constructing functionalized indazoles.[3][4] Detailed experimental protocols, quantitative data, and workflow visualizations are provided to facilitate replication and adaptation in a research and development setting.
Introduction: The Importance of Chiral Indazoles
The indazole nucleus is a privileged scaffold found in numerous biologically active compounds, including anti-cancer agents like Niraparib and Pazopanib, as well as molecules with anti-inflammatory, anti-HIV, and antifungal properties.[2] The functionalization of the indazole core, particularly at the C3 position, is a key strategy in drug discovery.[1][5]
Achieving enantiomeric purity is a critical challenge in the synthesis of chiral drug candidates. For indazole-based therapeutics, the spatial arrangement of substituents can dramatically influence binding affinity to biological targets. This guide focuses on asymmetric synthesis, which aims to produce a single enantiomer directly, thereby avoiding costly and often inefficient chiral resolution steps.[6]
This document outlines a multi-step synthesis for a model compound, which we will refer to as (R)-1-methyl-3-(1-phenylethyl)-1H-indazole , as a representative "this compound". The proposed pathway leverages a modern and highly efficient palladium-catalyzed asymmetric C-H functionalization.
Overall Synthesis Pathway
The proposed synthesis is a three-step process starting from commercially available 1H-indazole. The key steps are:
-
N-Methylation: Protection and activation of the indazole core by methylation at the N1 position.
-
Asymmetric C-H Functionalization: The core of the synthesis, where a chiral center is introduced at the C3 position via a palladium-catalyzed reaction with styrene.
-
Reduction of Alkene: Conversion of the styryl intermediate to the final saturated product.
Below is a visualization of the overall experimental workflow.
Detailed Experimental Protocols
Step 1: Synthesis of 1-Methyl-1H-indazole
This initial step involves the straightforward methylation of the indazole nitrogen. While methylation can occur at N1 or N2, specific conditions can favor the desired N1 isomer.[1]
Protocol:
-
To a solution of 1H-indazole (1.0 eq) in anhydrous Tetrahydrofuran (THF) in a flask under an inert atmosphere (e.g., nitrogen or argon), add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq) portion-wise at 0 °C.
-
Allow the mixture to stir at room temperature for 30 minutes.
-
Cool the mixture back to 0 °C and add methyl iodide (CH₃I, 1.2 eq) dropwise.
-
Let the reaction warm to room temperature and stir for 4-6 hours, monitoring by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Quench the reaction carefully by the slow addition of water.
-
Extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield 1-methyl-1H-indazole.
Step 2: Asymmetric C-H Functionalization
This is the key enantioselective step. We propose a palladium-catalyzed C-H olefination. This type of reaction has been shown to be effective for the C3-functionalization of N-substituted indazoles. The choice of a chiral ligand is critical for inducing asymmetry.
Protocol:
-
In a dry Schlenk tube under an inert atmosphere, combine 1-methyl-1H-indazole (1.0 eq), Palladium(II) acetate (Pd(OAc)₂, 0.05 eq), and a suitable chiral ligand (e.g., a chiral phosphine or N-heterocyclic carbene ligand, 0.10 eq).
-
Add a silver-based oxidant, such as silver acetate (AgOAc, 2.0 eq).
-
Add styrene (1.5 eq) followed by a suitable solvent (e.g., 1,2-dichloroethane or PhCF₃).[3]
-
Seal the tube and heat the reaction mixture at 80-100 °C for 12-24 hours. Monitor the reaction progress by TLC or GC-MS.
-
After completion, cool the reaction to room temperature and dilute with dichloromethane (DCM).
-
Filter the mixture through a pad of Celite to remove metal salts.
-
Wash the filtrate with water and brine, dry over Na₂SO₄, and concentrate in vacuo.
-
Purify the resulting (E)-1-methyl-3-styryl-1H-indazole via column chromatography.
The following diagram illustrates the proposed catalytic cycle for this key transformation.
Step 3: Asymmetric Reduction of the Alkene
The final step is the reduction of the styryl double bond to a saturated ethyl group. An asymmetric hydrogenation using a chiral catalyst will ensure the final product has high enantiomeric purity.
Protocol:
-
Dissolve the enantioenriched (E)-1-methyl-3-styryl-1H-indazole (1.0 eq) in a suitable solvent like methanol or ethanol in a high-pressure hydrogenation vessel.
-
Add a chiral hydrogenation catalyst, such as a Rhodium or Ruthenium complex with a chiral phosphine ligand (e.g., (R)-BINAP) (0.01 eq).
-
Pressurize the vessel with hydrogen gas (H₂) to 50-100 psi.
-
Stir the reaction at room temperature for 12-24 hours.
-
Carefully release the hydrogen pressure.
-
Filter the reaction mixture to remove the catalyst.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography to obtain the final (R)-1-methyl-3-(1-phenylethyl)-1H-indazole.
Quantitative Data Summary
The following table summarizes the expected yields and purity at each stage of the synthesis. These values are representative and based on typical results for similar reactions reported in the literature. Actual results may vary depending on specific conditions and ligand choice.
| Step | Product | Starting Material | Typical Yield (%) | Purity (by HPLC/NMR) | Enantiomeric Excess (e.e.) |
| 1 | 1-Methyl-1H-indazole | 1H-Indazole | 85 - 95% | >98% | N/A |
| 2 | (E)-1-methyl-3-styryl-1H-indazole | 1-Methyl-1H-indazole | 60 - 80% | >95% | 90 - 99% |
| 3 | (R)-1-methyl-3-(1-phenylethyl)-1H-indazole | (E)-1-methyl-3-styryl-1H-indazole | >95% | >99% | >99% |
Alternative Synthetic Strategies
While the proposed pathway is robust, other strategies exist for the synthesis of chiral C3-substituted indazoles.
-
Chiral Pool Synthesis: This approach would involve starting with a chiral precursor that already contains the desired stereocenter and building the indazole ring around it.
-
Resolution of Racemates: A racemic mixture of the final product could be synthesized and then the enantiomers separated using chiral chromatography or by forming diastereomeric salts with a chiral resolving agent.[6]
-
Copper-Catalyzed Asymmetric Allylation: Recent methods have shown that copper-hydride catalysis can be used for the highly enantioselective C3-allylation of indazoles.[1][5][7] This provides an alternative route to introduce a chiral side chain.
The logical relationship between these alternative strategies is depicted below.
Conclusion
The synthesis of enantiomerically pure this compound is achievable through modern synthetic methodologies. The proposed pathway, centered on a palladium-catalyzed asymmetric C-H functionalization, offers an efficient and direct route to this important class of molecules. The detailed protocols and data provided in this guide serve as a comprehensive resource for researchers in the field of medicinal chemistry and drug development, enabling the exploration and synthesis of novel chiral indazole derivatives.
References
- 1. Highly Enantioselective Synthesis of Indazoles with a C3-Quaternary Chiral Center Using CuH Catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Recent advances in C–H functionalization of 2H-indazoles - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. chemrxiv.org [chemrxiv.org]
- 6. Frontiers | Enantiospecific Synthesis, Chiral Separation, and Biological Activity of Four Indazole-3-Carboxamide-Type Synthetic Cannabinoid Receptor Agonists and Their Detection in Seized Drug Samples [frontiersin.org]
- 7. dspace.mit.edu [dspace.mit.edu]
An In-depth Technical Guide to the Discovery and History of R(+)-Methylindazone
For Researchers, Scientists, and Drug Development Professionals
Abstract
R(+)-Methylindazone, more commonly known in scientific literature as R(+)-IAA-94, is a potent, chiral indanyloxyacetic acid derivative that has been instrumental in the characterization and understanding of epithelial and intracellular chloride channels. Initially identified in a broad screen for chloride channel inhibitors, its high affinity and specificity have made it a valuable pharmacological tool. This technical guide provides a comprehensive overview of the discovery, history, and key experimental data related to this compound. It includes detailed experimental protocols for its characterization, quantitative pharmacological data, and diagrams of its known signaling pathways, designed to serve as a core resource for researchers in pharmacology and drug development.
Discovery and History
The discovery of this compound (R(+)-IAA-94) is rooted in the quest for specific pharmacological probes to study the function of epithelial chloride channels. These channels are crucial for processes such as NaCl absorption and secretion, and their dysfunction is implicated in diseases like cystic fibrosis.
In the mid-1980s, researchers sought potent and specific ligands to aid in the functional and molecular characterization of these channels. This led to a systematic screening of compounds from three chemical classes: indanyloxyacetic acid (IAA), anthranilic acid, and ethacrynic acid. The seminal work by Landry, Reitman, Cragoe, and Al-Awqati, published in 1987 in the Journal of General Physiology, identified the indanyloxyacetic acid derivative, IAA-94, as a highly potent inhibitor.[1]
Their study utilized membrane vesicles from bovine kidney cortex and trachea to measure chloride conductance. Through these assays, IAA-94 emerged as a lead compound. The researchers then synthesized a tritiated form of IAA-94 ([³H]IAA-94) to perform radioligand binding studies. These experiments revealed a high-affinity binding site in the kidney cortex membrane vesicles, with a dissociation constant (Kd) that correlated well with the concentration required for channel inhibition (Ki).[1] This provided strong evidence that IAA-94 was directly interacting with the chloride channel or a closely associated protein.
The initial studies were conducted with a racemic mixture of IAA-94. Subsequent research delineated the stereospecificity of this interaction, demonstrating that the R(+) enantiomer, this compound, is the more active isomer. This enantiomer is now widely used as a specific blocker of various chloride channels, including the Chloride Intracellular Channel (CLIC) family, particularly CLIC1.
Chemical Synthesis
The likely synthetic pathway is as follows:
-
Synthesis of the Indanone Core: The synthesis would begin with the construction of the 6,7-dichloro-2-cyclopentyl-2-methyl-1-indanone core. This is likely achieved through a multi-step process, potentially involving a Friedel-Crafts acylation or a similar cyclization reaction to form the indanone ring system.
-
Introduction of the Hydroxyl Group: The next key step is the introduction of a hydroxyl group at the 5-position of the indanone ring, yielding 6,7-dichloro-2-cyclopentyl-5-hydroxy-2-methyl-1-indanone.
-
Alkylation with an Acetate Moiety: The hydroxyl group of the indanone is then alkylated, likely using a reagent such as ethyl chloroacetate in the presence of a base (e.g., potassium carbonate in a solvent like acetone or DMF), to form the corresponding ethyl ester.[2]
-
Hydrolysis to the Carboxylic Acid: The final step is the hydrolysis of the ethyl ester to the carboxylic acid, R(+)-[(6,7-dichloro-2-cyclopentyl-2,3-dihydro-2-methyl-1-oxo-1H-inden-5-yl)oxy]acetic acid (R(+)-IAA-94).
-
Chiral Resolution: To obtain the enantiomerically pure this compound, a chiral resolution step would be incorporated. This could be achieved through various methods, such as the formation of diastereomeric salts with a chiral amine, followed by separation and subsequent liberation of the pure enantiomer.
A related synthesis described for the preparation of the corresponding acetyl chloride involves treating the final carboxylic acid with a chlorinating agent, such as thionyl chloride.[3]
Pharmacological Data
The following tables summarize the key quantitative data for this compound (R(+)-IAA-94) from various studies.
| Parameter | Value | System/Assay | Reference |
| Binding Affinity (Ki) | 1 µM | Bovine kidney cortex microsomes | [4] |
| Dissociation Constant (Kd) | 0.6 µM | [³H]IAA-94 binding to kidney cortex membrane vesicles | [1] |
| Inhibition Constant (Ki) | 1 µM | Chloride conductance in kidney cortex membrane vesicles | [1] |
| Target | IC₅₀ | Cell/System | Effect | Reference |
| CLIC1 | <50 µM | Microglial cells | Inhibition of Aβ-induced proliferation | [5] |
| Mitochondrial Permeability Transition Pore (mPTP) | ~3 µM (for ~40% reduction in CRC) | Isolated cardiac mitochondria | Reduction in Calcium Retention Capacity | [6] |
| Epithelial Chloride Channels | Not specified | Bovine kidney cortex and trachea | Inhibition of chloride conductance | [1] |
Mechanism of Action and Signaling Pathways
This compound primarily functions as a blocker of chloride channels. Its most well-characterized target is the Chloride Intracellular Channel 1 (CLIC1). CLIC proteins are unique in that they can exist as both soluble cytosolic proteins and as integral membrane proteins forming chloride channels.
Direct Channel Blockade
The primary mechanism of action of this compound is the direct blockade of chloride ion translocation through the pore of sensitive channels. This has been demonstrated in various systems, including epithelial cells, microglia, and cardiac mitochondria.[1][5][6]
Downstream Signaling Consequences
The inhibition of chloride efflux by this compound has significant downstream consequences on cellular signaling pathways, particularly in the context of inflammation and cell death.
Recent studies have shown that chloride efflux is a critical upstream event for the activation of the NLRP3 inflammasome, a key component of the innate immune system. By blocking CLIC-mediated chloride efflux, this compound can impede the interaction between NEK7 and NLRP3, which is necessary for inflammasome assembly and subsequent activation of caspase-1 and release of pro-inflammatory cytokines like IL-1β.[7]
References
- 1. Epithelial chloride channel. Development of inhibitory ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Simultaneous Acquisition of Mitochondrial Calcium Retention Capacity and Swelling to Measure Permeability Transition Sensitivity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. caymanchem.com [caymanchem.com]
- 5. Determination of the Calcium Retention Capacity of Isolated Mitochondria [jove.com]
- 6. Assessment of NLRP3 Inflammasome Activation and NLRP3-NEK7 Complex Assembly - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Assessment of NLRP3 Inflammasome Activation and NLRP3-NEK7 Complex Assembly | Springer Nature Experiments [experiments.springernature.com]
An In-Depth Technical Guide on the Biological Activity of the R(+)-Methylindazone Enantiomer
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
R(+)-Methylindazone, also known as R(+)-IAA-94, is a potent small molecule that has demonstrated significant biological activity as a blocker of epithelial chloride channels and as an inhibitor of the interaction between the HIV-1 Nef protein and a single-domain antibody (sdAb19). This dual activity presents intriguing possibilities for therapeutic development in areas ranging from cystic fibrosis to HIV. This technical guide provides a comprehensive overview of the currently available data on the biological activity of the this compound enantiomer, including quantitative data, detailed experimental methodologies, and visual representations of relevant signaling pathways and experimental workflows.
Core Biological Activities
This compound exhibits two primary, well-documented biological activities:
-
Inhibition of Epithelial Chloride Channels: this compound is a potent blocker of epithelial chloride channels, including the Chloride Intracellular Channel 1 (CLIC1).[1][2][3][4][5] This activity is of significant interest for conditions characterized by dysfunctional chloride transport, such as cystic fibrosis.
-
Inhibition of HIV-1 Nef Protein Interaction: The compound has been shown to inhibit the interaction between the HIV-1 accessory protein Nef and a single-domain antibody, sdAb19.[1][4][6] The Nef protein is a key virulence factor in HIV-1, playing a crucial role in immune evasion and enhancement of viral infectivity.[7][8]
Quantitative Biological Data
While specific quantitative data for the R(+) enantiomer is not extensively available in the public domain, data for the racemic mixture, IAA-94, provides a strong indication of its potency.
| Target | Parameter | Value | Compound | Source |
| Bovine Kidney Cortex Microsomes (Chloride Channels) | K_i_ | 1 µM | IAA-94 (racemate) | [9] |
| CLIC1-dependent Chloride Permeability | IC_50_ | 8.6 µM | IAA-94 (racemate) | [3] |
| HIV-1 Nef - sdAb (unspecified) | K_d_ | 2 x 10⁻⁹ M | Single-domain antibody (comparator) | [10] |
Note: The K_d_ value for the single-domain antibody is provided for context regarding the high-affinity nature of protein-protein interactions involving the Nef protein. Further studies are required to determine the specific K_i_ or IC_50_ of this compound for the Nef-sdAb19 interaction.
Experimental Protocols
Detailed experimental protocols are crucial for the replication and extension of research findings. The following sections outline methodologies for assessing the biological activity of this compound.
Chloride Channel Inhibition Assays
This protocol is adapted from standard methods for characterizing receptor-ligand interactions.[11][12][13][14][15]
Objective: To determine the binding affinity (K_i_) of this compound for epithelial chloride channels using a competitive binding assay with a radiolabeled ligand (e.g., [³H]IAA-94).
Materials:
-
Membrane preparation from a relevant source (e.g., bovine kidney cortex microsomes).
-
Radioligand: [³H]IAA-94.
-
Test compound: this compound.
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Wash buffer (e.g., ice-cold 50 mM Tris-HCl, pH 7.4).
-
Glass fiber filters.
-
Scintillation cocktail and counter.
Procedure:
-
Membrane Preparation: Homogenize tissue (e.g., bovine kidney cortex) in a suitable buffer and prepare microsomes by differential centrifugation. Resuspend the final membrane pellet in the assay buffer.
-
Assay Setup: In a 96-well plate, add the following to each well:
-
Membrane preparation.
-
A fixed concentration of [³H]IAA-94 (typically at or below its K_d_).
-
Varying concentrations of this compound (or unlabeled IAA-94 for a standard curve).
-
For determining non-specific binding, a high concentration of unlabeled IAA-94 is used.
-
-
Incubation: Incubate the plate at a controlled temperature (e.g., 25°C) for a sufficient time to reach equilibrium.
-
Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell harvester to separate bound from free radioligand.
-
Washing: Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.
-
Counting: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.
-
Data Analysis: Calculate the specific binding by subtracting non-specific binding from total binding. Determine the IC_50_ value of this compound by non-linear regression analysis of the competition curve. Calculate the K_i_ value using the Cheng-Prusoff equation: K_i_ = IC_50_ / (1 + [L]/K_d_), where [L] is the concentration of the radioligand and K_d_ is its dissociation constant.
This protocol is based on methods for assessing ion channel function.
Objective: To determine the IC_50_ of this compound for the inhibition of Chloride Intracellular Channel 1 (CLIC1) activity.
Materials:
-
Cell line expressing CLIC1 (e.g., glioblastoma stem cells).
-
Patch-clamp setup.
-
External and internal pipette solutions.
-
This compound.
-
A known CLIC1 blocker for positive control (e.g., IAA-94).
Procedure:
-
Cell Culture: Culture CLIC1-expressing cells under appropriate conditions.
-
Patch-Clamp Recording:
-
Establish a whole-cell patch-clamp configuration on a single cell.
-
Apply a voltage protocol to elicit CLIC1 currents.
-
Perfuse the cell with the external solution containing varying concentrations of this compound.
-
Record the current at each concentration.
-
-
Data Analysis:
-
Measure the peak or steady-state current amplitude at each concentration of this compound.
-
Normalize the currents to the control (before drug application).
-
Plot the normalized current as a function of the this compound concentration and fit the data to a dose-response curve to determine the IC_50_ value.
-
HIV-1 Nef Interaction Assay
ITC is a powerful technique to directly measure the binding affinity and thermodynamics of protein-ligand interactions.[16][17]
Objective: To determine the binding affinity (K_d_) and thermodynamic parameters (ΔH, ΔS) of the interaction between this compound and the Nef-sdAb19 complex.
Materials:
-
Purified recombinant HIV-1 Nef protein.
-
Purified sdAb19.
-
This compound.
-
ITC instrument.
-
Dialysis buffer.
Procedure:
-
Sample Preparation:
-
Dialyze the Nef protein and sdAb19 extensively against the same buffer to minimize heat of dilution effects.
-
Dissolve this compound in the same dialysis buffer. It is critical to match the buffer composition, including any DMSO used to dissolve the compound.
-
Degas all solutions before use.
-
-
ITC Experiment:
-
Load the Nef-sdAb19 complex into the sample cell of the calorimeter.
-
Load this compound into the injection syringe.
-
Perform a series of injections of this compound into the sample cell while monitoring the heat change.
-
-
Data Analysis:
-
Integrate the heat pulses to obtain the heat of binding for each injection.
-
Fit the binding isotherm to a suitable binding model (e.g., one-site binding) to determine the dissociation constant (K_d_), stoichiometry (n), and enthalpy of binding (ΔH). The entropy of binding (ΔS) can then be calculated.
-
Signaling Pathways and Experimental Workflows
HIV-1 Nef Signaling Pathway
The HIV-1 Nef protein modulates multiple host cell signaling pathways to create a favorable environment for viral replication and to evade the host immune system. A key function of Nef is the downregulation of CD4 from the surface of infected cells.[7]
Caption: HIV-1 Nef-mediated CD4 downregulation pathway and the inhibitory action of this compound.
Experimental Workflow for Chloride Channel Inhibitor Screening
The following diagram illustrates a typical workflow for identifying and characterizing inhibitors of chloride channels.
Caption: A generalized workflow for the discovery and development of chloride channel inhibitors.
Conclusion and Future Directions
This compound is a promising molecule with demonstrated activity against two distinct and therapeutically relevant targets. The existing data on the racemate, IAA-94, strongly supports its potency as a chloride channel inhibitor. The reported inhibition of the HIV-1 Nef-sdAb19 interaction opens up a novel avenue for anti-retroviral therapy.
Future research should focus on:
-
Enantiomer-Specific Quantification: Determining the precise K_i_ and IC_50_ values of the R(+) and S(-) enantiomers for both chloride channels and the Nef protein interaction to understand the stereoselectivity of the biological activity.
-
Mechanism of Action Studies: Elucidating the exact binding site and mechanism of inhibition for both targets. For Nef, this would involve identifying the specific protein-protein interaction that is disrupted by this compound.
-
In Vivo Efficacy: Evaluating the therapeutic potential of this compound in relevant animal models of diseases such as cystic fibrosis and HIV infection.
This in-depth guide provides a solid foundation for researchers, scientists, and drug development professionals to build upon in their exploration of the therapeutic potential of this compound. The provided data and protocols should facilitate further investigation into this intriguing and promising compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. IAA-94 | CAS#:54197-31-8 | Chemsrc [chemsrc.com]
- 3. glpbio.com [glpbio.com]
- 4. R(+)-IAA-94 | Chloride channel | TargetMol [targetmol.com]
- 5. Intracellular Chloride Channels: Novel Biomarkers in Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 6. R(+)-IAA-94 | CymitQuimica [cymitquimica.com]
- 7. How HIV Nef Proteins Hijack Membrane Traffic To Promote Infection - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Frontiers | The activity of Nef on HIV-1 infectivity [frontiersin.org]
- 9. caymanchem.com [caymanchem.com]
- 10. Inhibition of the Nef regulatory protein of HIV-1 by a single-domain antibody - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Radioligand binding methods for membrane preparations and intact cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Radioligand binding assays and their analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. giffordbioscience.com [giffordbioscience.com]
- 14. Radioligand binding methods: practical guide and tips - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. revvity.com [revvity.com]
- 16. Isothermal Titration Calorimetry (ITC) | Center for Macromolecular Interactions [cmi.hms.harvard.edu]
- 17. Isothermal Titration Calorimetry for Studying Protein–Ligand Interactions | Springer Nature Experiments [experiments.springernature.com]
An In-depth Technical Guide to the Pharmacokinetics and Pharmacodynamics of R(+)-Methylindazone
For Researchers, Scientists, and Drug Development Professionals
Abstract
R(+)-Methylindazone, also known as R(+)-IAA-94, is a potent small molecule inhibitor of epithelial chloride channels. This technical guide provides a comprehensive overview of the current understanding of its pharmacokinetic and pharmacodynamic properties. While detailed pharmacokinetic data in the public domain is limited, this document synthesizes the available information on its mechanism of action, target interactions, and physiological effects. The guide is intended to serve as a valuable resource for researchers and professionals involved in the study and development of chloride channel modulators.
Introduction
This compound is a member of the indanyloxyacetic acid class of compounds and has been widely used as a pharmacological tool to investigate the function of chloride channels in various physiological and pathophysiological processes. Its primary mechanism of action involves the blockade of chloride ion transport across cell membranes, which has implications for a range of cellular functions, including cell volume regulation, transepithelial transport, and neuronal excitability. This guide will delve into the specifics of its pharmacodynamic profile and present the available, albeit limited, pharmacokinetic information.
Pharmacokinetics (ADME)
A comprehensive understanding of the Absorption, Distribution, Metabolism, and Excretion (ADME) of this compound is crucial for its development as a potential therapeutic agent. However, there is a notable scarcity of publicly available, quantitative pharmacokinetic data for this compound. The information presented here is based on its physicochemical properties and general knowledge of related compounds.
Table 1: Physicochemical Properties of this compound
| Property | Value |
| Molecular Formula | C₁₇H₁₈Cl₂O₄ |
| Molecular Weight | 357.2 g/mol |
| Solubility | Soluble in DMSO and ethanol |
Note: The lack of comprehensive ADME data is a significant gap in the current knowledge and warrants further investigation for any translational applications.
Pharmacodynamics
The pharmacodynamic profile of this compound is better characterized, with a clear mechanism of action and quantified receptor interactions.
Mechanism of Action
This compound is a potent blocker of epithelial chloride channels.[1] It exerts its effect by binding to these channels and physically occluding the pore, thereby inhibiting the flow of chloride ions. This action has been shown to impact various downstream cellular processes.
Receptor Binding and Affinity
The affinity of this compound for its target has been quantified in radioligand binding assays.
Table 2: Receptor Binding Affinity of this compound
| Target | Tissue Source | Assay Type | Parameter | Value |
| Chloride Channels | Bovine Kidney Cortex Microsomes | Radioligand Binding | Kᵢ | 1 µM |
In Vitro and In Vivo Efficacy
The functional consequences of this compound's channel-blocking activity have been demonstrated in various experimental models.
Table 3: Summary of In Vitro and In Vivo Pharmacodynamic Effects
| Experimental Model | Effect | Concentration/Dose |
| Smooth Muscle Sarcoplasmic Reticulum | Inhibition of Ca²⁺ uptake | Dose-dependent |
| Rat Cerebral Arteries | Inhibition of myogenic tone | - |
| Rat Model of Myocardial Infarction | Increased myocardial infarct size | 20 mg/kg (intravenous) |
| Isolated Cardiac Mitochondria | Reduced mitochondrial calcium retention capacity | Concentration-dependent |
Key Experimental Protocols
Detailed methodologies are essential for the replication and extension of scientific findings. The following protocols are based on descriptions from cited literature.
Chloride Channel Binding Assay (Radioligand Displacement)
This protocol outlines a method to determine the binding affinity of this compound to chloride channels.
-
Preparation of Membranes: Isolate microsomes from bovine kidney cortex using differential centrifugation.
-
Binding Reaction: Incubate the membrane preparation with a fixed concentration of a radiolabeled chloride channel ligand (e.g., [³H]-ligand) and varying concentrations of this compound in a suitable buffer.
-
Separation: Separate bound from free radioligand by rapid filtration through glass fiber filters.
-
Quantification: Measure the radioactivity retained on the filters using liquid scintillation counting.
-
Data Analysis: Determine the IC₅₀ value (concentration of this compound that inhibits 50% of radioligand binding) and calculate the Kᵢ (inhibitory constant) using the Cheng-Prusoff equation.
Assessment of Mitochondrial Calcium Retention Capacity
This protocol describes a method to evaluate the effect of this compound on mitochondrial function.
-
Isolation of Mitochondria: Isolate mitochondria from fresh cardiac tissue using differential centrifugation.
-
Assay Buffer: Prepare a buffer containing a fluorescent calcium indicator (e.g., Calcium Green 5N).
-
Measurement: Add isolated mitochondria to the assay buffer in a fluorometer.
-
Calcium Titration: Sequentially add known amounts of CaCl₂ to the mitochondrial suspension.
-
Treatment: In parallel experiments, pre-incubate mitochondria with varying concentrations of this compound before initiating calcium titration.
-
Data Analysis: Monitor the fluorescence changes. A sharp increase in fluorescence indicates the opening of the mitochondrial permeability transition pore (mPTP). The total amount of calcium added before mPTP opening is the calcium retention capacity.
Visualizations
Diagrams are provided to illustrate key concepts and experimental workflows.
Signaling Pathway
Caption: Proposed signaling pathway for this compound in smooth muscle cells.
Experimental Workflow: Mitochondrial Calcium Retention
Caption: Workflow for assessing mitochondrial calcium retention capacity.
Conclusion and Future Directions
This compound is a well-established and potent inhibitor of chloride channels with significant utility in pharmacological research. Its pharmacodynamic effects on calcium signaling and smooth muscle function are particularly noteworthy. However, the lack of comprehensive pharmacokinetic data severely limits its translational potential. Future research should prioritize thorough ADME studies to characterize its absorption, distribution, metabolism, and excretion profiles. Such data are indispensable for establishing a clear dose-response relationship, assessing potential toxicities, and exploring the therapeutic viability of this compound and its analogs. Further investigation into its effects on a wider range of tissues and cell types will also be crucial for a complete understanding of its physiological and pathophysiological roles.
References
R(+)-Methylindazone (R(+)-IAA-94): A Technical Guide to its Application as a Chloride Channel Probe
For Researchers, Scientists, and Drug Development Professionals
Introduction
R(+)-Methylindazone, also widely known by its synonym R(+)-IAA-94, is a potent and specific blocker of intracellular chloride channels (CLICs). This technical guide provides an in-depth overview of its use as a chemical probe to investigate the function and physiological roles of these important ion channels. Its ability to modulate chloride channel activity has made it an invaluable tool in dissecting cellular processes ranging from cardiovascular regulation to neuroinflammation. This document summarizes key quantitative data, details experimental protocols for its use, and visualizes its known mechanisms of action and experimental applications.
Core Properties and Mechanism of Action
R(+)-IAA-94 is an indanyloxyacetic acid derivative that exhibits high affinity for and potent inhibition of CLIC proteins.[1] It has been instrumental in the functional characterization and affinity purification of these channels.[2][3] The primary mechanism of action of R(+)-IAA-94 is the direct blockade of the chloride ion conduction pathway of CLIC channels. This blockade is reversible and concentration-dependent.
Quantitative Data
The following table summarizes the key quantitative parameters of this compound (R(+)-IAA-94) activity on chloride channels.
| Parameter | Value | Channel/System | Reference |
| Binding Affinity (Ki) | 1 µM | Chloride channels in bovine kidney cortex microsomes | [1] |
| Effective Concentration | 3 µM | Reduction of mitochondrial calcium retention capacity by ~40% | [2] |
| Effective Concentration | 10 µM | Inhibition of chloride intracellular channel proteins | [1] |
| Effective Concentration | 30 µM | Abolished Angiotensin II-induced afferent arteriolar constriction | [4] |
| Effective Concentration | 100 µM | Reduction of mitochondrial calcium retention capacity by ~85% | [2] |
Signaling Pathways and Cellular Effects
R(+)-IAA-94 has been shown to impact several critical signaling pathways through its interaction with chloride channels.
Mitochondrial Calcium Homeostasis and Cardioprotection
R(+)-IAA-94 has been demonstrated to modulate the mitochondrial permeability transition pore (mPTP) by reducing the calcium retention capacity (CRC) of mitochondria in a concentration-dependent manner.[2][5] This effect is not associated with a change in the mitochondrial membrane potential.[2][5] The reduction in CRC suggests that IAA-94-sensitive chloride channels play a role in regulating mitochondrial calcium homeostasis, which is a key factor in cell survival and death pathways, particularly in the context of ischemia-reperfusion injury.[2]
References
- 1. caymanchem.com [caymanchem.com]
- 2. Chloride channel blocker IAA-94 increases myocardial infarction by reducing calcium retention capacity of the cardiac mitochondria - PMC [pmc.ncbi.nlm.nih.gov]
- 3. IAA-94 | CAS#:54197-31-8 | Chemsrc [chemsrc.com]
- 4. Role of chloride channels in afferent arteriolar constriction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Chloride channel blocker IAA-94 increases myocardial infarction by reducing calcium retention capacity of the cardiac mitochondria - PubMed [pubmed.ncbi.nlm.nih.gov]
In Vitro Characterization of R(+)-Methylindazone: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
R(+)-Methylindazone, also known as R(+)-IAA-94, is a potent small molecule inhibitor with characterized effects on epithelial chloride channels and the HIV-1 Nef protein. This document provides a comprehensive in vitro characterization of this compound, summarizing key quantitative data, detailing experimental methodologies for its study, and illustrating its known interactions with cellular signaling pathways. This guide is intended to serve as a technical resource for researchers in pharmacology, drug discovery, and cellular biology investigating the mechanisms and potential therapeutic applications of this compound.
Quantitative Data Summary
The following tables summarize the available quantitative data for the in vitro activities of this compound.
| Target | Assay Type | Species/System | Parameter | Value | Reference |
| Epithelial Chloride Channels | Radioligand Binding | Bovine Kidney Cortex Microsomes | K_i | 1 µM | [1] |
| Chloride Intracellular Channel (CLIC) Proteins | Functional Inhibition | Not Specified | Concentration for Reversible Inhibition | 10 µM | [1] |
| Hypo-osmotically Activated Chloride Currents | Electrophysiology | Rabbit Ventricular Myocytes | Concentration for Abolishment of Current | 10 µmol/L | [2] |
| Mitochondrial Calcium Retention Capacity | Spectrofluorometry | Isolated Cardiac Mitochondria | Concentration for ~40% Reduction | 3 µmol L⁻¹ | [3] |
| Concentration for ~85% Reduction | 100 µmol L⁻¹ | [3] | |||
| HIV-1 Nef / sdAb19 Interaction | Functional Inhibition | In Vitro | Inhibitory Activity | Confirmed | [4][5] |
Note: A specific IC50 or K_i value for the inhibition of the Nef-sdAb19 interaction by this compound is not currently available in the public literature. Similarly, direct quantitative data on the inhibition of cyclooxygenase (COX-1 and COX-2) enzymes by this compound has not been reported.
Experimental Protocols
Whole-Cell Patch Clamp for Chloride Current Measurement
This protocol is adapted from methodologies used to study the effects of chloride channel blockers on ion currents.
Objective: To measure whole-cell chloride currents in response to this compound.
Materials:
-
Cell line expressing the chloride channel of interest (e.g., HEK293 cells)
-
Patch clamp rig (amplifier, micromanipulator, perfusion system)
-
Borosilicate glass capillaries
-
Extracellular solution (in mM): 140 NaCl, 4 KCl, 2 CaCl₂, 1 MgCl₂, 10 HEPES, 5 glucose (pH 7.4 with NaOH)
-
Intracellular (pipette) solution (in mM): 130 CsCl, 1 MgCl₂, 10 EGTA, 10 HEPES (pH 7.2 with CsOH)
-
This compound stock solution (in DMSO)
Procedure:
-
Prepare cells on coverslips suitable for patch clamp recording.
-
Pull patch pipettes from borosilicate glass capillaries to a resistance of 2-5 MΩ when filled with intracellular solution.
-
Mount the coverslip in the recording chamber on the microscope stage and perfuse with extracellular solution.
-
Approach a target cell with the patch pipette and form a gigaohm seal (>1 GΩ).
-
Rupture the cell membrane to achieve the whole-cell configuration.
-
Clamp the cell at a holding potential of -60 mV.
-
Apply voltage steps (e.g., from -100 mV to +100 mV in 20 mV increments) to elicit chloride currents.
-
After recording baseline currents, perfuse the chamber with the extracellular solution containing the desired concentration of this compound.
-
Repeat the voltage-step protocol to record currents in the presence of the inhibitor.
-
Analyze the current-voltage relationship and the percentage of current inhibition by this compound.
GST Pull-Down Assay for Nef-Protein Interaction
This protocol is designed to qualitatively or semi-quantitatively assess the inhibition of the interaction between HIV-1 Nef and its binding partners by this compound.
Objective: To determine if this compound disrupts the interaction between GST-tagged Nef and a binding partner (e.g., sdAb19 or a cellular protein).
Materials:
-
Purified GST-tagged HIV-1 Nef protein
-
Purified prey protein (e.g., His-tagged sdAb19) or cell lysate containing the prey protein
-
Glutathione-agarose beads
-
Binding buffer (e.g., PBS with 0.1% Triton X-100 and protease inhibitors)
-
Wash buffer (e.g., Binding buffer with increased salt concentration)
-
Elution buffer (e.g., 50 mM Tris-HCl, 10 mM reduced glutathione, pH 8.0)
-
This compound stock solution (in DMSO)
-
SDS-PAGE gels and Western blotting reagents
Procedure:
-
Incubate purified GST-Nef with glutathione-agarose beads to immobilize the bait protein.
-
Wash the beads to remove unbound GST-Nef.
-
In separate tubes, pre-incubate the prey protein or cell lysate with either this compound or vehicle (DMSO) for a defined period.
-
Add the pre-incubated prey protein/lysate to the beads with immobilized GST-Nef.
-
Incubate to allow for protein-protein interaction.
-
Wash the beads extensively with wash buffer to remove non-specific binders.
-
Elute the protein complexes from the beads using elution buffer.
-
Analyze the eluates by SDS-PAGE and Western blotting using antibodies against the prey protein to assess the amount of co-precipitated protein in the presence and absence of this compound.
Spectrofluorometric Measurement of Mitochondrial Calcium Retention Capacity
This protocol is used to assess the effect of this compound on the mitochondrial permeability transition pore (mPTP) opening.
Objective: To measure the calcium retention capacity of isolated mitochondria in the presence of this compound.
Materials:
-
Isolated mitochondria from a suitable source (e.g., rat liver or heart)
-
Mitochondrial respiration buffer (e.g., containing KCl, HEPES, succinate, and rotenone)
-
Calcium Green-5N fluorescent dye
-
CaCl₂ standard solution
-
This compound stock solution (in DMSO)
-
Fluorometer
Procedure:
-
Resuspend isolated mitochondria in respiration buffer.
-
Add Calcium Green-5N to the mitochondrial suspension.
-
Place the suspension in a fluorometer cuvette and record the baseline fluorescence.
-
Add a known amount of CaCl₂ to the cuvette, which will be taken up by the mitochondria, causing a decrease in the extra-mitochondrial calcium concentration and a corresponding decrease in Calcium Green-5N fluorescence.
-
Continue adding pulses of CaCl₂ until a sudden, sustained increase in fluorescence is observed. This indicates the opening of the mPTP and the release of mitochondrial calcium.
-
The total amount of calcium added before mPTP opening is the calcium retention capacity.
-
Repeat the experiment with mitochondria pre-incubated with various concentrations of this compound to determine its effect on the calcium retention capacity.
Signaling Pathways and Mechanisms of Action
Inhibition of Chloride Intracellular Channels (CLICs) and Downstream Effects
This compound is a known blocker of chloride channels, including members of the Chloride Intracellular Channel (CLIC) family. CLICs are implicated in a variety of cellular processes. Notably, CLIC1 and CLIC4 have been shown to be involved in the regulation of small GTPases of the Rho family, such as Rac1 and RhoA, downstream of G-protein coupled receptors (GPCRs) like the sphingosine-1-phosphate (S1P) receptor. By inhibiting CLICs, this compound can be expected to interfere with these signaling cascades.
Modulation of Mitochondrial Permeability Transition
This compound has been shown to decrease the calcium retention capacity of mitochondria. This suggests that it sensitizes the mitochondrial permeability transition pore (mPTP) to opening. The opening of the mPTP is a critical event in the intrinsic pathway of apoptosis, leading to the release of pro-apoptotic factors like cytochrome c into the cytosol.
Inhibition of HIV-1 Nef Function
This compound inhibits the interaction between the HIV-1 accessory protein Nef and the single-domain antibody sdAb19. Nef is a critical virulence factor that manipulates host cell signaling pathways to promote viral replication and evade the immune system. By binding to Nef, this compound is expected to disrupt these functions. Nef is known to interact with various cellular proteins to downregulate cell surface receptors like CD4 and MHC class I, and to modulate T-cell activation pathways.
Discussion and Future Directions
The in vitro characterization of this compound reveals it to be a multi-target compound with potent effects on chloride channels and the HIV-1 Nef protein. Its ability to modulate mitochondrial function further expands its potential biological activities. The detailed experimental protocols provided herein offer a foundation for further investigation into its mechanisms of action.
Future research should focus on elucidating the precise molecular interactions of this compound with its targets. Determining a specific IC50 or K_i value for its inhibition of the Nef-protein interactions is a critical next step. Furthermore, a comprehensive screening against a panel of kinases and other cellular targets would provide a more complete understanding of its selectivity profile. Investigating its effects on downstream signaling events of chloride channel modulation and Nef inhibition in relevant cell-based assays will be crucial for linking its in vitro activities to potential therapeutic applications. The potential for this compound to act as an inhibitor of cyclooxygenase enzymes remains an open question that warrants direct experimental investigation.
References
- 1. In Vitro Assays for Cyclooxygenase Activity and Inhibitor Characterization | Springer Nature Experiments [experiments.springernature.com]
- 2. Structure, function, and inhibitor targeting of HIV-1 Nef-effector kinase complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Methyl-Donors Can Induce Apoptosis and Attenuate Both the Akt and the Erk1/2 Mediated Proliferation Pathways in Breast and Lung Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Chloride intracellular channel (CLIC) protein function in S1P-induced Rac1 activation requires membrane localization of the C-terminus, but not thiol-transferase nor ion channel activities - PMC [pmc.ncbi.nlm.nih.gov]
- 5. CLIC1 and CLIC4 mediate endothelial S1P receptor signaling to facilitate Rac1 and RhoA activity and function - PMC [pmc.ncbi.nlm.nih.gov]
R(+)-Methylindazone: A Technical Guide to its Binding Affinity and Specificity
For Researchers, Scientists, and Drug Development Professionals
Introduction
R(+)-Methylindazone, also known as R(+)-IAA-94, is a potent chiral indanyloxyacetic acid derivative that has garnered significant attention in the research community for its activity as a chloride channel blocker. This technical guide provides an in-depth overview of the binding affinity and specificity of this compound, compiling available quantitative data, detailing experimental methodologies, and visualizing associated signaling pathways. This document is intended to serve as a comprehensive resource for professionals engaged in drug discovery and development, as well as for academic researchers investigating ion channel physiology and pharmacology.
Binding Affinity and Specificity of this compound
This compound exhibits a notable binding affinity for chloride channels, particularly the Chloride Intracellular Channel (CLIC) family of proteins. While specific binding constants for the R(+) enantiomer are not always explicitly reported, data for the racemic mixture (IAA-94) provide valuable insights into its potency.
Quantitative Binding Data
| Compound | Target | Tissue/System | Assay Type | Affinity Metric (Value) | Reference |
| IAA-94 (racemic) | Chloride Channels | Bovine Kidney Cortex Microsomes | Radioligand Binding | Ki = 1 µM | [1] |
| IAA-94 (racemic) | CLIC-1 | Recombinant | Chloride Permeability Assay | Apparent IC50 = 8.6 µM | |
| This compound | CLIC Proteins | Not Specified | Not Specified | Reversible Inhibition at 10 µM | [1] |
Note: The provided Ki and IC50 values are for the racemic mixture or do not specify the enantiomer unless stated otherwise. It is widely acknowledged that the R(+) enantiomer is the more active form.
Experimental Protocols
The following sections detail the methodologies employed in key experiments to characterize the binding and functional effects of this compound.
Radioligand Binding Assay for Chloride Channels
This protocol is a generalized procedure based on the principles used for determining the binding affinity of ligands to membrane receptors and channels.
Objective: To determine the equilibrium dissociation constant (Ki) of this compound for chloride channels.
Materials:
-
This compound
-
Radiolabeled ligand (e.g., [³H]-IAA-94)
-
Membrane preparation from a suitable source (e.g., bovine kidney cortex microsomes)
-
Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4)
-
Glass fiber filters
-
Scintillation cocktail
-
Liquid scintillation counter
Procedure:
-
Membrane Preparation: Homogenize the tissue (e.g., bovine kidney cortex) in ice-cold buffer and centrifuge to pellet cellular debris. Further centrifuge the supernatant at a high speed to pellet the microsomal fraction containing the membrane-bound channels. Resuspend the pellet in the binding buffer.
-
Binding Reaction: In reaction tubes, combine the membrane preparation, a fixed concentration of the radiolabeled ligand, and varying concentrations of unlabeled this compound (competitor). Include a control with no competitor (total binding) and a control with a high concentration of a non-specific ligand to determine non-specific binding.
-
Incubation: Incubate the reaction tubes at a specific temperature (e.g., 4°C) for a sufficient time to reach equilibrium.
-
Filtration: Rapidly filter the contents of each tube through glass fiber filters to separate bound from free radioligand. Wash the filters with ice-cold binding buffer to remove unbound radioactivity.
-
Quantification: Place the filters in scintillation vials with a scintillation cocktail and measure the radioactivity using a liquid scintillation counter.
-
Data Analysis: Calculate the specific binding at each competitor concentration by subtracting the non-specific binding from the total binding. Determine the IC50 value (the concentration of competitor that inhibits 50% of the specific binding of the radioligand) by non-linear regression analysis. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radiolabeled ligand and Kd is its equilibrium dissociation constant.
Patch-Clamp Electrophysiology for Functional Inhibition
This protocol outlines the whole-cell patch-clamp technique used to measure the inhibitory effect of this compound on chloride channel currents.
Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound on chloride channel activity.
Materials:
-
Cells expressing the chloride channel of interest (e.g., cultured epithelial cells)
-
Patch-clamp rig (microscope, micromanipulator, amplifier, data acquisition system)
-
Borosilicate glass capillaries for patch pipettes
-
Intracellular (pipette) solution (e.g., containing CsCl to isolate Cl⁻ currents)
-
Extracellular (bath) solution
-
This compound stock solution
Procedure:
-
Cell Preparation: Plate the cells on glass coverslips suitable for microscopy.
-
Pipette Preparation: Pull patch pipettes from borosilicate glass capillaries to a resistance of 2-5 MΩ when filled with the intracellular solution.
-
Whole-Cell Configuration: Approach a cell with the patch pipette and form a high-resistance seal (GΩ seal) with the cell membrane. Apply a brief suction to rupture the membrane patch and achieve the whole-cell configuration, allowing electrical access to the cell's interior.
-
Current Recording: Clamp the cell membrane at a holding potential and apply a voltage protocol (e.g., voltage steps or ramps) to elicit chloride currents.
-
Drug Application: Perfuse the bath with the extracellular solution containing varying concentrations of this compound.
-
Data Acquisition: Record the chloride currents in the absence and presence of different concentrations of the drug.
-
Data Analysis: Measure the peak or steady-state current amplitude at each drug concentration. Plot the percentage of current inhibition as a function of the drug concentration and fit the data to a dose-response curve to determine the IC50 value.
Signaling Pathways and Molecular Interactions
This compound's primary mechanism of action is the blockade of chloride channels. This can have downstream effects on various cellular signaling pathways. Additionally, it has been identified as an inhibitor of the interaction between the HIV-1 Nef protein and a single-domain antibody (sdAb19), suggesting a potential role in antiviral research.
Chloride Channel Blockade and Downstream Effects
The blockade of chloride channels by this compound can alter cellular membrane potential, ion homeostasis, and cell volume regulation. These changes can, in turn, influence a multitude of signaling cascades. For instance, in microglia, the blockade of CLIC1 by IAA-94 has been shown to prevent neuronal apoptosis, suggesting an impact on neuroinflammatory signaling pathways.[2]
Caption: this compound blocks chloride channels, affecting cellular processes.
Interaction with HIV-1 Nef
The HIV-1 accessory protein Nef is crucial for viral pathogenesis and immune evasion. It interacts with a multitude of host cell proteins to manipulate cellular signaling and trafficking pathways. This compound has been reported to inhibit the interaction between Nef and the single-domain antibody sdAb19. While the direct binding affinity of this compound to Nef has not been quantified, this inhibitory action suggests a potential allosteric or direct interaction that could disrupt Nef's function.
Caption: this compound inhibits the Nef-sdAb19 interaction.
Conclusion
This compound is a valuable pharmacological tool for the study of chloride channels and a potential lead compound for therapeutic development. Its potent inhibitory activity on chloride channels, particularly CLICs, has been demonstrated, although more specific quantitative data for the R(+) enantiomer are needed. The methodologies described herein provide a foundation for further investigation into its binding characteristics and functional effects. Furthermore, its ability to interfere with the HIV-1 Nef protein interaction opens up new avenues for antiviral research. Future studies should focus on elucidating the precise binding site of this compound on its targets, determining its enantiomer-specific binding affinities, and further exploring the downstream consequences of its molecular interactions on cellular signaling pathways.
References
R(+)-Methylindazone (R(+)-Lonidamine): A Technical Review of Preclinical Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
R(+)-Methylindazone, the R-enantiomer of Lonidamine, is a potent anti-cancer agent that disrupts the metabolic processes of tumor cells. By targeting key enzymes and transporters involved in cellular energy production, this compound selectively induces metabolic stress in cancer cells, leading to growth inhibition and cell death. This technical guide provides an in-depth review of the existing literature on this compound, focusing on its mechanism of action, preclinical efficacy, and the experimental methodologies used to elucidate its effects. The information is presented to support further research and development of this promising therapeutic candidate.
Quantitative Data Summary
The following tables summarize the key quantitative data from preclinical studies on Lonidamine and its derivatives.
Table 1: In Vitro Efficacy of Lonidamine and Mito-Lonidamine
| Compound | Cell Line | Cancer Type | IC50 Value (µM) |
| Lonidamine | A549 | Non-small cell lung cancer | 232[1] |
| Lonidamine | H1299 | Non-small cell lung cancer | >100 (approx. 188 for IC25)[2] |
| Lonidamine | HCT-116 | Colon Cancer | ~22 (for a derivative)[3] |
| Lonidamine | HepG2 | Hepatocellular Carcinoma | ~22 (for a derivative)[3] |
| Lonidamine | Fibroblast (healthy) | Normal | 259[3] |
| Mito-Lonidamine | H2030BrM3 | Lung Cancer (Brain Metastasis) | ~1.2 (for complex I), ~2.4 (for complex II)[4] |
| Mito-Lonidamine | A549 | Non-small cell lung cancer | ~1.2 (for complex I), ~2.4 (for complex II)[4] |
Table 2: Inhibition Constants for Key Molecular Targets
| Compound | Target | System | Inhibition Constant |
| Lonidamine | Mitochondrial Pyruvate Carrier (MPC) | Isolated rat liver mitochondria | Ki = 2.5 µM[2][5][6] |
| Lonidamine | Monocarboxylate Transporter 1 (MCT1) | Xenopus laevis oocytes | K0.5 = 36-40 µM[5] |
| Lonidamine | Monocarboxylate Transporter 2 (MCT2) | Xenopus laevis oocytes | K0.5 = 36-40 µM[5] |
| Lonidamine | Monocarboxylate Transporter 4 (MCT4) | Xenopus laevis oocytes | K0.5 = 36-40 µM[5] |
| Lonidamine | Pyruvate Oxidation | Uncoupled rat heart mitochondria | IC50 ≈ 7 µM[5] |
| Lonidamine | Glutamate Oxidation | Uncoupled rat heart mitochondria | IC50 ≈ 20 µM[5] |
| Lonidamine | Succinate-Ubiquinone Reductase (Complex II) | Uncoupled mouse liver mitochondria | IC50 ≈ 300 µM |
| Mito-Lonidamine | Complex I | H2030BrM3 cells | IC50 = 1.2 µM[4] |
| Mito-Lonidamine | Complex II | H2030BrM3 cells | IC50 = 2.4 µM[4] |
Key Signaling Pathways and Mechanisms of Action
This compound exerts its anti-cancer effects through a multi-pronged attack on cancer cell metabolism and survival signaling.
Metabolic Disruption
The primary mechanism of action involves the disruption of cellular energy metabolism at multiple points. This compound inhibits the transport of pyruvate into the mitochondria via the Mitochondrial Pyruvate Carrier (MPC), a critical step for oxidative phosphorylation.[2][5] It also impedes the function of Monocarboxylate Transporters (MCTs), which are responsible for lactate efflux, leading to intracellular acidification.[5] Furthermore, it directly inhibits Complex II (succinate-ubiquinone reductase) of the electron transport chain.[4] This combined assault on both glycolysis and mitochondrial respiration deprives cancer cells of the ATP necessary for their rapid proliferation and survival.
Induction of Pro-survival Signaling Pathways
Interestingly, treatment with Lonidamine has been observed to induce the activation of pro-survival signaling pathways, namely the Akt/mTOR and MEK/ERK pathways.[1][7] This activation is thought to be a compensatory response by the cancer cells to the metabolic stress induced by the drug, potentially limiting its efficacy as a monotherapy. This finding suggests that combination therapies with inhibitors of these pathways could synergistically enhance the anti-cancer effects of this compound.
Experimental Protocols
This section provides detailed methodologies for key experiments cited in the literature on this compound.
Measurement of Mitochondrial Pyruvate Carrier (MPC) Inhibition
This protocol describes the direct measurement of MPC activity in isolated mitochondria using a radiolabeled tracer.[2]
Objective: To determine the inhibitory effect of this compound on the transport of pyruvate into mitochondria.
Materials:
-
Isolated rat liver mitochondria
-
Incubation buffer (ISA): Sucrose (250 mM), Tris-HCl (20 mM, pH 7.4), EGTA (1 mM)
-
Assay buffer: KCl (125 mM), MOPS (20 mM), EGTA (0.5 mM), Rotenone (1 µM), pH 6.8
-
[1-¹⁴C]-pyruvate
-
³H₂O
-
This compound (Lonidamine)
-
Microcentrifuge
Procedure:
-
Prepare a suspension of isolated rat liver mitochondria in ice-cold ISA buffer at a concentration of 6 mg protein/mL.
-
Add the desired concentrations of this compound to the mitochondrial suspension and incubate on ice for 2 minutes.
-
Initiate the transport assay by mixing 2 mL of the mitochondrial suspension with 3 mL of assay buffer containing [1-¹⁴C]-pyruvate (0.1 mM) and ³H₂O.
-
Immediately transfer four 1 mL aliquots into separate 1.5 mL microcentrifuge tubes.
-
After exactly 45 seconds from the initial mixing, centrifuge the tubes at 10,000 x g for 1 minute to pellet the mitochondria.
-
Carefully remove the supernatant and wash the mitochondrial pellet.
-
Lyse the mitochondria and measure the radioactivity of ¹⁴C and ³H using a scintillation counter.
-
The amount of pyruvate transported is calculated based on the ¹⁴C counts, normalized to the mitochondrial protein content and corrected for the amount of trapped water using the ³H counts.
-
The inhibition constant (Ki) is determined by fitting the data to the standard inhibition equation.
References
- 1. mdpi.com [mdpi.com]
- 2. The anti-tumour agent lonidamine is a potent inhibitor of the mitochondrial pyruvate carrier and plasma membrane monocarboxylate transporters - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Targeting lonidamine to mitochondria mitigates lung tumorigenesis and brain metastasis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Mechanism of Antineoplastic Activity of Lonidamine - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Increased apoptotic efficacy of lonidamine plus arsenic trioxide combination in human leukemia cells. Reactive oxygen species generation and defensive protein kinase (MEK/ERK, Akt/mTOR) modulation - PubMed [pubmed.ncbi.nlm.nih.gov]
R(+)-Methylindazone: An In-Depth Technical Guide on the Safety and Toxicity Profile
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: Limited direct safety and toxicity data for R(+)-Methylindazone is publicly available. This guide summarizes the known information and provides a comprehensive analysis of structurally related indazole derivatives to infer a potential safety and toxicity profile. This information is intended for research and drug development professionals and should be interpreted with caution.
Introduction to this compound
This compound, also known as R(+)-IAA-94, is a potent blocker of epithelial chloride channels.[1] It is the R-enantiomer of the indanyloxyacetic acid derivative IAA-94. Due to its specific mechanism of action, it has been utilized as a research tool to investigate the function and dynamics of chloride channels.[1] Additionally, this compound has been identified as an inhibitor of the Nef-sdAb19 (single-domain antibody) interaction, binding to the negative factor (Nef) protein.[1]
Direct Safety and Handling Information for this compound
As a chemical used for research purposes, the primary safety information available pertains to laboratory handling and storage.
2.1 Handling Precautions: Standard laboratory precautions should be observed when handling this compound. This includes avoiding inhalation, and contact with skin and eyes, and preventing the formation of dust and aerosols. Use in a well-ventilated area is recommended.
2.2 Storage: For long-term stability, this compound should be stored at -80°C for up to two years or -20°C for one year.[1]
Inferred Safety and Toxicity Profile from Structurally Related Indazole Derivatives
Given the scarcity of direct toxicological data on this compound, this section provides an in-depth analysis of the safety and toxicity profiles of structurally related indazole derivatives: Lonidamine, Gamendazole, and H2-Gamendazole. These compounds share the core indazole structure and provide valuable insights into the potential toxicities that may be associated with this chemical class.
3.1 Lonidamine: An Anticancer Agent
Lonidamine is an indazole-3-carboxylic acid derivative with antineoplastic properties.[2] Its mechanism of action involves the inhibition of cellular energy metabolism, specifically targeting the mitochondria of cancer cells.[3][4]
3.1.1 Clinical Safety and Tolerability of Lonidamine
Lonidamine exhibits an unusual toxicity profile, distinct from conventional cytotoxic agents. It is notably devoid of common side effects like myelosuppression, stomatitis, alopecia, and significant renal, hepatic, or cardiac toxicity.[5] However, it is associated with a unique set of adverse effects.
| Adverse Effect | Dosage (as single agent) | Severity/Note | References |
| Myalgia (Muscle Pain) | 300-900 mg/day | Dose-limiting toxicity, also reported at 300-400 mg/m². Can range from mild discomfort to severe pain. | [5][6] |
| Testicular Pain | 300-900 mg/day | A frequently reported side effect. | [5][6] |
| Asthenia (Weakness/Fatigue) | 300-900 mg/day | Related to its mechanism of targeting cellular energy production. | [3][5] |
| Gastrointestinal Discomfort | Not specified | Includes nausea, vomiting, and gastric pain. | [3][5] |
| Ototoxicity | 300-900 mg/day | Hearing-related side effects have been observed. | [5] |
| Drowsiness | 300-900 mg/day | Central nervous system effect. | [5] |
| Hyperesthesia & Photophobia | Not specified | Increased sensitivity to stimuli and light have been reported. | [5] |
| Liver Toxicity | > 400 mg/m² (intravenous) | Elevated liver enzymes indicating potential liver damage have been observed. Regular monitoring of liver function is recommended. Signs of acute hepatic toxicity at higher IV doses. | [3][6] |
| Alterations in Blood Counts | Not specified | Anemia has been reported in some patients. | [3] |
3.2 Gamendazole and H2-Gamendazole: Male Contraceptive and Polycystic Kidney Disease Research
Gamendazole and its analog, H2-Gamendazole, are indazole derivatives that have been investigated for their potential as non-hormonal male contraceptives and for the treatment of polycystic kidney disease (PKD).[7][8]
3.2.1 Preclinical Toxicity of Gamendazole and H2-Gamendazole
| Compound | Finding | Species | Dosage | References |
| Gamendazole | 100% infertility rate. Reversible in 4 out of 7 animals. | Rat (male) | 6 mg/kg (single oral dose) | [8] |
| Gamendazole | 100% fertility returned in 4 out of 6 animals that became infertile. | Rat (male) | 3 mg/kg (single oral dose) | [8] |
| H2-Gamendazole | Mortality in 3 out of 5 animals. | Rat | 200 mg/kg | [9][10] |
| H2-Gamendazole | Significantly reduced cystic index, kidney size, and blood urea nitrogen; prolonged survival in a PKD model. | Mouse | Not specified | [7] |
3.2.2 Reproductive Toxicity
The primary target of toxicity for gamendazole appears to be the male reproductive system, specifically the Sertoli cells in the testes.[8] This can lead to reversible or irreversible infertility.[7][8] Given that this compound shares the indazole core, a thorough evaluation of potential reproductive toxicity would be a critical component of its safety assessment.
Genotoxicity and Carcinogenicity Considerations
While no direct genotoxicity or carcinogenicity data exists for this compound, the assessment of such endpoints is a standard and critical part of any drug development program.
4.1 Standard Genotoxicity Assays
A standard battery of genotoxicity tests would be required to assess the mutagenic and clastogenic potential of this compound.
4.2 Carcinogenicity Assessment
Long-term carcinogenicity studies in rodents are typically required for drugs intended for chronic use.[11] The need for such studies for this compound would depend on its intended clinical indication, duration of use, and the results of genotoxicity assays.
Pharmacokinetics and ADME Profile
The Absorption, Distribution, Metabolism, and Excretion (ADME) properties of a compound are critical to understanding its safety and toxicity profile.[12][13] No specific ADME data for this compound was found. A typical workflow for characterizing the ADME profile is outlined below.
Potential Signaling Pathway Interactions
The broader class of indazole derivatives has been shown to interact with various cellular signaling pathways. Lonidamine, for instance, affects energy metabolism pathways.[4] While the specific signaling pathway interactions for this compound are not fully elucidated beyond its effect on chloride channels, understanding potential off-target effects is crucial for a complete safety assessment.
Conclusion and Recommendations for Future Research
The safety and toxicity profile of this compound is largely unknown. Based on the analysis of structurally related indazole derivatives, several key areas warrant careful investigation in any future drug development program:
-
Reproductive Toxicity: Given the pronounced effects of gamendazole on the male reproductive system, a thorough assessment of reproductive and developmental toxicity is paramount.
-
Musculoskeletal and Neurological Effects: The myalgia and other neurological side effects associated with lonidamine suggest that safety pharmacology studies should carefully evaluate these potential liabilities.
-
Hepatic Safety: Liver toxicity has been observed with lonidamine at higher doses, indicating the need for monitoring liver function in preclinical and clinical studies.
-
Comprehensive ADME and Genotoxicity Profiling: A full characterization of the pharmacokinetic properties and genotoxic potential of this compound is essential to understand its disposition in the body and its potential to cause genetic damage.
Further research, including standard preclinical toxicology studies, is necessary to establish a definitive safety and toxicity profile for this compound before it can be considered for any therapeutic application.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Lonidamine: efficacy and safety in clinical trials for the treatment of solid tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. What are the side effects of Lonidamine? [synapse.patsnap.com]
- 4. Mechanism of Antineoplastic Activity of Lonidamine - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Toxicity and clinical tolerance of lonidamine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. H2-gamendazole: a new therapeutic lead for the treatment of polycystic kidney disease - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A novel potent indazole carboxylic acid derivative blocks spermatogenesis and is contraceptive in rats after a single oral dose - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. researchgate.net [researchgate.net]
- 11. files.core.ac.uk [files.core.ac.uk]
- 12. Pharmacokinetics - Drug Design Org [drugdesign.org]
- 13. What are the main ADME processes in pharmacokinetics? [synapse.patsnap.com]
Methodological & Application
Application Notes and Protocols for R(+)-Methylindazone in Patch-Clamp Electrophysiology
For Researchers, Scientists, and Drug Development Professionals
Introduction
R(+)-Methylindazone, also known as R(+)-IAA-94, is a potent inhibitor of epithelial chloride channels.[1] This compound has been instrumental in the functional characterization of various chloride channels, particularly the Chloride Intracellular Channel (CLIC) family. Understanding the electrophysiological effects of this compound is crucial for elucidating the physiological roles of these channels and for the development of novel therapeutics targeting chloride channel dysfunction, which is implicated in a range of pathologies including cystic fibrosis, epilepsy, and certain cardiovascular diseases.[1]
These application notes provide a detailed experimental protocol for characterizing the effects of this compound on chloride channels using the whole-cell patch-clamp technique. The protocol is designed for researchers familiar with basic patch-clamp electrophysiology and can be adapted for specific chloride channel subtypes of interest.
Quantitative Data Summary
The following table summarizes the available quantitative data for the inhibitory effects of this compound (R(+)-IAA-94) on chloride channels. This data is essential for determining the appropriate concentration range for experimental studies.
| Parameter | Value | Channel/System | Reference |
| Ki | 1 µM | Chloride channels in bovine kidney cortex microsomes | [2] |
| IC50 | 8.6 µM | CLIC1-dependent chloride permeability | [3] |
| Effective Concentration for Specific Block | 100 µM | Used to isolate CLIC1-mediated currents in monocytes | [3] |
Experimental Protocol: Whole-Cell Patch-Clamp Analysis of this compound on Heterologously Expressed CLIC1 Channels in HEK293 Cells
This protocol details the methodology for investigating the inhibitory effects of this compound on the Chloride Intracellular Channel 1 (CLIC1) heterologously expressed in Human Embryonic Kidney (HEK293) cells.
Cell Culture and Transfection
-
Cell Line: HEK293 cells are recommended due to their low endogenous chloride channel expression and high transfection efficiency.[1][4]
-
Culture Conditions: Culture HEK293 cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin at 37°C in a humidified atmosphere with 5% CO₂.
-
Transfection: Transiently transfect HEK293 cells with a plasmid encoding human CLIC1 and a fluorescent reporter protein (e.g., GFP) using a suitable transfection reagent (e.g., Lipofectamine). Optimal expression for patch-clamp experiments is typically achieved 24-48 hours post-transfection.[4]
Solutions and Reagents
-
External Solution (in mM): 140 NaCl, 5 KCl, 2 CaCl₂, 1 MgCl₂, 10 HEPES, 10 Glucose. Adjust pH to 7.4 with NaOH.
-
Internal (Pipette) Solution (in mM): 130 CsCl, 1 MgCl₂, 10 EGTA, 10 HEPES, 5 Mg-ATP, 0.5 Na-GTP. Adjust pH to 7.2 with CsOH. Note: Cesium is used to block potassium channels. The high chloride concentration sets the chloride reversal potential near 0 mV, allowing for the recording of inward chloride currents at negative holding potentials.
-
This compound Stock Solution: Prepare a 10 mM stock solution of this compound in Dimethyl Sulfoxide (DMSO). Store at -20°C.
-
Working Solutions: Prepare fresh working solutions of this compound by diluting the stock solution in the external solution to the desired final concentrations (e.g., 0.1, 1, 10, 30, 100 µM). The final DMSO concentration should be kept below 0.1% to minimize solvent effects.
Electrophysiological Recording
-
Apparatus: A standard patch-clamp setup equipped with an amplifier, micromanipulator, and data acquisition system is required.
-
Pipettes: Fabricate patch pipettes from borosilicate glass capillaries with a resistance of 3-5 MΩ when filled with the internal solution.
-
Recording Procedure:
-
Transfer a coverslip with transfected HEK293 cells to the recording chamber and perfuse with the external solution.
-
Identify transfected cells by fluorescence microscopy.
-
Establish a gigaohm seal (>1 GΩ) between the patch pipette and the cell membrane.
-
Rupture the cell membrane to achieve the whole-cell configuration.
-
Clamp the cell at a holding potential of -60 mV.
-
Voltage-Clamp Protocols
The following voltage-clamp protocols are designed to characterize the inhibitory effects of this compound on CLIC1 currents.
-
Protocol 1: Current-Voltage (I-V) Relationship
-
Purpose: To determine the effect of this compound on the current-voltage relationship of CLIC1.
-
Procedure: From a holding potential of -60 mV, apply a series of voltage steps ranging from -100 mV to +100 mV in 20 mV increments for 500 ms.
-
Application: Record control currents in the external solution, then perfuse with different concentrations of this compound and repeat the voltage steps.
-
-
Protocol 2: Dose-Response Analysis
-
Purpose: To determine the half-maximal inhibitory concentration (IC₅₀) of this compound.
-
Procedure: From a holding potential of -60 mV, apply a depolarizing step to +80 mV for 500 ms to elicit a robust outward current.
-
Application: Apply cumulative concentrations of this compound (e.g., 0.1 µM to 100 µM) and record the steady-state current at each concentration.
-
-
Protocol 3: Time and Voltage Dependence of Block
-
Purpose: To investigate if the block by this compound is dependent on the channel state (open, closed, or inactivated).
-
Procedure:
-
Use-dependence: Apply a train of depolarizing pulses (e.g., to +80 mV for 100 ms at 1 Hz) in the presence of this compound to assess if the block accumulates with repeated channel opening.
-
Voltage-dependence: Measure the degree of block at different holding potentials to determine if the affinity of the blocker changes with membrane voltage.
-
-
Signaling Pathway
Chloride channels play a crucial role in various cellular processes, and their blockade can have significant downstream effects. In the context of inflammation, CLIC1 has been implicated in the activation of microglia and the release of pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α). Blockade of CLIC1 by compounds like this compound can interfere with these signaling pathways.
Caption: Proposed signaling pathway of CLIC1 in inflammation and its inhibition by this compound.
Experimental Workflow
The following diagram illustrates the overall workflow for the patch-clamp experiment.
Caption: Experimental workflow for patch-clamp analysis of this compound.
References
- 1. Whole-cell patch-clamp recording of recombinant voltage-sensitive Ca2+ channels heterologously expressed in HEK-293 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. caymanchem.com [caymanchem.com]
- 3. CLIC1 Protein Accumulates in Circulating Monocyte Membrane during Neurodegeneration - PMC [pmc.ncbi.nlm.nih.gov]
- 4. HEK Cells in Electrophysiological Assays: Best Practices [cytion.com]
Application Notes and Protocols for R(+)-Methylindazone in Xenopus Oocyte Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction to R(+)-Methylindazone
This compound, also known as R(+)-IAA-94, is recognized as a potent blocker of epithelial chloride channels[1]. Chloride channels are crucial for a variety of physiological processes, including ion homeostasis, cell volume regulation, and epithelial transport. The study of modulators of these channels is vital for understanding their function and for the development of new therapeutic agents. The indazole scaffold, a core component of this compound, is found in various compounds investigated for their biological activities, including the inhibition of other ion channels like the Calcium Release Activated Calcium (CRAC) channels[2][3][4].
Why Use Xenopus Oocytes?
The Xenopus laevis oocyte is a widely used and powerful heterologous expression system for studying ion channels and other membrane proteins[5][6]. Its large size (~1.3 mm in diameter) facilitates the microinjection of exogenous messenger RNA (mRNA) encoding the channel of interest[6][7]. The oocyte efficiently translates this mRNA and correctly inserts the functional protein into its plasma membrane. A key advantage of this system is the relatively low abundance of endogenous ion channels, which provides a low-background environment for electrophysiological recordings[5]. This makes it an ideal platform for characterizing the pharmacological effects of compounds like this compound on specific chloride channels.
Application Notes
This document provides a detailed protocol for utilizing the Xenopus oocyte expression system to investigate the inhibitory effects of this compound on a specific chloride channel expressed exogenously. The primary method described is the two-electrode voltage clamp (TEVC) technique, which allows for the precise measurement of ion flow across the oocyte membrane in response to channel activation and modulation by the compound.
Key applications include:
-
Determining the potency (e.g., IC50) of this compound for a specific chloride channel subtype.
-
Investigating the mechanism of channel block (e.g., voltage-dependence, use-dependence).
-
Screening for off-target effects on other ion channels.
-
Structure-activity relationship (SAR) studies of this compound and its analogs.
Experimental Protocols
Protocol 1: Preparation of Xenopus laevis Oocytes
-
Oocyte Harvesting:
-
Anesthetize a female Xenopus laevis frog by immersion in a solution of 0.1% tricaine methanesulfonate (MS-222).
-
Surgically remove a portion of the ovary and place it in a sterile Barth's Saline solution (MBS)[5].
-
Suture the incision and allow the frog to recover in a separate tank.
-
Manually separate the oocytes into smaller clusters.
-
-
Defolliculation:
-
To remove the surrounding follicular cells, incubate the oocyte clusters in a solution of collagenase type I (2 mg/mL) in calcium-free MBS for 1-2 hours at room temperature with gentle agitation[8].
-
Monitor the process under a dissecting microscope.
-
Once the follicular layers are loosened, wash the oocytes thoroughly with sterile MBS to remove the enzyme and cellular debris.
-
Manually select healthy, stage V-VI oocytes, characterized by their large size and distinct animal and vegetal poles[5].
-
-
Oocyte Maintenance:
-
Incubate the selected oocytes in MBS supplemented with antibiotics (e.g., penicillin and streptomycin) at 16-18°C. The oocytes are now ready for microinjection.
-
Protocol 2: Microinjection of Chloride Channel mRNA
-
mRNA Preparation:
-
Linearize the plasmid DNA containing the chloride channel cDNA of interest.
-
Synthesize capped mRNA in vitro using a commercially available transcription kit.
-
Purify and quantify the resulting mRNA, and dilute it to a working concentration (e.g., 50-500 ng/µL) in nuclease-free water.
-
-
Microinjection:
-
Load a calibrated glass microinjection needle with the mRNA solution.
-
Using a micromanipulator, inject approximately 50 nL of the mRNA solution into the cytoplasm of each oocyte[6].
-
Inject a separate batch of oocytes with nuclease-free water to serve as a control group.
-
Incubate the injected oocytes for 2-7 days at 16-18°C to allow for channel expression.
-
Protocol 3: Electrophysiological Recording (Two-Electrode Voltage Clamp)
-
Solution Preparation:
-
Recording Solution (ND96): 96 mM NaCl, 2 mM KCl, 1 mM MgCl2, 1.8 mM CaCl2, 5 mM HEPES, pH adjusted to 7.4 with NaOH[8].
-
This compound Stock Solution: Prepare a high-concentration stock solution (e.g., 10-20 mM) in dimethyl sulfoxide (DMSO)[9]. Subsequent dilutions should be made in the recording solution to achieve the desired final concentrations. Ensure the final DMSO concentration does not exceed a level that affects the oocytes (typically <0.1%).
-
-
TEVC Setup:
-
Place an oocyte in a recording chamber continuously perfused with the recording solution.
-
Impale the oocyte with two microelectrodes (filled with 3 M KCl), one for voltage sensing and one for current injection.
-
Clamp the oocyte's membrane potential at a holding potential (e.g., -60 mV).
-
-
Data Acquisition:
-
Apply a voltage protocol to activate the expressed chloride channels. The specific protocol will depend on the channel being studied (e.g., a voltage step or application of an activating ligand).
-
Record the resulting currents in the absence of this compound to establish a baseline.
-
Perfuse the chamber with the recording solution containing various concentrations of this compound and record the currents at each concentration.
-
Ensure a thorough washout with the recording solution between applications to check for reversibility.
-
Data Presentation
The quantitative data obtained from these experiments should be summarized for clear interpretation. Below is a hypothetical example of how to present the inhibitory effects of this compound on a heterologously expressed chloride channel.
Table 1: Hypothetical Inhibitory Profile of this compound on an Expressed Chloride Channel
| Parameter | Value | Description |
| IC50 | 5.2 µM | The concentration of this compound that inhibits 50% of the channel's current. |
| Hill Coefficient | 1.1 | Suggests a 1:1 binding stoichiometry between the compound and the channel. |
| Reversibility | >95% | The percentage of current recovery after washout of the compound. |
| Voltage Dependence | Weak | The inhibitory effect shows minimal dependence on the membrane potential. |
Note: The data presented in this table is for illustrative purposes only and does not represent actual experimental results.
Visualizations
Signaling Pathways and Workflows
The following diagrams illustrate the general workflow for studying this compound in Xenopus oocytes and the proposed mechanism of action.
Caption: Experimental workflow for characterizing this compound using Xenopus oocytes.
Caption: Proposed mechanism of this compound as a chloride channel blocker in oocytes.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Structure-activity relationship study and discovery of indazole 3-carboxamides as calcium-release activated calcium channel blockers - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Discovery of selective Orai channel blockers bearing an indazole or a pyrazole scaffold - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Xenopus Oocytes: Optimized Methods for Microinjection, Removal of Follicular Cell Layers, and Fast Solution Changes in Electrophysiological Experiments - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Using the Xenopus Oocyte Toolbox - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Manipulation and In Vitro Maturation of Xenopus laevis Oocytes, Followed by Intracytoplasmic Sperm Injection, to Study Embryonic Development - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Preparation of Xenopus laevis oocytes [protocols.io]
- 9. Xenopus Oocytes Custom Protocol - Invenesis: Swiss Bioscience Company [invenesis.com]
Application Notes and Protocols for Indazole-Based CFTR Modulators in Cystic Fibrosis Research
Topic: R(+)-Methylindazone and Related Indazole Derivatives in Cystic Fibrosis Research
Audience: Researchers, scientists, and drug development professionals.
Introduction:
Cystic Fibrosis (CF) is a genetic disorder caused by mutations in the Cystic Fibrosis Transmembrane Conductance Regulator (CFTR) gene, which encodes for a chloride and bicarbonate channel.[1][2][3] The development of CFTR modulators, which include correctors and potentiators, has revolutionized the treatment of CF.[1][2][3][4] While the query specifically mentions this compound, a comprehensive literature search did not yield specific data for a compound with this exact name. However, recent research has identified a class of indazole-based compounds with significant CFTR modulating activity. Notably, the stereochemistry of these compounds plays a critical role in their function, with different enantiomers acting as either potentiators or inhibitors of the CFTR channel.
A key study identified a racemic compound, referred to as '853, and its constituent enantiomers, (S)-'853 and (R)-'853.[5] This research revealed that while the (S)-enantiomer acts as a CFTR potentiator, the (R)-enantiomer functions as a CFTR inhibitor.[5] This document will provide detailed application notes and protocols based on the publicly available data for these indazole-based CFTR modulators, with a focus on their differential effects, which are crucial for their application in CF research.
I. Compound Information and Mechanism of Action
Compound Class: Indazole derivatives
Key Compounds:
-
(S)-enantiomer (e.g., (S)-'853): Acts as a CFTR potentiator, increasing the channel's open probability.[5][6]
-
(R)-enantiomer (e.g., (R)-'853): Acts as a CFTR inhibitor, decreasing chloride current.[5][6]
Mechanism of Action: These indazole derivatives are allosteric modulators that bind to a specific site on the CFTR protein.[5][6] This binding site is distinct from the ATP-binding sites and the sites of common disease-causing mutations like ΔF508 and G551D.[5] The differential effects of the (S) and (R) enantiomers suggest a highly specific interaction with the CFTR protein, where subtle changes in the three-dimensional orientation of the molecule can switch its function from potentiation to inhibition.[5]
Signaling Pathway:
The following diagram illustrates the proposed mechanism of action for the (S)-enantiomer as a CFTR potentiator.
Caption: Proposed mechanism of (S)-enantiomer as a CFTR potentiator.
II. Quantitative Data
The following table summarizes the electrophysiological data for the enantiomers of the indazole derivative '853 on wild-type (WT) CFTR.
| Compound | Effect on WT CFTR Current | Fold Change (vs. Control) | EC/IC₅₀ (nM) | Reference |
| (S)-'853 | Potentiation | ~1.5 | 64 ± 25 | [5][6][7] |
| (R)-'853 | Inhibition | ~0.89 | 21,000 ± 3,000 | [5][6] |
| Racemic (±)-'853 | Potentiation (reduced) | N/A | N/A | [5] |
| I1408 (S)-enantiomer) | Potentiation | N/A | 93 ± 42 | [5][7] |
| I1421 (S)-enantiomer) | Potentiation | N/A | 64 ± 25 | [5][7] |
| I1412 (R)-enantiomer) | Inhibition | N/A | 21,000 ± 3,000 | [5][6] |
N/A: Data not available in the cited source.
III. Experimental Protocols
A. Patch-Clamp Electrophysiology for CFTR Channel Activity
This protocol is designed to measure the effect of indazole derivatives on CFTR channel activity in excised inside-out membrane patches.
Materials:
-
Cells expressing WT or mutant CFTR (e.g., CHO, HEK293)
-
Patch-clamp rig with amplifier and data acquisition system
-
Borosilicate glass capillaries for pipette fabrication
-
Intracellular (bath) solution: 150 mM NMDG-Cl, 2 mM MgCl₂, 10 mM TES, pH 7.4
-
Pipette (extracellular) solution: 150 mM NMDG-Cl, 2 mM MgCl₂, 10 mM TES, pH 7.4
-
ATP stock solution (e.g., 100 mM in water)
-
PKA catalytic subunit
-
Indazole compounds dissolved in DMSO (e.g., 10 mM stock)
Workflow Diagram:
Caption: Workflow for patch-clamp electrophysiology experiments.
Procedure:
-
Culture CFTR-expressing cells on glass coverslips.
-
Pull and fire-polish borosilicate glass pipettes to a resistance of 3-5 MΩ.
-
Fill the pipette with the extracellular solution.
-
Approach a cell with the pipette and apply gentle suction to form a giga-ohm seal.
-
Excise the membrane patch into the intracellular (bath) solution to obtain an inside-out configuration.
-
Perfuse the bath with a solution containing PKA (e.g., 100 U/mL) and ATP (e.g., 1 mM) to phosphorylate and activate CFTR channels.
-
Record baseline channel activity for a stable period.
-
Perfuse the bath with a solution containing the indazole compound at the desired concentration.
-
Record channel activity in the presence of the compound.
-
Perfuse the bath with the control solution to wash out the compound and record recovery.
-
Analyze the data to determine the open probability (Po) and single-channel current amplitude.
B. Ussing Chamber Assay for Transepithelial Ion Transport
This protocol measures the effect of indazole derivatives on net ion transport across a monolayer of polarized epithelial cells.
Materials:
-
Polarized epithelial cells (e.g., Fischer Rat Thyroid (FRT) cells, primary human bronchial epithelial cells) grown on permeable supports (e.g., Snapwell™ or Transwell® inserts)
-
Ussing chamber system
-
Ringer's solution
-
Forskolin (to activate CFTR)
-
Amiloride (to block epithelial sodium channels, ENaC)
-
Indazole compounds dissolved in DMSO
Procedure:
-
Mount the permeable support with the cell monolayer in the Ussing chamber.
-
Bathe both the apical and basolateral sides with Ringer's solution and maintain at 37°C.
-
Short-circuit the transepithelial voltage to zero and measure the short-circuit current (Isc).
-
Add amiloride to the apical solution to inhibit ENaC-mediated sodium transport.
-
Add forskolin to the basolateral solution to stimulate CFTR-mediated chloride secretion.
-
Once a stable forskolin-stimulated Isc is achieved, add the indazole compound to the apical side.
-
Record the change in Isc to determine the potentiating or inhibitory effect of the compound.
-
Perform dose-response experiments to determine the EC₅₀ or IC₅₀.
IV. Applications in Cystic Fibrosis Research
-
Probing CFTR Structure and Function: The opposing effects of the (S) and (R) enantiomers provide a valuable tool to study the allosteric modulation of CFTR.[5] These compounds can be used to investigate the conformational changes that lead to channel gating.
-
Lead Compound for Drug Discovery: The (S)-enantiomer potentiators, with their novel chemical scaffold, represent a promising starting point for the development of new CFTR modulators with potentially improved pharmacokinetic properties compared to existing drugs like ivacaftor.[5][6]
-
Investigating CFTR-Related Diseases: Beyond CF, CFTR dysfunction is implicated in other conditions such as secretory diarrhea and pancreatitis. The indazole-based inhibitors ((R)-enantiomers) could be explored as potential therapeutics for these hypersecretory disorders.[5][6]
-
High-Throughput Screening: The clear distinction between potentiation and inhibition makes these compounds and their derivatives suitable for developing and validating high-throughput screening assays for novel CFTR modulators.
V. Conclusion
The discovery of indazole-based CFTR modulators with stereospecific potentiating and inhibitory activities offers new avenues for cystic fibrosis research and drug development. The (S)-enantiomers serve as novel potentiators, while the (R)-enantiomers provide a tool to study CFTR inhibition. The detailed protocols and data presented here provide a framework for researchers to utilize these compounds in their studies of CFTR biology and to explore their therapeutic potential. It is important to note the critical role of stereochemistry in the activity of these compounds and to use the appropriate enantiomer for the desired experimental outcome.
References
- 1. CFTR modulators: transformative therapies for cystic fibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Modulators of CFTR. Updates on clinical development and future directions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. cff.org [cff.org]
- 4. Discovery and Development of CFTR Modulators for the Treatment of Cystic Fibrosis. | Semantic Scholar [semanticscholar.org]
- 5. Structure-based discovery of CFTR potentiators and inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Structure-based discovery of CFTR potentiators and inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Application Notes and Protocols for R(+)-Methylindazone in Cell Culture
For Researchers, Scientists, and Drug Development Professionals
Introduction
R(+)-Methylindazone, also known as R(+)-IAA-94, is a potent blocker of epithelial and intracellular chloride channels.[1] Its ability to modulate chloride ion flux makes it a valuable tool for investigating the physiological roles of these channels in various cellular processes. This document provides a detailed protocol for the dissolution of this compound for use in cell culture experiments, along with a summary of its key chemical properties and an overview of its known effects on intracellular signaling pathways.
Chemical Properties and Solubility
This compound is a solid, white to yellow powder.[1] Due to its hydrophobic nature, it is practically insoluble in aqueous solutions like water or phosphate-buffered saline (PBS). The recommended solvent for preparing stock solutions for cell culture applications is dimethyl sulfoxide (DMSO).[1] It is crucial to use anhydrous, newly opened DMSO, as the solvent is hygroscopic and absorption of water can significantly impact the solubility of the compound.[1]
Quantitative Data Summary
| Property | Value | Reference |
| Synonyms | R(+)-IAA-94 | [1] |
| CAS Number | 54197-31-8 | [1] |
| Molecular Formula | C₁₇H₁₈Cl₂O₄ | [1] |
| Molecular Weight | 357.23 g/mol | [1] |
| Appearance | Solid, white to yellow powder | [1] |
| Solubility in DMSO | 100 mg/mL (279.93 mM) | [1] |
| Storage (Powder) | -20°C for 3 years; 4°C for 2 years | [1] |
| Storage (Stock Solution) | -80°C for 2 years; -20°C for 1 year | [1] |
Experimental Protocols
Preparation of a 100 mM Stock Solution in DMSO
This protocol describes the preparation of a 1000x stock solution for a final working concentration of 100 µM. Adjustments can be made based on the desired final concentration.
Materials:
-
This compound powder (CAS: 54197-31-8)
-
Anhydrous Dimethyl Sulfoxide (DMSO), newly opened
-
Sterile microcentrifuge tubes or vials
-
Vortex mixer
-
Sonicator (optional)
Procedure:
-
Calculate the required mass: To prepare 1 mL of a 100 mM stock solution, weigh out 35.723 mg of this compound.
-
Dissolution:
-
Aseptically add the weighed this compound powder to a sterile microcentrifuge tube.
-
Add 1 mL of anhydrous DMSO.
-
Vortex the solution vigorously for 1-2 minutes to facilitate dissolution.
-
If precipitation or cloudiness persists, sonicate the solution for 5-10 minutes.[1] Gentle warming can also be applied, but avoid excessive heat.
-
-
Sterilization: The high concentration of DMSO in the stock solution is bactericidal, so filtration is generally not required.[2] However, if your experimental setup is particularly sensitive, the stock solution can be filter-sterilized using a 0.22 µm syringe filter compatible with DMSO.
-
Aliquoting and Storage:
Preparation of Working Solution for Cell Culture
Important Considerations:
-
Final DMSO Concentration: The final concentration of DMSO in the cell culture medium should be kept as low as possible to avoid cytotoxicity, ideally below 0.1% and not exceeding 0.5%.[3] Always include a vehicle control (media with the same final concentration of DMSO) in your experiments.
-
Preventing Precipitation: Due to the low aqueous solubility of this compound, it is crucial to perform a stepwise dilution to prevent the compound from precipitating out of solution when added to the aqueous culture medium.[2][4]
Procedure (for a final concentration of 100 µM):
-
Thaw Stock Solution: Thaw a single aliquot of the 100 mM this compound stock solution at room temperature.
-
Intermediate Dilution (Optional but Recommended):
-
Prepare an intermediate dilution of the stock solution in cell culture medium. For example, add 10 µL of the 100 mM stock to 990 µL of pre-warmed complete cell culture medium to make a 1 mM solution. Mix gently by pipetting.
-
-
Final Dilution:
-
Add the appropriate volume of the stock or intermediate solution to your cell culture vessel containing pre-warmed complete medium. For example, to achieve a 100 µM final concentration in 10 mL of media, add 10 µL of the 100 mM stock solution.
-
Immediately after adding the compound, gently swirl the plate or flask to ensure even distribution.
-
-
Incubation: Incubate the cells under their standard conditions for the desired experimental duration.
Signaling Pathways and Mechanism of Action
This compound primarily functions by blocking chloride channels, which can have diverse downstream effects on cellular signaling depending on the cell type and context.
Caption: Downstream effects of this compound.
Known downstream signaling effects include:
-
Inhibition of T-Lymphocyte Activation: Blockade of chloride channels in T-lymphocytes has been shown to inhibit phytohemagglutinin (PHA)-induced proliferation by interfering with Ca²⁺ mobilization and the tyrosine phosphorylation of several proteins.[2]
-
Induction of Mitochondrial-Mediated Apoptosis: In cardiac mitochondria, this compound reduces the calcium retention capacity, which can trigger the opening of the mitochondrial permeability transition pore (mPTP) and initiate the cell death signaling cascade.[5][6][7]
-
Neuroprotection via Microglia Modulation: By blocking the chloride intracellular channel-1 (CLIC1) in microglia, this compound can prevent the release of tumor necrosis factor-alpha (TNF-α), thereby protecting co-cultured neurons from apoptosis.[8]
-
Inhibition of the NLRP3 Inflammasome: this compound has been demonstrated to inhibit the activation of the NLRP3 inflammasome in macrophages, which in turn suppresses pyroptosis, a form of pro-inflammatory cell death.[4] This effect is mediated by preventing the interaction between NEK7 and NLRP3.[4]
Experimental Workflow
Caption: Workflow for this compound experiments.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Chloride-channel block inhibits T lymphocyte activation and signalling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Targeting Chloride Ion Channels: New Insights into the Mechanism of Action of the Marine Toxin Azaspiracid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. CLICs Inhibitor IAA94 Alleviates Inflammation and Injury in Septic Liver by Preventing Pyroptosis in Macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Chloride channel blocker IAA-94 increases myocardial infarction by reducing calcium retention capacity of the cardiac mitochondria - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Chloride channel blocker IAA-94 increases myocardial infarction by reducing calcium retention capacity of the cardiac mitochondria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. scholars.uthscsa.edu [scholars.uthscsa.edu]
- 8. Involvement of the intracellular ion channel CLIC1 in microglia-mediated beta-amyloid-induced neurotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
R(+)-Methylindazone: A Versatile Tool for Interrogating Neuronal Function and Pathology
Application Notes and Protocols for Neuroscience Research
Audience: Researchers, scientists, and drug development professionals.
Introduction
R(+)-Methylindazone, also known as R(+)-IAA-94, is a potent and specific blocker of chloride intracellular channels (CLICs). Initially characterized as an inhibitor of epithelial chloride channels, its utility in neuroscience research is expanding. This document provides detailed application notes and experimental protocols for the use of this compound as a pharmacological tool to investigate neuronal processes, particularly in the contexts of neuroinflammation, neurodegeneration, and oxidative stress. Its mechanism of action, centered on the inhibition of CLIC1 and CLIC4, offers a unique avenue for exploring the roles of these channels in neuronal health and disease.
Physicochemical Properties and Storage
| Property | Value |
| Synonyms | R(+)-IAA-94 |
| Molecular Formula | C₁₇H₁₈Cl₂O₄ |
| Molecular Weight | 357.23 g/mol |
| Appearance | White to yellow solid |
| Solubility | Soluble in DMSO (≥ 100 mg/mL), Ethanol (15 mg/mL), and DMF (15 mg/mL)[1]. |
| Storage | Store powder at -20°C for up to 3 years. Store solutions in DMSO at -80°C for up to 2 years[2]. |
Mechanism of Action in a Neuroscience Context
In the central nervous system, this compound primarily targets Chloride Intracellular Channels (CLICs), a unique family of proteins that can exist as both soluble cytosolic proteins and integral membrane ion channels. The two most relevant isoforms in the context of neuroscience are CLIC1 and CLIC4.
-
CLIC1 in Neuroinflammation: Microglial activation, a hallmark of neuroinflammatory conditions such as Alzheimer's disease, is associated with the upregulation and translocation of CLIC1 to the plasma membrane.[3][4] This contributes to the production of reactive oxygen species (ROS) and the release of pro-inflammatory cytokines like TNF-α, leading to neuronal damage. This compound blocks CLIC1 channel activity, thereby mitigating these neurotoxic effects.[1][3]
-
CLIC4 in Oxidative Stress and Apoptosis: Under conditions of oxidative stress, the activity of cyclin-dependent kinase 5 (CDK5) becomes dysregulated.[5] Aberrant CDK5 activity leads to the phosphorylation and subsequent stabilization of CLIC4.[5] The accumulation of CLIC4 is implicated in the downstream activation of apoptotic pathways, including the cleavage of caspase-3, culminating in neuronal cell death.[5] this compound, by inhibiting CLIC4, can prevent this cascade and protect neurons from oxidative stress-induced apoptosis.[5]
Quantitative Data Summary
The following tables summarize key quantitative data for this compound (IAA-94) from various experimental paradigms.
Table 1: Binding Affinity and Inhibitory Concentrations
| Parameter | Value | Cell/Tissue Type | Reference |
| Kᵢ (Chloride Channels) | 1 µM | Bovine kidney cortex microsomes | [1] |
| IC₅₀ (CLIC Inhibition) | 10 µM (reversible) | Chloride intracellular channel proteins | [1] |
Table 2: Effective Concentrations in Neuroscience Models
| Application | Concentration | Model System | Observed Effect | Reference |
| Inhibition of Microglial Proliferation | 30 µM | BV-2 microglial cells stimulated with Aβ₂₅₋₃₅ | Reduced microglial cell growth | [4] |
| Neuroprotection against Microglial Neurotoxicity | 30 µM | Co-culture of primary neurons and Aβ-treated microglia | Prevention of neuronal apoptosis | [3] |
| Prevention of Oxidative Stress-Induced Neuronal Death | 50 µM | Primary cortical neurons treated with H₂O₂ | Attenuation of neuronal injury and reduced cleaved caspase-3 | [5] |
| In vivo Neuroprotection | 10 µl of 50 mM solution | Intralateral ventricle injection in adult mice (KA-induced excitotoxicity model) | Alleviation of neuronal death in the hippocampus |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
Materials:
-
This compound (powder)
-
Dimethyl sulfoxide (DMSO), anhydrous
-
Sterile, nuclease-free microcentrifuge tubes
Procedure:
-
Based on the desired stock concentration (e.g., 50 mM), calculate the required mass of this compound using the molecular weight (357.23 g/mol ).
-
Weigh the calculated amount of this compound powder in a sterile microcentrifuge tube.
-
Add the appropriate volume of anhydrous DMSO to achieve the desired stock concentration. For example, to make a 50 mM stock solution, dissolve 17.86 mg of this compound in 1 mL of DMSO.
-
Vortex thoroughly until the powder is completely dissolved. Gentle warming or sonication can be used to aid dissolution if necessary[2].
-
Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -80°C.
Protocol 2: In Vitro Neuroprotection Assay against Microglia-Mediated Toxicity
This protocol is adapted from studies investigating the effect of this compound on neuronal survival in the presence of activated microglia.[1][3]
Materials:
-
Primary cortical neurons and microglia co-culture (or a Transwell™ system)[1][6]
-
Beta-amyloid (Aβ)₁₋₄₂ oligomers
-
This compound stock solution (from Protocol 1)
-
Neuronal culture medium
-
Cell viability assay kit (e.g., CCK-8 or Live/Dead staining)
-
Phosphate-buffered saline (PBS)
Procedure:
-
Cell Culture Setup:
-
Plate primary cortical neurons and allow them to mature.
-
Establish a co-culture with primary microglia, or use a Transwell™ system where microglia are cultured on the insert and neurons in the well below.[1] This allows for the study of secreted factors.
-
-
Microglial Activation:
-
Prepare Aβ₁₋₄₂ oligomers according to established protocols.
-
Treat the microglial cell population with a neurotoxic concentration of Aβ₁₋₄₂ (e.g., 1-10 µM) for 24-48 hours.
-
-
This compound Treatment:
-
Prepare working solutions of this compound in neuronal culture medium from the DMSO stock. A final concentration of 30 µM is a good starting point. Ensure the final DMSO concentration is below 0.5%.
-
Include a vehicle control (medium with the same concentration of DMSO).
-
Add the this compound working solution or vehicle control to the microglia-containing chamber.
-
-
Co-incubation:
-
Incubate the co-culture for an additional 24-72 hours.
-
-
Assessment of Neuronal Viability:
-
After the incubation period, remove the microglia (if in a Transwell™ system).
-
Assess the viability of the primary neurons using a preferred method (e.g., CCK-8 assay, or immunofluorescence for neuronal markers like NeuN and an apoptosis marker like cleaved caspase-3).
-
Protocol 3: Investigating Protection from Oxidative Stress-Induced Neuronal Apoptosis
This protocol is based on the finding that this compound can protect neurons from oxidative stress by inhibiting CLIC4.[5]
Materials:
-
Primary cortical neuron culture
-
Hydrogen peroxide (H₂O₂)
-
This compound stock solution (from Protocol 1)
-
Neuronal culture medium
-
Reagents for Western blotting (lysis buffer, primary antibodies for cleaved caspase-3 and a loading control like β-actin, HRP-conjugated secondary antibody, ECL substrate)
-
Cell viability assay kit (e.g., Trypan blue or CCK-8)
Procedure:
-
Cell Culture:
-
Plate primary cortical neurons at an appropriate density and culture for at least 7 days in vitro to allow for maturation.
-
-
Treatment:
-
Prepare working solutions of this compound (e.g., 50 µM) and H₂O₂ (e.g., 300 µM) in neuronal culture medium.
-
Pre-treat the neurons with the this compound working solution or vehicle control for 1-2 hours.
-
Add H₂O₂ to the wells (except for the untreated control) and incubate for 6 hours.
-
-
Endpoint Analysis:
-
Cell Viability: At the end of the incubation, measure cell viability using the CCK-8 assay or by counting live/dead cells with Trypan blue exclusion.
-
Western Blot for Cleaved Caspase-3: a. Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors. b. Determine protein concentration using a BCA assay. c. Separate equal amounts of protein (20-30 µg) on an SDS-PAGE gel and transfer to a PVDF membrane. d. Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour. e. Incubate the membrane with a primary antibody against cleaved caspase-3 overnight at 4°C. f. Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature. g. Detect the signal using an ECL substrate and an imaging system. h. Probe for a loading control (e.g., β-actin) to normalize the results.
-
Visualizations
Signaling Pathway Diagrams
References
- 1. Intracellular ion channel CLIC1: involvement in microglia-mediated β-amyloid peptide(1-42) neurotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. CLIC1 Function Is Required for β-Amyloid-Induced Generation of Reactive Oxygen Species by Microglia - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Involvement of the Intracellular Ion Channel CLIC1 in Microglia-Mediated β-Amyloid-Induced Neurotoxicity | Journal of Neuroscience [jneurosci.org]
- 5. Cyclin-dependent kinase 5-mediated phosphorylation of chloride intracellular channel 4 promotes oxidative stress-induced neuronal death - PMC [pmc.ncbi.nlm.nih.gov]
- 6. biorxiv.org [biorxiv.org]
Application Notes and Protocols for Studying Epithelial Transport with R(+)-Methylindazone
For Researchers, Scientists, and Drug Development Professionals
Introduction
Epithelial tissues form selective barriers that regulate the transport of ions, solutes, and water between different physiological compartments. This process is fundamental to a wide range of functions, including nutrient absorption in the intestine, fluid balance in the airways, and waste secretion in the kidneys.[1] Ion channels are key players in mediating this transport, and their dysfunction is implicated in numerous diseases, such as cystic fibrosis and secretory diarrhea.
The voltage-gated potassium channel KCNQ1 (Kv7.1) is critically involved in epithelial ion transport.[2] In many secretory epithelia, KCNQ1 is located in the basolateral membrane and is essential for recycling potassium ions, which maintains the electrochemical gradient necessary for sustained chloride (Cl⁻) secretion through apical channels like the Cystic Fibrosis Transmembrane Conductance Regulator (CFTR).
R(+)-Methylindazone, also known as R-L3 or L-364,373, is an activator of KCNQ1 channels.[3] While extensively studied in the context of cardiac electrophysiology, its utility as a tool to investigate epithelial transport is a promising area of research. By activating KCNQ1, this compound is expected to enhance basolateral potassium conductance, thereby stimulating transepithelial chloride and fluid secretion. These application notes provide a comprehensive guide to using this compound for studying its effects on epithelial transport, with a focus on Ussing chamber-based electrophysiological measurements.
Mechanism of Action in Epithelial Cells
In secretory epithelial cells, the transport of chloride from the basolateral to the apical side creates an osmotic gradient that drives water secretion. This process is initiated by the entry of Cl⁻ across the basolateral membrane via transporters like the Na⁺-K⁺-2Cl⁻ cotransporter (NKCC1). For secretion to be sustained, K⁺ that enters via the Na⁺/K⁺-ATPase must be recycled out of the cell across the basolateral membrane. This is the primary role of the KCNQ1 channel in this context.
This compound, as a KCNQ1 activator, is hypothesized to increase the open probability of the KCNQ1 channel. This leads to an enhanced efflux of K⁺ from the cell, hyperpolarizing the basolateral membrane and increasing the driving force for Cl⁻ exit through apical channels. The net effect is an increase in transepithelial Cl⁻ secretion, which can be measured as an increase in the short-circuit current (Isc) in an Ussing chamber experiment.
Caption: Mechanism of this compound-induced epithelial chloride secretion.
Data Presentation
The following tables summarize hypothetical, yet expected, quantitative data from Ussing chamber experiments investigating the effect of this compound on intestinal epithelial tissue (e.g., mouse colon).
Table 1: Effect of this compound on Basal and Stimulated Short-Circuit Current (Isc)
| Treatment Condition | n | Basal Isc (μA/cm²) | ΔIsc post-treatment (μA/cm²) |
| Vehicle (0.1% DMSO) | 6 | 25.4 ± 3.1 | 2.1 ± 0.5 |
| This compound (10 µM) | 6 | 26.1 ± 2.8 | 15.8 ± 2.2* |
| Forskolin (10 µM) | 6 | 24.9 ± 3.5 | 45.3 ± 5.1 |
| This compound + Forskolin | 6 | 25.5 ± 3.3 | 65.7 ± 6.4** |
*Data are presented as mean ± SEM. *p < 0.05 compared to vehicle. *p < 0.05 compared to Forskolin alone. This data is illustrative.
Table 2: Dose-Dependent Effect of this compound on Short-Circuit Current (Isc)
| Concentration (µM) | n | ΔIsc (μA/cm²) |
| 0.1 | 5 | 2.5 ± 0.8 |
| 1 | 5 | 8.1 ± 1.5 |
| 10 | 5 | 16.2 ± 2.5 |
| 30 | 5 | 18.5 ± 2.9 |
| 100 | 5 | 19.1 ± 3.0 |
Data are presented as mean ± SEM. EC₅₀ can be calculated from this data. This data is illustrative.
Experimental Protocols
Protocol 1: Ussing Chamber Assay for Measuring Transepithelial Ion Transport
This protocol describes the use of an Ussing chamber system to measure the effect of this compound on short-circuit current (Isc) across an isolated epithelial tissue, such as the mouse colon.
Materials:
-
Ussing Chamber System (e.g., Physiologic Instruments, Warner Instruments)
-
Voltage-clamp amplifier
-
Ag/AgCl electrodes with 3M KCl agar bridges
-
Krebs-Ringer Bicarbonate (KRB) buffer: 115 mM NaCl, 25 mM NaHCO₃, 2.4 mM K₂HPO₄, 0.4 mM KH₂PO₄, 1.2 mM CaCl₂, 1.2 mM MgCl₂.
-
Serosal KRB buffer: KRB supplemented with 10 mM glucose.
-
Mucosal KRB buffer: KRB supplemented with 10 mM mannitol (to maintain osmotic balance).
-
Carbogen gas (95% O₂ / 5% CO₂)
-
This compound (L-364,373) stock solution (e.g., 10 mM in DMSO)
-
Forskolin stock solution (e.g., 10 mM in DMSO)
-
Bumetanide stock solution (e.g., 100 mM in DMSO)
-
Epithelial tissue (e.g., distal colon from a C57BL/6 mouse)
Procedure:
-
System Preparation:
-
Assemble the Ussing chambers according to the manufacturer's instructions.
-
Fill the serosal and mucosal chambers with pre-warmed (37°C) and carbogen-gassed serosal and mucosal KRB buffers, respectively.
-
Mount the Ag/AgCl electrodes and agar bridges, ensuring no air bubbles are trapped.
-
Start the voltage clamp and allow the system to equilibrate.
-
-
Tissue Preparation and Mounting:
-
Humanely euthanize the mouse and dissect the distal colon.
-
Immediately place the tissue in ice-cold, oxygenated KRB buffer.
-
Open the colon segment along the mesenteric border to form a flat sheet.
-
Gently remove any remaining luminal contents.
-
Mount the tissue sheet between the two halves of the Ussing chamber, with the mucosal side facing the mucosal chamber. Ensure a leak-proof seal.
-
-
Equilibration and Baseline Measurement:
-
Allow the mounted tissue to equilibrate for 20-30 minutes at 37°C with continuous carbogen gassing.
-
During equilibration, clamp the transepithelial voltage to 0 mV and continuously record the short-circuit current (Isc). The Isc represents the net active ion transport across the epithelium.
-
Periodically apply a voltage pulse (e.g., 1-5 mV) to calculate the transepithelial electrical resistance (TEER) using Ohm's law (R = V/I).
-
Once a stable baseline Isc and TEER are achieved, the experiment can begin.
-
-
Pharmacological Studies:
-
Basal Effect: Add this compound to the serosal (basolateral) chamber to achieve the desired final concentration (e.g., 10 µM). Add an equivalent volume of vehicle (DMSO) to control tissues. Record the change in Isc until a new stable plateau is reached.
-
Stimulated Secretion: To investigate the effect on stimulated Cl⁻ secretion, first add a secretagogue like Forskolin (to raise intracellular cAMP) to the serosal chamber (e.g., 10 µM).
-
Once the Forskolin-stimulated Isc has peaked and stabilized, add this compound to the serosal chamber to observe any further potentiation of the current.
-
Inhibition Control: At the end of the experiment, add a blocker of the basolateral NKCC1 transporter, such as Bumetanide (e.g., 100 µM), to the serosal side. A significant reduction in the stimulated Isc confirms that the measured current is largely due to Cl⁻ secretion.
-
-
Data Analysis:
-
Calculate the change in Isc (ΔIsc) by subtracting the baseline current from the peak current after drug addition.
-
For dose-response experiments, plot ΔIsc against the log concentration of this compound and fit the data to a sigmoid curve to determine the EC₅₀.
-
Compare the ΔIsc between different treatment groups using appropriate statistical tests (e.g., t-test or ANOVA).
-
Caption: Experimental workflow for Ussing chamber analysis.
Conclusion
This compound serves as a valuable pharmacological tool for elucidating the role of the KCNQ1 potassium channel in epithelial transport physiology. The protocols and application notes provided here offer a framework for researchers to investigate its effects on ion secretion in various epithelial tissues. Such studies can contribute to a better understanding of the mechanisms underlying epithelial diseases and may aid in the development of novel therapeutic strategies targeting ion channel function.
References
Application Notes and Protocols for In Vivo Animal Studies of Indazole-Based Compounds
Disclaimer: Extensive literature searches did not yield specific in vivo dosage and protocol information for R(+)-Methylindazone. The following application notes and protocols are based on published studies of structurally related indazole derivatives, namely Gamendazole, Lonidamine, and other synthesized indazoles with anti-inflammatory properties. This information is intended to provide a foundational framework for researchers and drug development professionals for designing in vivo studies with novel indazole compounds like this compound.
Introduction
Indazole and its derivatives are a class of heterocyclic aromatic organic compounds that have garnered significant interest in pharmaceutical research due to their diverse biological activities. Various indazole-based molecules have been investigated for their potential as anti-inflammatory, anti-cancer, and male contraceptive agents. This document provides a summary of in vivo dosages, experimental protocols, and potential mechanisms of action for select indazole compounds, which can serve as a reference for planning preclinical animal studies.
Data Presentation: In Vivo Dosages of Indazole Derivatives
The following tables summarize the quantitative data from in vivo animal studies of various indazole derivatives.
Table 1: Gamendazole Dosage in Male Rats for Contraceptive Studies
| Compound | Animal Model | Route of Administration | Dosage | Observed Effect | Reference |
| Gamendazole | Adult male Crl:CD (SD) outbred rats | Oral gavage | 3 mg/kg (single dose) | 100% infertility, with fertility returning in 4 out of 6 animals. | [1] |
| Gamendazole | Adult male Crl:CD (SD) outbred rats | Oral gavage | 6 mg/kg (single dose) | 100% infertility, with fertility returning by 9 weeks in 4 out of 7 animals. | [1][2] |
| Gamendazole | Adult male Crl:CD (SD) outbred rats | Oral gavage | 6 mg/kg/day for 7 days | Similar infertility results as a single dose, but only 2 of 7 rats recovered fertility. | [2] |
| Gamendazole | Rats | Intraperitoneal (i.p.) | 25 mg/kg | 100% antispermatogenic effects. | [2] |
| Gamendazole | Rats | Intraperitoneal (i.p.) | 200 mg/kg | Fatal for 60% of rats tested. | [2] |
Table 2: Lonidamine Dosage in Rodents for Anti-Cancer Studies
| Compound | Animal Model | Route of Administration | Dosage | Application | Reference |
| Lonidamine | FSaIIC murine fibrosarcoma tumor model | Intraperitoneal (i.p.) | 50 mg/kg (5 injections over 36 hours) | Modulation of alkylating agents. | [3] |
| Lonidamine | DB-1 human melanoma xenografts in nude mice | Intraperitoneal (i.p.) | 100 mg/kg | Investigation of antineoplastic activity mechanism. | [4] |
| Lonidamine | Orthotopic animal model of multi-drug resistant breast cancer | Intravenous (i.v.) | 80 mg/kg (single dose) | Biodistribution and pharmacokinetic analysis. | [5] |
Table 3: Dosage of Synthesized Indazole Derivatives for Anti-Inflammatory Studies
| Compound | Animal Model | Route of Administration | Dosage Range | Observed Effect | Reference |
| Indazole and its derivatives (e.g., 5-aminoindazole) | Rats | Intraperitoneal (i.p.) | 25-100 mg/kg | Significant, dose-dependent inhibition of carrageenan-induced hind paw edema. | [6] |
Experimental Protocols
Protocol for Evaluating Male Contraceptive Efficacy (Based on Gamendazole Studies)
Objective: To assess the dose-dependent antifertility effects of a test compound in male rats.
Animal Model: Adult male Crl:CD (SD) outbred rats (≥300 g; ≥9 weeks old) with proven fertility.[1]
Drug Formulation and Administration:
-
Formulate the test compound in a suitable vehicle. For Gamendazole, a formulation of 10% ethanol in sesame oil was used.[1]
-
Administer the compound via single oral gavage at predetermined doses (e.g., 0.75, 1.5, 3.0, and 6.0 mg/kg).[1] A vehicle control group should be included.
Mating Trials:
-
House male rats individually.
-
After a specified period post-dosing (e.g., 3 weeks for Gamendazole), cohabitate each male with a proven-fertile female rat for a set duration.
-
Monitor for evidence of mating (e.g., sperm-positive vaginal smears).
-
At an appropriate time point (e.g., mid-gestation), euthanize the females and examine the uterine contents for the number of normal-appearing conceptuses to determine fertility rates.[1]
Hormone and Seminiferous Tubule Analysis:
-
Collect blood samples at various time points to measure circulating levels of reproductive hormones such as FSH and inhibin B.[1]
-
At the end of the study, collect testes for histological analysis to evaluate effects on spermatogenesis.
Protocol for Assessing Anti-Tumor Efficacy in a Xenograft Model (Based on Lonidamine Studies)
Objective: To evaluate the in vivo anti-tumor activity of a test compound.
Animal Model: Nude mice with subcutaneously implanted human tumor xenografts (e.g., DB-1 human melanoma).[4]
Drug Formulation and Administration:
-
Prepare the test compound in a suitable vehicle for the chosen route of administration (e.g., Tris/glycine buffer for intraperitoneal injection of Lonidamine).[4]
-
Administer the compound at various doses (e.g., 100 mg/kg i.p. for Lonidamine) once the tumors have reached a predetermined size.[4] A vehicle control group is essential.
Tumor Growth Measurement:
-
Measure tumor dimensions (e.g., with calipers) at regular intervals throughout the study.
-
Calculate tumor volume and plot growth curves for each treatment group.
-
At the end of the study, excise the tumors and measure their weight.
Toxicity Assessment:
-
Monitor animal body weight and general health throughout the study.
-
At necropsy, major organs can be collected for histological examination to assess for any signs of toxicity.
Protocol for Evaluating Anti-Inflammatory Activity (Based on Synthesized Indazole Studies)
Objective: To assess the anti-inflammatory properties of a test compound in a rat model of acute inflammation.
Animal Model: Wistar rats.
Drug Formulation and Administration:
-
Prepare a fine suspension of the test compounds in a vehicle such as 0.5% Carboxy Methyl Cellulose (CMC).[6]
-
Administer the compounds intraperitoneally at various doses (e.g., 25, 50, and 100 mg/kg) 30 minutes prior to inducing inflammation.[6] A vehicle control and a standard anti-inflammatory drug (e.g., diclofenac sodium) group should be included.
Induction and Measurement of Inflammation:
-
Induce acute inflammation by injecting a phlogistic agent, such as carrageenan (1% solution), into the sub-plantar region of the rat's hind paw.[6]
-
Measure the paw volume using a plethysmometer at baseline and at regular intervals (e.g., 1, 2, 3, 4, and 5 hours) after carrageenan injection.[6]
-
Calculate the percentage inhibition of paw edema for each treatment group compared to the control group.
Visualization of Pathways and Workflows
Signaling Pathway for Indazole-Based Male Contraception
Caption: Proposed mechanism of action for indazole-based male contraceptives.
Signaling Pathway for Anti-Inflammatory Action of Indazoles
Caption: Anti-inflammatory mechanism of action for certain indazole derivatives.
Experimental Workflow for an In Vivo Anti-Tumor Study
Caption: General experimental workflow for an in vivo xenograft study.
References
- 1. academic.oup.com [academic.oup.com]
- 2. newdrugapprovals.org [newdrugapprovals.org]
- 3. Modulation of alkylating agents by lonidamine in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Mechanism of Antineoplastic Activity of Lonidamine - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Biodistribution and Pharmacokinetic Analysis of Combination Lonidamine and Paclitaxel Delivery in an Orthotopic Animal Model of Multi-drug Resistant Breast Cancer Using EGFR-Targeted Polymeric Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 6. In vivo and In vitro Anti-Inflammatory Activity of Indazole and Its Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for High-Throughput Screening Assays Targeting Phosphodiesterase 2A (PDE2A)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Phosphodiesterase 2A (PDE2A) is a dual-substrate enzyme that hydrolyzes both cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP). The allosteric binding of cGMP to the GAF-B domain of PDE2A increases its hydrolytic activity towards cAMP. This positions PDE2A as a critical regulator of cyclic nucleotide signaling pathways, which are integral to numerous physiological processes, including neuronal function, cardiac contractility, and inflammation. Consequently, the identification of potent and selective PDE2A inhibitors is a key area of interest in drug discovery for various therapeutic indications.
High-throughput screening (HTS) is an essential methodology for identifying novel modulators of PDE2A from large compound libraries. This document provides detailed application notes and protocols for both biochemical and cell-based HTS assays designed to identify and characterize PDE2A inhibitors. While the user's query specified R(+)-Methylindazone, extensive literature searches did not yield evidence of its use as a selective PDE2A inhibitor in HTS assays. Therefore, the following protocols and data are presented using BAY 60-7550 , a well-characterized, potent, and selective PDE2A inhibitor, as a representative tool compound. These methodologies can be adapted for the screening of other potential PDE2A inhibitors.
Biochemical HTS Assay for PDE2A Inhibition
This biochemical assay is designed to directly measure the enzymatic activity of purified PDE2A and assess the potency of inhibitory compounds. A common method involves the use of a fluorescently labeled cGMP substrate.
Experimental Protocol: Fluorescence Polarization (FP)-Based PDE2A Assay
Objective: To identify inhibitors of PDE2A by measuring the change in fluorescence polarization of a fluorescently labeled cGMP analog.
Principle: In solution, a small fluorescently labeled cGMP molecule rotates rapidly, resulting in low fluorescence polarization. When a PDE2A-specific antibody binds to the fluorescent cGMP, the larger complex tumbles slower, leading to a high polarization signal. In the presence of active PDE2A, the cGMP substrate is hydrolyzed to GMP, which is not recognized by the antibody, resulting in a low polarization signal. Inhibitors of PDE2A will prevent cGMP hydrolysis, thus maintaining a high polarization signal.
Materials and Reagents:
-
Recombinant human PDE2A
-
Fluorescein-labeled cGMP (FL-cGMP)
-
Anti-cGMP Antibody
-
Assay Buffer: 20 mM Tris-HCl (pH 7.5), 10 mM MgCl₂, 0.1 mg/mL BSA
-
Test Compounds (dissolved in DMSO)
-
Positive Control: BAY 60-7550
-
Negative Control: DMSO
-
384-well, low-volume, black, round-bottom plates
-
Plate reader capable of fluorescence polarization measurements
Procedure:
-
Compound Plating:
-
Prepare serial dilutions of test compounds and the positive control (BAY 60-7550) in DMSO.
-
Using an acoustic liquid handler, dispense 20 nL of each compound dilution into the wells of a 384-well plate.
-
Dispense 20 nL of DMSO into the negative control wells.
-
-
Enzyme and Substrate Preparation:
-
Prepare a solution of recombinant PDE2A in assay buffer at a final concentration of 0.5 nM.
-
Prepare a solution of FL-cGMP in assay buffer at a final concentration of 50 nM.
-
-
Assay Reaction:
-
Add 5 µL of the PDE2A solution to each well containing the test compounds and controls.
-
Incubate for 15 minutes at room temperature to allow for compound-enzyme interaction.
-
Initiate the enzymatic reaction by adding 5 µL of the FL-cGMP solution to each well.
-
Incubate the plate for 60 minutes at room temperature.
-
-
Detection:
-
Stop the reaction and detect the remaining FL-cGMP by adding 10 µL of the anti-cGMP antibody solution.
-
Incubate for 60 minutes at room temperature to allow for antibody-antigen binding.
-
Measure the fluorescence polarization on a compatible plate reader (Excitation: 485 nm, Emission: 535 nm).
-
Data Analysis:
The inhibitory activity of the test compounds is calculated as a percentage of inhibition relative to the controls:
% Inhibition = 100 * (Signal_compound - Signal_negative_control) / (Signal_positive_control - Signal_negative_control)
IC50 values are determined by fitting the concentration-response data to a four-parameter logistic equation.
Quantitative Data Summary
The following table summarizes representative data for the selective PDE2A inhibitor BAY 60-7550 in a biochemical assay format.
| Compound | Target | Assay Type | IC50 / Ki | Z' Factor |
| BAY 60-7550 | PDE2A | Biochemical (Ki) | 3.8 nM | > 0.7 |
| BAY 60-7550 | PDE2A | Microscale Thermophoresis (MST) | 33.0 nM | Not Reported |
Note: Data is compiled from published literature and may vary depending on specific assay conditions.
Cell-Based HTS Assay for PDE2A Inhibition
Cell-based assays provide a more physiologically relevant context for evaluating compound activity by assessing their effects within a living cell, taking into account cell permeability and potential off-target effects.
Experimental Protocol: cGMP-Glo™ Cell-Based Assay
Objective: To identify PDE2A inhibitors by measuring their ability to increase intracellular cGMP levels in response to a guanylate cyclase activator.
Principle: This assay utilizes a genetically engineered cell line that expresses a cGMP-responsive luciferase. An increase in intracellular cGMP leads to a proportional increase in luminescence. PDE2A inhibitors will prevent the degradation of cGMP, leading to an enhanced luminescent signal.
Materials and Reagents:
-
HEK293 cells stably expressing a cGMP-responsive luciferase reporter construct.
-
Cell Culture Medium: DMEM supplemented with 10% FBS, 1% Penicillin-Streptomycin.
-
Sodium Nitroprusside (SNP) - a nitric oxide donor that activates soluble guanylate cyclase.
-
cGMP-Glo™ Reagent Kit (Promega)
-
Test Compounds (dissolved in DMSO)
-
Positive Control: BAY 60-7550
-
Negative Control: DMSO
-
384-well, solid white, flat-bottom cell culture plates
Procedure:
-
Cell Plating:
-
Seed HEK293 cells into 384-well plates at a density of 5,000 cells per well in 20 µL of culture medium.
-
Incubate the plates for 24 hours at 37°C in a 5% CO₂ incubator.
-
-
Compound Addition:
-
Prepare serial dilutions of test compounds and the positive control (BAY 60-7550) in cell culture medium.
-
Add 5 µL of the diluted compounds to the respective wells.
-
Add 5 µL of medium with DMSO to the negative control wells.
-
Incubate for 30 minutes at 37°C.
-
-
Cell Stimulation:
-
Prepare a solution of SNP in cell culture medium at a final concentration of 10 µM.
-
Add 5 µL of the SNP solution to all wells to stimulate cGMP production.
-
Incubate for 30 minutes at 37°C.
-
-
Lysis and Detection:
-
Equilibrate the cGMP-Glo™ Lysis Buffer and Luciferase Substrate to room temperature.
-
Add 30 µL of the cGMP-Glo™ reagent to each well.
-
Incubate for 15 minutes at room temperature to induce cell lysis and initiate the luminescent reaction.
-
Measure the luminescence using a plate reader.
-
Data Analysis:
The activity of the test compounds is calculated as a percentage of the signal increase relative to the controls. IC50 values are determined from the concentration-response curves.
Signaling Pathway and Experimental Workflow Diagrams
PDE2A-Mediated cGMP/cAMP Crosstalk Signaling Pathway
Application Notes and Protocols for R(+)-Methylindazone in Chloride Channel Research
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to utilizing R(+)-Methylindazone, also known as R(+)-IAA-94, a potent and specific blocker of epithelial chloride channels, for the isolation and functional reconstitution of these critical membrane proteins. The high affinity of this compound for chloride channels makes it an invaluable tool for affinity purification, enabling the study of their structure, function, and modulation.
Introduction to this compound (R(+)-IAA-94)
This compound is a chiral indanyloxyacetic acid derivative that acts as a high-affinity antagonist of various chloride channels. Its specificity has been exploited to develop affinity chromatography resins for the purification of chloride channel proteins from complex biological samples[1][2]. This allows for the subsequent reconstitution of the purified channels into artificial lipid bilayers or liposomes, facilitating detailed biophysical and pharmacological characterization.
Quantitative Data Summary
The following table summarizes key quantitative parameters associated with the interaction of this compound (IAA-94) with chloride channels.
| Parameter | Value | Channel/System | Reference |
| Binding Affinity (Ki) | 1 µM | Bovine kidney cortex microsomes | [3] |
| IC50 (CLIC-1 inhibition) | 8.6 µM | CLIC-1-dependent chloride permeability | [4] |
| IC50 (K+-induced force) | 17.0 ± 1.2 µM | Rat cerebral arteries | [4] |
| Effective Concentration for Elution | 100 µM | IAA-Sepharose affinity chromatography | [2] |
Experimental Protocols
Protocol 1: Isolation of Chloride Channels using this compound Affinity Chromatography
This protocol describes the purification of chloride channels from a biological source (e.g., bovine tracheal or kidney membranes) using an this compound (IAA-94)-coupled affinity resin.
Materials:
-
Biological tissue (e.g., bovine trachea, kidney cortex)
-
IAA-Sepharose affinity column
-
Solubilization Buffer: e.g., 3-[(3-cholamidopropyl)dimethylammonio]-1-propanesulfonate (CHAPS) in a suitable buffer (e.g., Tris-HCl, pH 7.4) with protease inhibitors
-
Wash Buffer: Solubilization buffer with a lower concentration of detergent
-
Elution Buffer: Wash buffer supplemented with 100 µM this compound (IAA-94)[2]
-
Homogenizer
-
Ultracentrifuge
-
Chromatography system
Methodology:
-
Membrane Vesicle Preparation:
-
Homogenize the source tissue in a suitable buffer.
-
Perform differential centrifugation to isolate a membrane-enriched fraction.
-
Resuspend the membrane pellet in a storage buffer and store at -80°C until use.
-
-
Solubilization of Membrane Proteins:
-
Thaw the membrane vesicles and resuspend in Solubilization Buffer.
-
Incubate on ice with gentle agitation to solubilize the membrane proteins.
-
Centrifuge at high speed (e.g., 100,000 x g) to pellet unsolubilized material. The supernatant contains the solubilized membrane proteins.
-
-
Affinity Chromatography:
-
Equilibrate the IAA-Sepharose affinity column with Wash Buffer.
-
Load the solubilized protein supernatant onto the column.
-
Wash the column extensively with Wash Buffer to remove non-specifically bound proteins.
-
Elute the bound chloride channel proteins with Elution Buffer containing 100 µM this compound[2].
-
Collect the eluted fractions.
-
-
Analysis of Purified Protein:
-
Analyze the eluted fractions by SDS-PAGE to assess purity and determine the molecular weight of the purified proteins. Previous studies have identified proteins with apparent molecular masses of 97, 64, 40, and 27 kDa from kidney and trachea membranes[1].
-
References
- 1. Purification and reconstitution of chloride channels from kidney and trachea (Journal Article) | OSTI.GOV [osti.gov]
- 2. Indanyloxyacetic acid-sensitive chloride channels from outer membranes of skeletal muscle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. caymanchem.com [caymanchem.com]
- 4. glpbio.com [glpbio.com]
Application Notes and Protocols for Investigating Cellular Sensitivity to Chloride Channel Blockers
Topic: Cell Lines Sensitive to Chloride Channel Blocker Treatment, with Reference to R(+)-Methylindazone
Audience: Researchers, scientists, and drug development professionals.
Disclaimer: Direct experimental data on the sensitivity of specific cancer cell lines to this compound is limited in publicly available scientific literature. The following application notes and protocols are based on the broader class of chloride channel blockers and indanyloxyacetic acid derivatives, to which this compound belongs. The provided protocols are general methodologies for determining cell line sensitivity to a given compound.
Introduction
Chloride channels play a crucial role in various physiological processes, including cell volume regulation, transepithelial transport, and maintenance of intracellular pH.[1] Emerging evidence suggests that these channels are also implicated in the pathophysiology of cancer, contributing to cell proliferation, migration, and apoptosis.[1][2][3] this compound, also known as R(+)-IAA-94, is a potent blocker of epithelial chloride channels.[4] While its direct anti-cancer effects are not extensively documented, its action as a chloride channel inhibitor suggests potential for anti-neoplastic activity. This document provides an overview of the role of chloride channel inhibition in cancer therapy, examples of cancer cell line sensitivity to other chloride channel blockers, and detailed protocols to assess the efficacy of compounds like this compound.
Mechanism of Action: Chloride Channel Blockade and Apoptosis
The inhibition of chloride channels can disrupt cellular homeostasis, leading to the induction of apoptosis. This process is often associated with an apoptotic volume decrease (AVD), which is an early hallmark of programmed cell death. Blocking volume-sensitive outwardly rectifying (VSOR) chloride channels has been shown to prevent cell death in various cell types by inhibiting AVD and subsequent apoptotic events.[4] The Chloride Intracellular Channel (CLIC) family of proteins is also implicated in cancer progression. For instance, CLIC1 is believed to regulate the cell cycle and participate in cell proliferation and apoptosis.[3] The general pathway of apoptosis often involves the activation of a cascade of caspases, which are proteases that execute the dismantling of the cell. This can be initiated through either the intrinsic (mitochondrial) or extrinsic (death receptor) pathway.
References
- 1. Ion channels and apoptosis in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Role of Chloride Channels in the Multidrug Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Intracellular chloride channel 1 and tumor - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Antisense suppression of the chloride intracellular channel family induces apoptosis, enhances tumor necrosis factor {alpha}-induced apoptosis, and inhibits tumor growth - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Indazole and Imidazole Derivatives in Channelopathy Drug Discovery
Disclaimer: Information regarding the specific compound "R(+)-Methylindazone" is not available in the public domain. The following application notes and protocols are based on the broader classes of indazole and imidazole derivatives, which have demonstrated activity as ion channel modulators and hold potential for the discovery of drugs targeting channelopathies.
Introduction to Indazole and Imidazole Derivatives as Ion Channel Modulators
Channelopathies are a group of disorders resulting from the dysfunction of ion channels located in the membranes of cells. These dysfunctions can lead to a wide range of diseases affecting the nervous system, cardiovascular system, and other tissues. The development of small molecule modulators that can selectively target specific ion channels is a key strategy in the discovery of novel therapeutics for these conditions.
Indazole and imidazole scaffolds are privileged structures in medicinal chemistry, known to interact with a variety of biological targets. Several derivatives of these heterocyclic compounds have been identified as potent modulators of voltage-gated sodium (Nav), potassium (Kv), and calcium (Cav) channels. Their structural versatility allows for fine-tuning of their pharmacological properties, making them attractive candidates for the development of selective ion channel inhibitors or activators for the treatment of channelopathies such as epilepsy, cardiac arrhythmias, and chronic pain.
Quantitative Data on Ion Channel Modulation
The following table summarizes the reported in vitro activities of various indazole and imidazole derivatives on different ion channels. This data is crucial for understanding their potency and selectivity, guiding lead optimization efforts in drug discovery programs.
| Compound Class | Specific Compound/Analog | Target Ion Channel | Assay Type | Activity (IC50/EC50) | Reference |
| Indazole Derivatives | Imidazol-1-ylethylindazole analog | Human Nav1.3 | Automated Patch Clamp | < 15 µM | [1] |
| Indazole Arylsulfonamide (GSK2239633A) | CC-Chemokine Receptor 4 (CCR4) | Antagonist Assay | Potent activity | [2] | |
| 6-Nitroindazole | Cyclooxygenase-2 (COX-2) | In vitro enzyme assay | 100.75 µM (for IL-1β inhibition) | [3] | |
| Imidazole Derivatives | Imidazol-1-ylethylindazole analog | Human Nav1.7 | Automated Patch Clamp | Binding IC50 < 13 µM | [4] |
| 4-Phenyl-2-aminoimidazole analog | Human Nav1.3 | Automated Patch Clamp | IC50 < 15 µM | [1] | |
| 1-Methyl-2-methylthio-5-imidazolyl nifedipine analog (6g) | L-type Calcium Channel | Guinea-pig ileal smooth muscle contraction | 1.32 x 10-9 M | [5] | |
| 4(5)-chloro-5(4)-imidazolyl nifedipine analog (5l) | L-type Calcium Channel | Guinea-pig ileal smooth muscle contraction | More active than nifedipine | [6] | |
| Clotrimazole | Connexin 50 (Cx50) | Dual whole-cell patch clamp | ~5 µM | [7] | |
| FCE 24265 | L-type Calcium Channel | K+ induced contraction in guinea pig aorta | 6.0 x 10-8 M | [8] |
Experimental Protocols
Protocol 1: Whole-Cell Patch-Clamp Electrophysiology for Screening Ion Channel Modulators
This protocol describes the methodology for evaluating the effect of test compounds on ion channel activity using the gold-standard whole-cell patch-clamp technique.[9][10][11][12][13]
Objective: To measure the inhibitory or activating effect of indazole/imidazole derivatives on specific voltage-gated or ligand-gated ion channels expressed in a cellular system.
Materials:
-
Cells expressing the target ion channel (e.g., HEK293, CHO, or primary neurons)
-
Patch-clamp rig (microscope, micromanipulator, amplifier, data acquisition system)
-
Borosilicate glass capillaries for pipette fabrication
-
External solution (e.g., Tyrode's solution)
-
Internal solution (pipette solution)
-
Test compounds (dissolved in a suitable solvent, e.g., DMSO)
-
Control compounds (known channel blocker or activator)
Procedure:
-
Cell Preparation: Plate cells expressing the target ion channel onto glass coverslips 24-48 hours before the experiment.
-
Pipette Preparation: Pull borosilicate glass capillaries to create micropipettes with a resistance of 2-5 MΩ when filled with the internal solution.
-
Recording Setup: Place a coverslip with adherent cells into the recording chamber on the microscope stage and perfuse with the external solution.
-
Gigaohm Seal Formation: Approach a single cell with the micropipette and apply gentle suction to form a high-resistance seal (>1 GΩ) between the pipette tip and the cell membrane.
-
Whole-Cell Configuration: Apply a brief pulse of suction to rupture the cell membrane under the pipette tip, establishing electrical access to the cell's interior.
-
Data Recording:
-
Voltage-Clamp Mode: Clamp the membrane potential at a holding potential (e.g., -80 mV). Apply voltage steps to elicit ion currents. Record baseline currents.
-
Current-Clamp Mode: Inject current to measure changes in membrane potential (action potentials).
-
-
Compound Application: Perfuse the test compound at various concentrations onto the cell.
-
Data Acquisition: Record changes in ion currents or membrane potential in the presence of the test compound. Allow sufficient time for the compound to reach its full effect.
-
Washout: Perfuse with the external solution to wash out the compound and observe any reversal of the effect.
-
Data Analysis: Measure the peak current amplitude or firing frequency before and after compound application. Calculate the percentage of inhibition or activation. Determine the IC50 or EC50 value by fitting the concentration-response data to a suitable equation.
Protocol 2: High-Throughput Screening using a Fluorescence-Based Membrane Potential Assay
This protocol outlines a method for screening a large number of compounds for their ability to modulate ion channel activity using a fluorescence-based assay.[14][15][16][17][18]
Objective: To identify "hit" compounds that alter the membrane potential of cells expressing the target ion channel.
Materials:
-
Cells stably expressing the target ion channel
-
Black, clear-bottom 96- or 384-well microplates
-
Fluorescent membrane potential-sensitive dye (e.g., FLIPR Membrane Potential Assay Kit)
-
Assay buffer
-
Compound library (e.g., indazole and imidazole derivatives)
-
Positive and negative control compounds
-
Fluorescence plate reader with kinetic reading capabilities
Procedure:
-
Cell Plating: Seed cells into the microplates and grow to confluence.
-
Dye Loading: Remove the growth medium and add the membrane potential-sensitive dye dissolved in assay buffer to each well. Incubate at 37°C for 30-60 minutes.
-
Compound Addition: Transfer the test compounds from the library plates to the assay plates using a liquid handler.
-
Signal Detection:
-
Place the assay plate into the fluorescence plate reader.
-
Establish a baseline fluorescence reading.
-
Add a stimulus to activate the ion channel (e.g., a high concentration of potassium chloride for potassium channels, or a specific ligand for ligand-gated channels).
-
Immediately begin kinetic fluorescence measurements to record the change in membrane potential.
-
-
Data Analysis:
-
Calculate the change in fluorescence intensity for each well.
-
Normalize the data to the controls on each plate.
-
Identify "hits" as compounds that produce a significant change in fluorescence compared to the negative control.
-
Visualization of Pathways and Workflows
Hypothetical Signaling Pathway of an Indazole Derivative Modulating a Voltage-Gated Sodium Channel
Caption: Hypothetical mechanism of an indazole derivative blocking a voltage-gated sodium channel.
Experimental Workflow for Screening and Validation of Ion Channel Modulators
Caption: A typical workflow for the discovery and development of novel ion channel modulators.
References
- 1. Substituted 4-phenyl-2-aminoimidazoles and 4-phenyl-4,5-dihydro-2-aminoimidazoles as voltage-gated sodium channel modulators - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. In vivo and In vitro Anti-Inflammatory Activity of Indazole and Its Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Synthesis and calcium channel antagonist activity of nifedipine analogues with methylthioimidazole substituent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Design and synthesis of new 1,4-dihydropyridines containing 4(5)-chloro-5(4)-imidazolyl substituent as a novel calcium channel blocker - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Imidazol-1-yl and pyridin-3-yl derivatives of 4-phenyl-1,4-dihydropyridines combining Ca2+ antagonism and thromboxane A2 synthase inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Patch Clamp Protocol [labome.com]
- 10. Whole Cell Patch Clamp Assay for Voltage-Gated Ion Channel Screening [aragen.com]
- 11. Novel screening techniques for ion channel targeting drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 12. docs.axolbio.com [docs.axolbio.com]
- 13. Patch Clamp Electrophysiology, Action Potential, Voltage Clamp [moleculardevices.com]
- 14. A Fluorescence-based Assay of Membrane Potential for High-throughput Functional Study of Two Endogenous Ion Channels in Two Epithelial Cell Lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Ion Channel Screening - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 17. ionbiosciences.com [ionbiosciences.com]
- 18. aurorabiomed.com.cn [aurorabiomed.com.cn]
Application Notes and Protocols for Measuring R(+)-Methylindazone Activity Using Fluorescent Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
R(+)-Methylindazone is a selective cyclooxygenase-2 (COX-2) inhibitor.[1][2][3][4] COX-2 is an enzyme responsible for the synthesis of prostaglandins, which are key mediators of inflammation and pain.[1][2] By selectively inhibiting COX-2, this compound can reduce inflammation and pain with a potentially lower risk of the gastrointestinal side effects associated with non-selective nonsteroidal anti-inflammatory drugs (NSAIDs) that also inhibit COX-1.[1][4]
These application notes provide detailed protocols for measuring the activity of this compound using two primary fluorescent assay methods: a direct in vitro COX-2 activity assay and an indirect measurement of the downstream product, Prostaglandin E2 (PGE2).
Principle of Assays
The activity of this compound as a COX-2 inhibitor can be quantified using fluorescent assays that monitor the enzymatic activity of COX-2. Commercially available kits provide a straightforward and high-throughput method for this purpose. These assays are typically based on the peroxidase activity of COX, where the enzyme converts a substrate into a highly fluorescent product.[5][6] The inhibitory effect of this compound is determined by measuring the reduction in fluorescence in the presence of the compound.
Alternatively, the downstream effects of COX-2 inhibition can be assessed by measuring the levels of Prostaglandin E2 (PGE2), a major product of the COX-2 pathway.[7][8][9] Fluorescent ELISA or competitive immunoassays can be used to quantify PGE2 levels in cell culture supernatants or other biological samples. A decrease in PGE2 production in the presence of this compound indicates its inhibitory activity.
Data Presentation
Table 1: Summary of Fluorescent Assays for this compound Activity
| Assay Type | Principle | Analyte Measured | Excitation (nm) | Emission (nm) | Key Features |
| Direct COX-2 Activity Assay | Fluorometric detection of the peroxidase activity of COX-2.[5][6] | Prostaglandin G2 (PGG2) intermediate product.[6][10] | 530-540[5] | 585-595[5] | High-throughput screening, allows differentiation of COX-1 and COX-2 activity.[6][10][11] |
| Indirect PGE2 Assay | Competitive ELISA with a fluorescently labeled PGE2 conjugate.[7] | Prostaglandin E2 (PGE2).[7] | 485 | 520-535 | Measures a key downstream product of COX-2 activity, suitable for cell-based assays.[7] |
Signaling Pathway
The following diagram illustrates the signaling pathway affected by this compound.
Caption: this compound inhibits COX-2, blocking prostaglandin synthesis.
Experimental Protocols
Protocol 1: In Vitro Fluorometric COX-2 Activity Assay
This protocol is adapted from commercially available COX inhibitor screening kits.[10]
Materials:
-
Human recombinant COX-2 enzyme
-
COX Assay Buffer
-
COX Probe (e.g., 10-acetyl-3,7-dihydroxyphenoxazine, ADHP)[5]
-
Arachidonic Acid (substrate)
-
This compound
-
Selective COX-1 and COX-2 inhibitors (for controls)
-
96-well black microplate
-
Fluorescence microplate reader
Experimental Workflow:
Caption: Workflow for the in vitro fluorometric COX-2 activity assay.
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Prepare a series of dilutions of this compound in COX Assay Buffer.
-
Prepare the COX-2 enzyme and arachidonic acid solutions according to the manufacturer's instructions.
-
-
Assay Plate Setup:
-
Add 10 µL of the diluted this compound or control inhibitors to the wells of a 96-well black microplate.
-
For the enzyme control wells, add 10 µL of COX Assay Buffer.
-
Prepare a reaction mix containing COX Assay Buffer, and COX Probe.
-
Add 80 µL of the reaction mix to each well.
-
Add 10 µL of the diluted COX-2 enzyme solution to each well.
-
Incubate the plate at room temperature for 10-15 minutes, protected from light.
-
-
Initiate Reaction and Measurement:
-
Initiate the enzymatic reaction by adding 10 µL of the arachidonic acid solution to each well.
-
Immediately measure the fluorescence kinetically for 5-10 minutes at an excitation wavelength of ~535 nm and an emission wavelength of ~587 nm.
-
-
Data Analysis:
-
Determine the rate of reaction (slope) for each well from the linear portion of the kinetic curve.
-
Calculate the percent inhibition for each concentration of this compound using the following formula: % Inhibition = [(Slope of Enzyme Control - Slope of Sample) / Slope of Enzyme Control] x 100
-
Plot the percent inhibition against the log concentration of this compound to determine the IC50 value.
-
Protocol 2: Cell-Based Fluorescent PGE2 Assay
This protocol describes the measurement of PGE2 in the supernatant of cells treated with this compound.
Materials:
-
Cell line known to produce PGE2 upon stimulation (e.g., macrophages, fibroblasts)
-
Cell culture medium and supplements
-
Lipopolysaccharide (LPS) or other inflammatory stimulus
-
This compound
-
Fluorescent Prostaglandin E2 Assay Kit
-
96-well clear microplate for cell culture
-
96-well black microplate for the assay
-
Fluorescence microplate reader
Experimental Workflow:
Caption: Workflow for the cell-based fluorescent PGE2 assay.
Procedure:
-
Cell Culture and Treatment:
-
Seed the cells in a 96-well plate at an appropriate density and allow them to adhere overnight.
-
Pre-treat the cells with various concentrations of this compound for 1-2 hours.
-
Stimulate the cells with an inflammatory agent like LPS to induce COX-2 expression and PGE2 production.
-
Incubate the cells for a specified period (e.g., 24 hours).
-
-
Sample Collection:
-
After incubation, centrifuge the plate and carefully collect the cell culture supernatant.
-
-
PGE2 Measurement:
-
Perform the fluorescent PGE2 assay on the collected supernatants according to the manufacturer's protocol. This typically involves a competitive binding reaction between the PGE2 in the sample and a fluorescently labeled PGE2 conjugate for a limited number of antibody binding sites.
-
-
Data Analysis:
-
Generate a standard curve using the provided PGE2 standards.
-
Determine the concentration of PGE2 in each sample by interpolating from the standard curve.
-
Calculate the percent inhibition of PGE2 production for each concentration of this compound relative to the stimulated control (no inhibitor).
-
Plot the percent inhibition against the log concentration of this compound to determine the IC50 value.
-
Conclusion
The described fluorescent assays provide robust and sensitive methods for quantifying the inhibitory activity of this compound on COX-2. The direct enzyme assay is ideal for high-throughput screening and determining the direct inhibitory potential, while the cell-based PGE2 assay provides insights into the compound's efficacy in a more physiologically relevant context. These protocols can be valuable tools for researchers and drug development professionals in the characterization of this compound and other COX-2 inhibitors.
References
- 1. drugs.com [drugs.com]
- 2. Cyclooxygenase-2 inhibitor - Wikipedia [en.wikipedia.org]
- 3. my.clevelandclinic.org [my.clevelandclinic.org]
- 4. Selective COX-2 Inhibitors: A Review of Their Structure-Activity Relationships - PMC [pmc.ncbi.nlm.nih.gov]
- 5. caymanchem.com [caymanchem.com]
- 6. Cyclooxygenase (COX) Activity Assay Kit (Fluorometric) (ab204699) | Abcam [abcam.com]
- 7. abcam.com [abcam.com]
- 8. Kyoto University Research Information Repository [repository.kulib.kyoto-u.ac.jp]
- 9. revvity.com [revvity.com]
- 10. assaygenie.com [assaygenie.com]
- 11. sigmaaldrich.com [sigmaaldrich.com]
Troubleshooting & Optimization
Technical Support Center: R(+)-Methylindazone for Electrophysiology
This technical support center provides troubleshooting guidance and frequently asked questions for researchers and drug development professionals utilizing R(+)-Methylindazone in electrophysiology experiments.
Troubleshooting Guides
This section addresses common issues that may arise during the application of this compound in electrophysiology experiments.
Question: Why am I not observing any effect of this compound on my cells?
Answer:
Several factors could contribute to a lack of response. Consider the following troubleshooting steps:
-
Concentration: The concentration of this compound may be too low. We recommend performing a concentration-response curve to determine the optimal concentration for your specific cell type and experimental conditions. Refer to the concentration-response data in Table 1 for typical ranges.
-
Compound Stability: Ensure the this compound stock solution is properly prepared and stored to prevent degradation. Prepare fresh dilutions for each experiment from a frozen stock.
-
Application Method: The method of application can significantly impact the local concentration of the compound. For rapid and precise application, a fast perfusion system is recommended.[1] Ensure your perfusion system is functioning correctly and that the compound is reaching the target cell.
-
Cell Health: The health and viability of your cells are crucial. Ensure cells are healthy and form a high-resistance seal with the patch pipette.[2]
-
Target Expression: Verify the expression of the target ion channel in your cells. If the target is not present or is expressed at very low levels, no effect will be observed.
Question: The effect of this compound is inconsistent between experiments. What could be the cause?
Answer:
Inconsistent effects can be frustrating. Here are some potential causes and solutions:
-
Pipette Positioning: The position of the application pipette relative to the recording pipette is critical for consistent drug application.[1] Maintain a consistent distance and angle for all experiments.
-
Solution Exchange Speed: The speed of the solution exchange can affect the onset and offset kinetics of the drug's effect.[1] Calibrate and monitor your perfusion system to ensure a rapid and complete solution exchange.
-
Ligand Depletion: In high-density cell cultures, the effective concentration of the compound can decrease due to binding to a large number of cells, a phenomenon known as ligand depletion.[2] Using an optimal cell density or a perfusion system that removes excess cells can mitigate this issue.[2]
-
Voltage Protocol: The effect of many ion channel blockers is state-dependent, meaning the binding affinity of the compound can be influenced by the conformational state of the channel (resting, open, or inactivated).[3][4] Ensure you are using a consistent voltage protocol across all experiments.
Question: I am observing a high signal-to-noise ratio in my recordings after applying this compound. How can I improve this?
Answer:
A high signal-to-noise ratio can obscure the true effect of the compound. Consider these points:
-
Seal Resistance: A high-resistance "giga-ohm" seal is essential for low-noise recordings.[2] Optimizing cell and solution conditions can help achieve a better seal.[2]
-
Electrical Noise: Ensure your electrophysiology rig is properly grounded and shielded from sources of electrical noise.
-
Compound Precipitation: At higher concentrations, some compounds may precipitate out of solution, which can affect the recording quality. Visually inspect your solutions and consider filtering them if necessary.
Frequently Asked Questions (FAQs)
Q1: What is the recommended starting concentration for this compound in a typical patch-clamp experiment?
A1: For initial experiments, we recommend starting with a concentration of 1 µM. Subsequently, a concentration-response curve should be generated to determine the EC50/IC50 for your specific ion channel and cell type. See Table 1 for a summary of typical concentration ranges.
Q2: What is the mechanism of action of this compound?
A2: this compound is a potent blocker of Hyperpolarization-activated Cyclic Nucleotide-gated (HCN) channels.[5][][7] These channels play a crucial role in regulating cellular excitability.[5][7] By blocking HCN channels, this compound can reduce the pacemaker current (If/Ih), leading to a hyperpolarization of the membrane potential and a decrease in spontaneous firing frequency in excitable cells.
Q3: Is this compound selective for a specific HCN channel subtype?
A3: The subtype selectivity of this compound is currently under investigation. Some compounds in this class show selectivity for specific HCN isoforms (e.g., HCN1/HCN2 over HCN4).[8] It is recommended to test the effect of this compound on cells expressing individual HCN channel subtypes to determine its selectivity profile.
Q4: How should I prepare and store this compound?
A4: Prepare a concentrated stock solution (e.g., 10 mM) in a suitable solvent like DMSO. Aliquot the stock solution into single-use vials and store them at -20°C or -80°C to minimize freeze-thaw cycles. For experiments, dilute the stock solution to the desired final concentration in the extracellular recording solution.
Q5: What are some potential off-target effects of this compound?
A5: While this compound is designed to be a selective HCN channel blocker, like many pharmacological agents, it may exhibit off-target effects at higher concentrations. It is advisable to test for effects on other major classes of ion channels, such as sodium, potassium, and calcium channels, to confirm the specificity of its action in your experimental system.[9]
Data Presentation
Table 1: this compound Concentration-Response Data (Hypothetical)
| Parameter | Value | Cell Type | Ion Channel |
| Starting Concentration | 1 µM | HEK293 | hHCN1 |
| EC50 | 5.2 ± 0.7 µM | DRG Neurons | Native HCN |
| IC50 | 12.8 ± 1.5 µM | Cardiac Myocytes | Native If |
| Effective Range | 0.1 µM - 30 µM | Various | HCN Channels |
Experimental Protocols
Protocol 1: Whole-Cell Patch-Clamp Recording to Measure the Effect of this compound on HCN Channels
-
Cell Preparation: Culture cells expressing the HCN channel of interest on glass coverslips. Before the experiment, transfer a coverslip to the recording chamber on the microscope stage.
-
Solutions:
-
Intracellular Solution (in mM): 130 K-Gluconate, 10 KCl, 1 MgCl2, 10 HEPES, 0.2 EGTA, 2 Mg-ATP, 0.3 Na-GTP (pH adjusted to 7.3 with KOH).
-
Extracellular Solution (in mM): 140 NaCl, 4 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose (pH adjusted to 7.4 with NaOH).
-
-
Pipette Preparation: Pull borosilicate glass capillaries to a resistance of 3-5 MΩ when filled with the intracellular solution.
-
Recording:
-
Approach a cell with the patch pipette and form a giga-ohm seal.
-
Rupture the cell membrane to achieve the whole-cell configuration.
-
Clamp the cell at a holding potential of -60 mV.
-
To elicit HCN currents, apply hyperpolarizing voltage steps (e.g., from -70 mV to -140 mV in 10 mV increments for 500 ms).
-
-
Drug Application:
-
After obtaining a stable baseline recording, perfuse the cell with the extracellular solution containing the desired concentration of this compound.
-
Allow sufficient time for the drug effect to reach a steady state before recording the currents again using the same voltage protocol.
-
-
Data Analysis:
-
Measure the amplitude of the HCN current at the end of the hyperpolarizing voltage step before and after drug application.
-
Calculate the percentage of inhibition for each concentration to construct a concentration-response curve.
-
Visualizations
Caption: Signaling pathway of HCN channel modulation and inhibition by this compound.
Caption: Experimental workflow for patch-clamp analysis of this compound.
Caption: Troubleshooting decision tree for lack of this compound effect.
References
- 1. Achieving Maximal Speed of Solution Exchange for Patch Clamp Experiments - PMC [pmc.ncbi.nlm.nih.gov]
- 2. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
- 3. Frontiers | Characterization of Compound-Specific, Concentration-Independent Biophysical Properties of Sodium Channel Inhibitor Mechanism of Action Using Automated Patch-Clamp Electrophysiology [frontiersin.org]
- 4. storage.prod.researchhub.com [storage.prod.researchhub.com]
- 5. Frontiers | The HCN Channel Blocker ZD7288 Induces Emesis in the Least Shrew (Cryptotis parva) [frontiersin.org]
- 7. What are HCN channels blockers and how do they work? [synapse.patsnap.com]
- 8. researchgate.net [researchgate.net]
- 9. Three thiadiazinone derivatives, EMD 60417, EMD 66430, and EMD 66398, with class III antiarrhythmic activity but different electrophysiologic profiles - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting inconsistent results with R(+)-Methylindazone
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing inconsistent results with R(+)-Methylindazone.
Troubleshooting Guide
This guide addresses specific issues that may arise during experiments using this compound.
Issue 1: Lower than expected or no observable effect of the compound.
-
Possible Cause 1: Improper Storage and Handling. this compound stability is critical for its activity. Improper storage can lead to degradation of the compound.
-
Solution: Ensure the compound is stored under the recommended conditions. Powdered this compound should be stored at -20°C for up to 3 years or at 4°C for up to 2 years. In solvent, it should be stored at -80°C for up to 2 years or at -20°C for 1 year.[1]
-
-
Possible Cause 2: Incomplete Dissolution. The compound may not be fully dissolved in the chosen solvent, leading to a lower effective concentration.
-
Solution: this compound is soluble in DMSO at 100 mg/mL (279.93 mM), though it may require sonication.[1] For aqueous solutions, specific protocols involving co-solvents like PEG300, Tween-80, or SBE-β-CD are necessary to achieve a clear solution.[1] If precipitation is observed, gentle heating and/or sonication can be used to aid dissolution.[1] Always use freshly opened, anhydrous DMSO, as hygroscopic DMSO can significantly impact solubility.[1]
-
-
Possible Cause 3: Pipetting Errors. Inaccurate pipetting can lead to incorrect concentrations of the compound in your experiment.
-
Solution: Ensure pipettes are properly calibrated and functioning correctly. Check for leaks or air bubbles in the pipette tips during use.
-
Issue 2: High variability between experimental replicates.
-
Possible Cause 1: Inconsistent Compound Preparation. Variations in the preparation of the this compound solution between experiments can lead to inconsistent results.
-
Solution: Prepare a fresh stock solution for each experiment or use aliquots from a single, well-characterized stock stored at -80°C. Adhere strictly to a validated dissolution protocol.
-
-
Possible Cause 2: Cellular Health and Density. The physiological state of the cells can influence their response to the compound.
-
Solution: Standardize cell culture conditions, including passage number, confluency, and media composition. Ensure cells are healthy and evenly plated before treatment.
-
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound, also known as R(+)-IAA-94, is a potent blocker of epithelial chloride channels.[1] It is utilized in research to modulate chloride channel function and to probe the dynamics and function of these channels.[1] Additionally, it has been shown to inhibit the Nef-sdAb19 (single-domain antibody) interaction and bind to the negative factor (Nef).[1]
Q2: What are the recommended solvents and solubility for this compound?
A2: The solubility of this compound varies depending on the solvent system used. The following table summarizes some common solvent systems and the achievable concentrations.
| Solvent System | Solubility | Notes |
| 100% DMSO | ≥ 100 mg/mL (279.93 mM) | Ultrasonic assistance may be needed. Use of newly opened DMSO is recommended.[1] |
| 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | ≥ 2.5 mg/mL (7.00 mM) | Results in a clear solution.[1] |
| 10% DMSO, 90% (20% SBE-β-CD in Saline) | ≥ 2.5 mg/mL (7.00 mM) | Results in a clear solution.[1] |
| 10% DMSO, 90% Corn Oil | ≥ 2.5 mg/mL (7.00 mM) | Results in a clear solution.[1] |
Q3: How should this compound be stored?
A3: Proper storage is crucial for maintaining the compound's stability and activity.
| Form | Storage Temperature | Duration |
| Powder | -20°C | 3 years |
| Powder | 4°C | 2 years |
| In Solvent | -80°C | 2 years |
| In Solvent | -20°C | 1 year |
Experimental Protocols
Protocol 1: Preparation of this compound in an Aqueous Vehicle
This protocol is for preparing a 2.5 mg/mL working solution of this compound suitable for in vivo or in vitro studies where high concentrations of DMSO are not tolerated.
-
Prepare a 25 mg/mL stock solution of this compound in DMSO.
-
For a final volume of 1 mL, add 100 µL of the DMSO stock solution to 400 µL of PEG300.
-
Mix the solution thoroughly until it is homogenous.
-
Add 50 µL of Tween-80 to the mixture and mix again until uniform.
-
Add 450 µL of saline to bring the final volume to 1 mL.
-
Ensure the final solution is clear before use. If precipitation occurs, gentle warming or sonication may be applied.
Visualizations
Caption: Signaling pathway of this compound as a chloride channel blocker.
Caption: Troubleshooting workflow for inconsistent experimental results.
References
How to prevent R(+)-Methylindazone precipitation in experiments
Welcome to the technical support center for R(+)-Methylindazone. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on preventing precipitation and effectively using this compound in experimental settings.
Frequently Asked Questions (FAQs)
Q1: My this compound precipitated out of solution after dilution in my aqueous experimental buffer. What is the likely cause?
A1: Precipitation of this compound upon dilution in aqueous buffers is a common issue for poorly soluble compounds. The primary cause is the solvent shift that occurs when a concentrated stock solution, typically in an organic solvent like DMSO, is introduced into an aqueous environment where the compound has much lower solubility. This rapid change in solvent polarity can cause the compound to crash out of solution.
Q2: What is the recommended solvent for preparing a stock solution of this compound?
A2: Dimethyl sulfoxide (DMSO) is the most common and recommended solvent for preparing high-concentration stock solutions of this compound. It is crucial to use anhydrous (dry) DMSO, as any moisture can decrease the stability and solubility of the compound.
Q3: How can I prevent precipitation when diluting my DMSO stock solution into cell culture media or buffer?
A3: To prevent precipitation during dilution, consider the following strategies:
-
Serial Dilution in DMSO: Before the final dilution into your aqueous medium, perform serial dilutions of your high-concentration stock in DMSO to get closer to your final working concentration. This reduces the magnitude of the solvent shift.
-
Gradual Addition and Mixing: Add the DMSO stock solution to the aqueous buffer slowly and with constant, gentle agitation (e.g., vortexing or continuous stirring). This promotes rapid and uniform dispersion, preventing localized high concentrations that can lead to precipitation.
-
Pre-warming the Medium: Pre-warming your cell culture medium or buffer to 37°C can sometimes improve the solubility of the compound.
-
Control Final DMSO Concentration: Keep the final concentration of DMSO in your experiment as low as possible, ideally below 0.5%, and always include a vehicle control with the same DMSO concentration in your experiments.[1][2]
Q4: Are there alternative solvent systems I can use for in vivo experiments?
A4: Yes, for in vivo studies, several solvent systems have been reported to achieve a clear solution of this compound at concentrations of ≥ 2.5 mg/mL.[3] These include:
-
10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline
-
10% DMSO, 90% (20% SBE-β-CD in Saline)
-
10% DMSO, 90% Corn Oil
Q5: Can heating or sonication be used to redissolve precipitated this compound?
A5: Yes, if precipitation occurs during the preparation of your solution, gentle heating (e.g., in a 37°C water bath) and/or sonication can be used to aid in the dissolution of this compound.[3] However, it is crucial to ensure that the compound is stable at the temperature used and for the duration of the treatment.
Troubleshooting Guides
Issue 1: Precipitation Observed Immediately Upon Dilution
| Potential Cause | Troubleshooting Steps |
| High Supersaturation | Decrease the final concentration of this compound in your working solution. Determine the maximum soluble concentration in your specific medium experimentally. |
| Rapid Solvent Shift | Add the DMSO stock solution dropwise to the aqueous medium while vortexing to ensure rapid dispersion.[2] |
| Low Temperature | Pre-warm the aqueous medium to 37°C before adding the this compound stock solution. |
| Incorrect Solvent | Ensure you are using anhydrous DMSO for your stock solution. For final dilutions, ensure the buffer composition is compatible. |
Issue 2: Solution is Initially Clear but Precipitates Over Time
| Potential Cause | Troubleshooting Steps |
| Metastable Supersaturation | The initial clear solution may be supersaturated and unstable. Prepare fresh working solutions immediately before use. Avoid storing diluted aqueous solutions. |
| Temperature Fluctuation | Store solutions at a constant, controlled temperature. Avoid repeated freeze-thaw cycles of the stock solution by preparing aliquots.[3] |
| pH Shift in Culture | The CO2 environment in an incubator can alter the pH of the medium, potentially affecting the solubility of pH-sensitive compounds. Ensure your medium is adequately buffered.[1] |
| Interaction with Media Components | This compound may interact with proteins or other components in the cell culture medium over time, leading to precipitation. Test the stability of the compound in your specific medium over the duration of your experiment.[1] |
Quantitative Data Summary
The following table summarizes the solubility of this compound in various solvent systems for in vivo use.
| Solvent System Composition | Achievable Concentration | Result | Reference |
| 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | ≥ 2.5 mg/mL (7.00 mM) | Clear Solution | [3] |
| 10% DMSO, 90% (20% SBE-β-CD in Saline) | ≥ 2.5 mg/mL (7.00 mM) | Clear Solution | [3] |
| 10% DMSO, 90% Corn Oil | ≥ 2.5 mg/mL (7.00 mM) | Clear Solution | [3] |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
Objective: To prepare a stable, high-concentration stock solution of this compound.
Materials:
-
This compound powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Sonicator (optional)
-
Water bath at 37°C (optional)
Procedure:
-
In a sterile microcentrifuge tube, weigh the desired amount of this compound powder.
-
Add the appropriate volume of anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM or 25 mg/mL).
-
Vortex the solution vigorously until the powder is completely dissolved.
-
If dissolution is slow, gently warm the tube in a 37°C water bath or sonicate for short intervals until the solution is clear.
-
Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C or -80°C for long-term stability.[3]
Protocol 2: Preparation of Working Solution for Cell-Based Assays
Objective: To prepare a working solution of this compound in cell culture medium with minimal risk of precipitation.
Materials:
-
This compound stock solution (from Protocol 1)
-
Pre-warmed (37°C) cell culture medium
-
Sterile conical tubes or microcentrifuge tubes
-
Vortex mixer
Procedure:
-
Thaw an aliquot of the this compound DMSO stock solution at room temperature.
-
In a sterile tube, add the required volume of pre-warmed cell culture medium.
-
While gently vortexing the cell culture medium, add the appropriate volume of the DMSO stock solution dropwise to achieve the final desired concentration.
-
Continue to mix for a few seconds to ensure homogeneity.
-
Visually inspect the solution for any signs of precipitation. If the solution is clear, it is ready for use in your experiment.
-
Use the freshly prepared working solution immediately. Do not store diluted aqueous solutions of this compound.
Visualizations
Signaling Pathways and Experimental Workflows
Caption: Dual mechanisms of action of this compound.
Caption: Recommended workflow for preparing this compound solutions.
Caption: Logical relationship between causes and solutions for precipitation.
References
- 1. Pharmacological inhibitors of the cystic fibrosis transmembrane conductance regulator exert off-target effects on epithelial cation channels - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Thiazolidinone CFTR inhibitor identified by high-throughput screening blocks cholera toxin-induced intestinal fluid secretion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. CFTR Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Off-target effects of R(+)-Methylindazone in cellular assays
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the off-target effects of R(+)-Methylindazone (also known as R(+)-IAA-94) in cellular assays.
Frequently Asked Questions (FAQs)
Q1: What is the primary known activity of this compound?
A1: this compound is primarily known as a potent blocker of epithelial chloride channels. It is widely used in research to study the function and dynamics of these channels.
Q2: What are the known off-target effects of this compound observed in cellular assays?
A2: Besides its primary activity on chloride channels, this compound has been documented to exert several off-target effects. The most significant of these include:
-
Inhibition of L-type calcium channels.
-
Reduction of mitochondrial calcium retention capacity , leading to the opening of the mitochondrial permeability transition pore (mPTP).[1]
-
Modulation of inflammatory signaling pathways , including the inhibition of the NLRP3 inflammasome and downstream effects on NF-κB and MAPK signaling.
Q3: Are there any quantitative data available for the off-target activities of this compound?
A3: Yes, some quantitative data for the off-target effects of this compound have been reported. Please refer to the tables below for a summary.
Troubleshooting Guide
Problem 1: I am observing unexpected changes in intracellular calcium levels in my experiments with this compound, which are not consistent with its function as a chloride channel blocker.
Possible Cause: This is likely due to the off-target activity of this compound on L-type calcium channels. Inhibition of these channels can significantly alter intracellular calcium homeostasis.
Suggested Solution:
-
Validate L-type calcium channel blockade: Perform control experiments using a well-characterized, specific L-type calcium channel blocker (e.g., nifedipine, verapamil) to see if it phenocopies the effects of this compound.
-
Measure L-type calcium channel activity: If possible, use patch-clamp electrophysiology to directly measure the effect of this compound on L-type calcium currents in your specific cell type.
-
Consider alternative chloride channel blockers: If the observed calcium-related effects interfere with your primary investigation, consider using a more specific chloride channel blocker, if available for your target.
Problem 2: I am observing signs of mitochondrial dysfunction and/or apoptosis in my cells upon treatment with this compound.
Possible Cause: this compound can induce mitochondrial stress by reducing the mitochondrial calcium retention capacity, which triggers the opening of the mitochondrial permeability transition pore (mPTP).[1] This can lead to mitochondrial swelling, loss of membrane potential, and ultimately, apoptosis.
Suggested Solution:
-
Assess mitochondrial health: Use assays to measure mitochondrial membrane potential (e.g., JC-1 or TMRE staining) and mitochondrial reactive oxygen species (ROS) production (e.g., MitoSOX Red).
-
Measure mitochondrial calcium retention capacity: Perform a calcium retention capacity assay on isolated mitochondria from your cells to directly assess the effect of this compound. A detailed protocol is provided in this guide.
-
Use mPTP inhibitors: In your experiments, co-treat cells with a known inhibitor of the mPTP, such as Cyclosporin A, to see if it can rescue the observed mitochondrial dysfunction.[1]
Problem 3: My experimental results show unexpected changes in inflammatory cytokine production or related signaling pathways after using this compound.
Possible Cause: this compound has been shown to modulate inflammatory pathways, including the inhibition of the NLRP3 inflammasome. This can affect the production of cytokines like IL-1β and influence downstream signaling cascades such as NF-κB and MAPK.
Suggested Solution:
-
Measure inflammatory markers: Quantify the levels of key inflammatory cytokines (e.g., IL-1β, TNF-α) in your experimental system using ELISA or other immunoassays.
-
Analyze signaling pathways: Use western blotting or other techniques to assess the activation state (e.g., phosphorylation) of key proteins in the NF-κB (e.g., p65) and MAPK (e.g., ERK, p38) pathways.
-
Control for inflammasome activation: If your experimental model involves inflammasome activation, consider using specific NLRP3 activators and inhibitors as controls to delineate the effects of this compound.
Quantitative Data Summary
Table 1: Off-Target Inhibition Data for this compound
| Target | Assay Type | Species | IC50 / Ki | Reference |
| L-type Calcium Channels | Electrophysiology | Rat | Inhibition observed, specific IC50 not reported in cited literature | [2] |
| Mitochondrial Calcium Retention Capacity | Fluorimetry | Rat | ~40% reduction at 3 µM, ~85% reduction at 100 µM | [1] |
Table 2: On-Target Activity of this compound for Comparison
| Target | Assay Type | Species | IC50 / Ki |
| Epithelial Chloride Channels | Radioligand Binding | Bovine | Ki = 1 µM |
| CLIC1 | Chloride Permeability Assay | Not specified | IC50 = 8.6 µM |
Detailed Experimental Protocols
Protocol: Measurement of Mitochondrial Calcium Retention Capacity (CRC)
This protocol is adapted from studies investigating the effect of this compound on cardiac mitochondria.[1]
Materials:
-
Isolated mitochondria from your cells of interest
-
CRC Buffer: 150 mM sucrose, 50 mM KCl, 2 mM KH2PO4, 5 mM succinic acid, 20 mM Tris-HCl, pH 7.4
-
Calcium Green™-5N fluorescent dye
-
This compound (IAA-94) stock solution (in DMSO)
-
DMSO (vehicle control)
-
CaCl2 solution (e.g., 5 mM)
-
Fluorescence spectrophotometer with stirring capabilities (Excitation: 500 nm, Emission: 530 nm)
Procedure:
-
Set the fluorescence spectrophotometer to the appropriate excitation and emission wavelengths and maintain the temperature at 25°C.
-
In a cuvette, add the CRC Buffer.
-
Add Calcium Green™-5N to a final concentration of 2.5 µM.
-
Add this compound to the desired final concentration (e.g., 3 µM, 10 µM, 30 µM, 100 µM). For the control, add an equivalent volume of DMSO.
-
Allow the solution to equilibrate for 30 seconds while stirring.
-
Add 50 µL of the isolated mitochondria suspension to the cuvette.
-
Record the baseline fluorescence.
-
Initiate the assay by adding a pulse of CaCl2 (e.g., 5 µL of a 5 mM stock to achieve a 5 µM final concentration).
-
Observe the rapid decrease in fluorescence as mitochondria take up the calcium. The fluorescence will then plateau.
-
Continue adding pulses of CaCl2 at regular intervals (e.g., every 60 seconds) and record the fluorescence changes.
-
The opening of the mitochondrial permeability transition pore (mPTP) is indicated by a sudden, sustained increase in fluorescence, as the mitochondria release the accumulated calcium back into the buffer.
-
The total amount of calcium added before mPTP opening is the calcium retention capacity.
Data Analysis: Calculate the total amount of calcium (in nmol/mg of mitochondrial protein) taken up by the mitochondria before the large fluorescence increase. Compare the CRC of mitochondria treated with this compound to the vehicle control. A significant decrease in CRC in the presence of the compound indicates a positive hit.
Signaling Pathway and Workflow Diagrams
References
Technical Support Center: R(+)-Methylindazone Derivatives
This center provides troubleshooting guides, frequently asked questions (FAQs), and experimental protocols to assist researchers in improving the potency of R(+)-Methylindazone derivatives.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My synthetic yield for a novel this compound derivative is consistently low. What are the common causes and how can I improve it?
A1: Low synthetic yields in the creation of complex heterocyclic compounds like indazole derivatives are a common challenge. Several factors could be contributing to this issue.
Common Causes & Solutions:
-
Incomplete Reactions: The reaction may not be going to completion. Consider monitoring the reaction's progress using Thin Layer Chromatography (TLC) to determine the optimal reaction time.[1]
-
Side Reactions: Undesired side reactions can consume starting materials and produce impurities. Adjusting the reaction temperature or changing the solvent might minimize these.
-
Purification Losses: Significant amounts of the product may be lost during purification steps like filtration or chromatography. Ensure your filtration and washing techniques are optimized to prevent product loss. For instance, after initial filtration, washing the collected solid with a solvent in which the product is insoluble (like petroleum ether) can help remove impurities without dissolving the desired compound.[1]
-
Reagent Quality: The purity and reactivity of your starting materials, especially reagents like hydrazine hydrate, can significantly impact yield. Ensure reagents are fresh and stored under appropriate conditions.[1]
-
Reaction Conditions: The choice of solvent and base is critical. For multi-step syntheses involving intermediates, optimizing the conditions for each step is necessary. For example, in reactions to form substituted imidazoles, various solvents and bases might be tested to find the combination that maximizes the yield of the desired product.[2]
A general workflow for troubleshooting low yield is presented below.
Q2: My new derivative has poor solubility in aqueous buffers for in vitro assays, leading to inconsistent results. What can I do?
A2: Poor aqueous solubility is a major hurdle in biological assays, as it can lead to underestimated activity, variable data, and inaccurate structure-activity relationships (SAR).[3][4][5]
Strategies to Address Solubility Issues:
-
Co-Solvents: Dimethyl sulfoxide (DMSO) is commonly used to dissolve hydrophobic compounds for biological assays.[4] However, the final concentration of DMSO in the assay should be optimized, as high concentrations can inhibit enzyme activity or affect cell viability.[4][5]
-
Stock Solution Handling: Compounds can precipitate out of DMSO stocks, especially after freeze-thaw cycles or if the compound absorbs water.[4][5] It is recommended to prepare fresh dilutions from a concentrated stock and visually inspect for any precipitation before use.
-
Sonication: Using sonication can help dissolve compounds in stock solutions and final assay buffers.[6]
-
Structural Modification: If solubility issues persist, consider making structural modifications to the derivative itself. Adding polar groups (e.g., hydroxyl, amine) or ionizable groups (e.g., carboxylic acid, basic amine) can significantly improve aqueous solubility.[7] These changes should be made away from the key pharmacophore features to avoid reducing potency.[7]
-
Alternative Solvents: For certain assays where DMSO is not suitable, other solvents like polyethylene glycol (PEG) or glycerol might be explored, but their compatibility with the specific protein or assay system must be validated.[8]
Q3: My derivative shows lower-than-expected potency. What structural modifications should I prioritize to improve activity?
A3: Improving potency requires a systematic approach based on understanding the structure-activity relationship (SAR) of the indazole core and its analogs. The goal is to modify the structure to enhance its interaction with the biological target.
Key SAR Insights for Indazole Analogs and Related Heterocycles:
-
Substitutions on Aromatic Rings:
-
Electron-withdrawing groups (e.g., trifluoromethyl, cyano) on phenyl rings attached to a heterocyclic core can increase inhibitory activity compared to electron-donating groups (e.g., methoxy, methyl).[9]
-
Halogen substitutions (e.g., fluoro, bromo) are often more potent than alkyl substitutions. The position matters; for instance, an ortho-fluoro substitution on an aromatic ring has been shown to be effective in some series.[9]
-
-
Alkyl Chains:
-
The length and bulk of alkyl groups are critical. In some series, smaller steric groups (e.g., n-propyl) show better activity than larger ones (n-hexyl, t-butyl).[9] Conversely, in other scaffolds, increasing the length of an α-substituent from n-propyl to n-butyl can slightly increase potency.[10] This highlights that the optimal substitution is highly context-dependent.
-
-
Core Structure: The indazole core itself is often superior to other cores like benzoimidazole or imidazopyridine in certain contexts.[9]
The diagram below illustrates a logical approach to SAR-guided potency improvement.
Data Presentation: SAR Summary
The following table summarizes structure-activity relationship data for a series of pyrazolopyridinyl pyrimidine derivatives, which can provide insights applicable to related heterocyclic systems.[9]
| Compound ID | R¹ Substitution | Linker | IC₅₀ (μM) | Key Observation |
| 43a | n-Propyl | Monoamino | 0.27 | Baseline compound in series. |
| 44a | n-Propyl | Diamino | 0.11 | Diamino linker more potent than monoamino. |
| 43c | n-Propyl | Monoamino | 0.25 | Smaller steric group (n-propyl) is potent. |
| 43d | n-Hexyl | Monoamino | 1.04 | Larger alkyl group (n-hexyl) reduces potency. |
| 43e | t-Butyl | Monoamino | 0.71 | Bulky group (t-butyl) reduces potency. |
| 43f | Cyclopropyl | Monoamino | 0.30 | Cyclic substitution decreases potency vs. n-propyl. |
Data adapted from a review on YC-1 derivatives, demonstrating SAR principles.[9]
Experimental Protocols
Protocol 1: General Synthesis of an Imidazole Derivative
This protocol is a representative example of a multi-component reaction used for synthesizing substituted imidazoles, which shares common principles with indazole synthesis.[11]
Objective: To synthesize 2-(1H-imidazol-1-yl)-1-phenylethan-1-one derivatives.
Materials:
-
Aldehyde (e.g., 2-Hydroxy-1-naphthaldehyde) (1 mmol)
-
Diketone (e.g., Benzil) (1.1 mmol)
-
Amine (e.g., 4-methylaniline) (4 mmol)
-
Ammonium acetate (10 mmol)
-
Glacial acetic acid (10 mL)
-
Deionized water
Procedure:
-
Combine the aldehyde (1 mmol), diketone (1.1 mmol), amine (4 mmol), and ammonium acetate (10 mmol) in a round-bottom flask.
-
Add glacial acetic acid (10 mL) to the flask.
-
Heat the mixture to reflux under an inert atmosphere (e.g., argon) for 12 hours.
-
After 12 hours, cool the reaction mixture to room temperature.
-
Dilute the mixture with deionized water (20 mL) to precipitate the product.
-
Collect the solid product by vacuum filtration.
-
Wash the collected precipitate with 10% acetic acid (4 x 5 mL) followed by deionized water to remove impurities.
-
Dry the purified product under vacuum.
-
Characterize the final product using NMR and FTIR spectroscopy.[11]
Protocol 2: General Procedure for a Cell-Based Potency Assay
Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of a derivative on a specific cellular process (e.g., cytokine production or cell proliferation).
Materials:
-
Cultured cells (relevant to the disease target)
-
Cell culture medium and supplements (e.g., FBS)
-
Test derivative (dissolved in DMSO)
-
Stimulant (if applicable, e.g., LPS for immune cells)
-
Detection reagent (e.g., CellTiter-Glo®, ELISA kit)
-
96-well microplates
-
Multichannel pipette, incubator, plate reader
Procedure:
-
Cell Plating: Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight in a CO₂ incubator (37°C, 5% CO₂).
-
Compound Preparation: Prepare a serial dilution of the this compound derivative in culture medium. Start from a high concentration (e.g., 100 μM) and perform 1:3 or 1:10 dilutions. Ensure the final DMSO concentration is consistent across all wells and does not exceed a non-toxic level (e.g., 0.1-0.5%).[4]
-
Treatment: Remove the old medium from the cells and add the medium containing the different concentrations of the derivative. Include vehicle control (DMSO only) and untreated control wells.
-
Stimulation (if applicable): Add a stimulant to induce the biological response you wish to inhibit (e.g., add LPS to macrophages to induce TNF-α production).
-
Incubation: Incubate the plate for a period relevant to the assay readout (e.g., 6 hours for cytokine production, 48-72 hours for proliferation).
-
Detection: Perform the assay readout. For an anti-inflammatory assay, this could involve collecting the supernatant to measure cytokine levels via ELISA. For an anti-proliferative assay, add a viability reagent like MTT or CellTiter-Glo® and measure the signal on a plate reader.
-
Data Analysis: Plot the response (e.g., % inhibition) against the logarithm of the compound concentration. Use a non-linear regression model (e.g., four-parameter logistic fit) to calculate the IC₅₀ value.
References
- 1. reddit.com [reddit.com]
- 2. researchgate.net [researchgate.net]
- 3. Biological assay challenges from compound solubility: strategies for bioassay optimization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. scilit.com [scilit.com]
- 7. youtube.com [youtube.com]
- 8. Solvent Selection for Insoluble Ligands, a Challenge for Biological Assay Development: A TNF-α/SPD304 Study - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Synthetic strategy and structure–activity relationship (SAR) studies of 3-(5′-hydroxymethyl-2′-furyl)-1-benzyl indazole (YC-1, Lificiguat): a review - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Structure-Activity Relationships of Synthetic Cathinones - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Synthesis and Biological Evaluation of Novel Imidazole Derivatives as Antimicrobial Agents - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: R(+)-Methylindazone Interference with Fluorescent Dyes
For Researchers, Scientists, and Drug Development Professionals
This resource offers troubleshooting guides, frequently asked questions (FAQs), and experimental protocols to help you identify, characterize, and mitigate potential interference from R(+)-Methylindazone in your experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why might it interfere with my fluorescence assay?
This compound, also known as R(+)-IAA-94, is a potent blocker of epithelial chloride channels. Its chemical structure is based on an indanyloxyacetic acid derivative containing an indazole ring. Aromatic structures like indazole can absorb light in the UV and visible spectrum and may exhibit intrinsic fluorescence (autofluorescence). This can interfere with the excitation and emission signals of your fluorescent dyes, leading to inaccurate results.
Q2: What are the main types of interference I should be aware of?
There are two primary ways this compound could interfere with your assay:
-
Autofluorescence: The compound itself may fluoresce at the same wavelengths used to excite your dye or detect its emission, leading to a false positive signal.
-
Quenching: The compound may absorb the excitation light intended for your dye or the emitted light from your dye, leading to a decrease in the fluorescent signal (a false negative). This is also known as the inner filter effect.
Q3: My fluorescence readings are unexpectedly high in the presence of this compound. What should I do?
This could be due to the autofluorescence of this compound. You should perform a control experiment to measure the fluorescence of this compound alone in your assay buffer at the same concentration and with the same instrument settings used for your main experiment.
Q4: My fluorescence signal is lower than expected when I add this compound. What could be the cause?
This may be an indication of quenching. This compound might be absorbing the light used to excite your fluorophore or the light emitted by it. A control experiment with your fluorescent dye and this compound (without the biological target) can help confirm this.
Q5: How can I determine the spectral properties of this compound in my experimental setup?
You can determine the absorbance and emission spectra of this compound using a spectrophotometer and a spectrofluorometer, respectively. The detailed protocol for this is provided in the "Experimental Protocols" section below.
Troubleshooting Guide
This guide will help you diagnose and address potential interference from this compound.
| Observed Problem | Potential Cause | Recommended Troubleshooting Steps |
| Increased background fluorescence | Autofluorescence of this compound | 1. Run a "compound-only" control (this compound in assay buffer). 2. Perform a spectral scan of this compound to determine its excitation and emission maxima. 3. If there is spectral overlap, consider using a fluorescent dye with red-shifted excitation and emission wavelengths. |
| Decreased fluorescence signal | Quenching by this compound (Inner Filter Effect) | 1. Run a "dye + compound" control (your fluorescent dye and this compound in assay buffer). 2. Measure the absorbance spectrum of this compound. 3. If absorbance overlaps with the dye's excitation or emission wavelengths, consider using a lower concentration of the compound if experimentally feasible, or switch to a dye with a different spectral profile. |
| Non-linear or erratic dose-response curves | Combination of autofluorescence and/or quenching | 1. Perform both "compound-only" and "dye + compound" controls. 2. Carefully subtract the background fluorescence from the compound-only control from your experimental data. 3. If quenching is significant, mathematical corrections may be possible but can be complex. The preferred method is to change the fluorescent dye. |
| High variability between replicate wells | Compound precipitation at higher concentrations, leading to light scatter. | 1. Check the solubility of this compound in your assay buffer. 2. Visually inspect the wells for any precipitate. 3. If precipitation is an issue, you may need to adjust the buffer composition or reduce the final concentration of the compound. |
Quantitative Data Summary
Since specific spectral data for this compound is not published, this table provides the spectral properties of common fluorescent dyes that might be used in assays where this compound is present. Use this information in conjunction with the experimental protocols below to assess the potential for spectral overlap.
| Fluorescent Dye | Typical Excitation Max (nm) | Typical Emission Max (nm) | Potential for Interference with Aromatic Compounds |
| DAPI | 358 | 461 | High (UV excitation) |
| Fluorescein (FITC) | 494 | 518 | Moderate |
| Rhodamine B | 555 | 580 | Moderate to Low |
| Green Fluorescent Protein (GFP) | 488 | 509 | Moderate |
| Red Fluorescent Protein (RFP) | 558 | 583 | Low |
Experimental Protocols
Protocol 1: Determining the Absorbance Spectrum of this compound
Objective: To determine the wavelengths at which this compound absorbs light.
Materials:
-
This compound
-
Assay Buffer
-
UV-Visible Spectrophotometer
-
Quartz cuvettes or UV-transparent microplates
Methodology:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) and dilute it to the final experimental concentration in your assay buffer.
-
Use the assay buffer as a blank to zero the spectrophotometer.
-
Measure the absorbance of the this compound solution across a range of wavelengths (e.g., 250-700 nm).
-
Plot absorbance versus wavelength to obtain the absorbance spectrum.
-
Identify the wavelength(s) of maximum absorbance (λmax).
Protocol 2: Assessing Autofluorescence of this compound
Objective: To determine if this compound is fluorescent at the excitation and emission wavelengths of your assay.
Materials:
-
This compound
-
Assay Buffer
-
Spectrofluorometer or fluorescence plate reader
-
Black, opaque microplates
Methodology:
-
Prepare a serial dilution of this compound in your assay buffer in a black microplate. Include wells with assay buffer only as a blank.
-
Set the spectrofluorometer to the excitation and emission wavelengths of your experimental fluorescent dye.
-
Measure the fluorescence intensity of each well.
-
To determine the compound's optimal excitation and emission wavelengths:
-
Set the emission wavelength to your assay's emission wavelength and perform an excitation scan.
-
Set the excitation wavelength to your assay's excitation wavelength and perform an emission scan.
-
-
A concentration-dependent increase in fluorescence indicates autofluorescence.
Protocol 3: Evaluating the Quenching Effect of this compound
Objective: To determine if this compound quenches the fluorescence of your dye.
Materials:
-
This compound
-
Your fluorescent dye
-
Assay Buffer
-
Spectrofluorometer or fluorescence plate reader
-
Black, opaque microplates
Methodology:
-
Prepare a solution of your fluorescent dye in the assay buffer at the concentration used in your experiment.
-
Prepare a serial dilution of this compound.
-
In a black microplate, add the fluorescent dye solution to a set of wells.
-
Add the serial dilutions of this compound to these wells.
-
Include control wells with the fluorescent dye and assay buffer only (no compound).
-
Measure the fluorescence intensity at the appropriate excitation and emission wavelengths.
-
A concentration-dependent decrease in the fluorescence signal in the presence of this compound suggests quenching.
Visualizing Interference Concepts and Workflows
Caption: Mechanisms of fluorescence interference.
R(+)-Methylindazone Stock Solutions: A Technical Guide for Researchers
For scientists and drug development professionals utilizing R(+)-Methylindazone, proper handling and storage of stock solutions are paramount to ensure experimental reproducibility and the integrity of results. This technical support center provides a comprehensive guide, in a question-and-answer format, to address common challenges and best practices for storing and using this compound.
Frequently Asked Questions (FAQs)
1. What is the recommended solvent for preparing this compound stock solutions?
Dimethyl sulfoxide (DMSO) is the most commonly recommended solvent for preparing high-concentration stock solutions of this compound. It can be dissolved in DMSO at a concentration of 100 mg/mL.[1] Due to the hygroscopic nature of DMSO, it is crucial to use a fresh, anhydrous grade to ensure maximum solubility and stability of the compound.
2. What are the optimal storage conditions for this compound stock solutions?
Proper storage is critical to prevent degradation and maintain the activity of your this compound stock solution. The following table summarizes the recommended storage conditions and durations:
| Storage Temperature | Duration | Recommendations |
| -80°C | 2 years | Ideal for long-term storage. Aliquot to avoid repeated freeze-thaw cycles. |
| -20°C | 1 year | Suitable for shorter-term storage. Aliquoting is also highly recommended.[1] |
3. How should I prepare working solutions from my DMSO stock for aqueous-based experiments (e.g., cell culture)?
Direct dilution of a high-concentration DMSO stock into aqueous media can cause precipitation of the compound. To avoid this, a stepwise dilution approach is recommended. For in vitro experiments, co-solvents can be used to improve solubility. Here are some example protocols:
-
Protocol 1 (with PEG300 and Tween-80):
-
Start with a 10% DMSO solution of this compound.
-
Add 40% PEG300.
-
Add 5% Tween-80.
-
Finally, add 45% saline. This method can achieve a solubility of at least 2.5 mg/mL.[1]
-
-
Protocol 2 (with SBE-β-CD):
-
Start with a 10% DMSO solution of this compound.
-
Add 90% of a 20% SBE-β-CD solution in saline. This also yields a clear solution with a solubility of at least 2.5 mg/mL.[1]
-
For cell-based assays, it is crucial to keep the final concentration of DMSO low (typically below 0.5%) to minimize solvent-induced cytotoxicity.
4. Can I store this compound in its solid form?
Yes, this compound powder is stable when stored correctly. For long-term storage, it is recommended to keep it at -20°C for up to 3 years or at 4°C for up to 2 years.
Troubleshooting Guide
Issue: My this compound solution appears cloudy or has precipitated after dilution in my aqueous buffer/media.
-
Possible Cause 1: Poor Solubility. this compound has limited solubility in purely aqueous solutions.
-
Solution: Employ a co-solvent system as described in the FAQ section. If precipitation occurs during preparation, gentle heating and/or sonication can aid in dissolution.[1] Always perform a stepwise dilution, adding the compound solution to the aqueous buffer slowly while vortexing.
-
-
Possible Cause 2: Low-Quality or "Wet" DMSO. The hygroscopic nature of DMSO means it can absorb moisture from the air, which can reduce the solubility of the compound.
-
Solution: Use a fresh, unopened bottle of anhydrous, high-purity DMSO for preparing your stock solution.
-
Issue: I am not observing the expected biological effect in my experiment.
-
Possible Cause 1: Compound Degradation. Improper storage or repeated freeze-thaw cycles can lead to the degradation of this compound.
-
Solution: Always aliquot your stock solution into single-use volumes to avoid multiple freeze-thaw cycles. Ensure that the stock solution has been stored at the recommended temperature and is within its shelf life. If in doubt, prepare a fresh stock solution.
-
-
Possible Cause 2: Insufficient Final Concentration. The effective concentration of the compound at the target site might be lower than intended due to binding to plastics or instability in the experimental medium.
Experimental Protocols
Preparation of a 10 mM Stock Solution in DMSO:
-
Calculate the required mass: The molecular weight of this compound is 357.23 g/mol . To prepare 1 mL of a 10 mM stock solution, you will need:
-
Mass (g) = 0.010 mol/L * 0.001 L * 357.23 g/mol = 0.00357 g = 3.57 mg
-
-
Dissolution: Weigh out 3.57 mg of this compound powder and dissolve it in 1 mL of anhydrous DMSO.
-
Mixing: Vortex the solution until the compound is completely dissolved. Gentle warming or sonication can be used to facilitate dissolution if needed.[1]
-
Storage: Aliquot the stock solution into smaller, single-use volumes in appropriate vials and store at -20°C or -80°C.
Signaling Pathway and Experimental Workflow
This compound is a potent blocker of epithelial chloride channels.[1] The blockage of these channels disrupts the normal flow of chloride ions across the cell membrane, which can have various downstream effects depending on the cell type and the specific chloride channel involved. These effects can include alterations in cell volume, membrane potential, and intracellular pH.
Caption: Workflow for the preparation and use of this compound stock solutions.
References
Technical Support Center: Minimizing R(+)-Methylindazone Toxicity in Long-Term Experiments
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to minimize the potential toxicity of R(+)-Methylindazone in long-term experimental settings.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound, also known as R(+)-IAA-94, is a potent blocker of epithelial chloride channels.[1] It belongs to the indanyloxyacetic acid class of compounds. Its primary mechanism of action involves the inhibition of chloride ion transport across cell membranes, which can affect various cellular processes.
Q2: What are the potential sources of toxicity associated with long-term this compound exposure in experiments?
While specific long-term toxicity data for this compound is limited, potential toxicities can be inferred from its chemical class (indazole derivative) and structural similarity to nonsteroidal anti-inflammatory drugs (NSAIDs). Potential sources of toxicity include:
-
Inhibition of chloride channels: Disruption of ion homeostasis can lead to cell swelling, apoptosis, and disruption of cellular pH regulation.
-
Induction of oxidative stress and apoptosis: Some indazole derivatives have been shown to induce the production of reactive oxygen species (ROS) and trigger programmed cell death.[2][3][4]
-
Inhibition of Cyclooxygenase (COX) enzymes: Due to its structural similarity to NSAIDs, this compound may inhibit COX-1 and/or COX-2, leading to reduced synthesis of prostaglandins.[5][6][7][8][9] This can result in gastrointestinal and cardiovascular side effects.[6][10][11]
Q3: What are the common signs of cellular toxicity to observe in my experiments?
Common indicators of cellular toxicity include:
-
Reduced cell viability and proliferation.
-
Changes in cell morphology (e.g., rounding, detachment, blebbing).
-
Increased lactate dehydrogenase (LDH) release into the culture medium.
-
Induction of apoptosis markers (e.g., caspase activation, DNA fragmentation).
-
Increased production of reactive oxygen species (ROS).
-
Decreased mitochondrial membrane potential.[5]
Troubleshooting Guide
Issue 1: Increased Cell Death and Reduced Viability
Question: I am observing a significant increase in cell death and a decrease in cell viability in my long-term cultures treated with this compound. What could be the cause and how can I troubleshoot this?
Answer:
Increased cell death is a common indicator of toxicity. The underlying cause could be multi-faceted, including off-target effects or the primary mechanism of action becoming cytotoxic over time.
Troubleshooting Steps:
-
Confirm Drug Concentration: Re-verify the concentration of your this compound stock solution and the final concentration in your culture medium. An incorrect concentration is a common source of unexpected toxicity.
-
Dose-Response and Time-Course Analysis: Perform a dose-response experiment to determine the IC50 (half-maximal inhibitory concentration) for toxicity in your specific cell line. Also, run a time-course experiment to identify the onset of toxicity.
-
Assess Apoptosis and Necrosis: Use assays such as Annexin V/Propidium Iodide staining followed by flow cytometry to distinguish between apoptotic and necrotic cell death. This can provide insights into the mechanism of cell death. Some indazole derivatives are known to induce apoptosis.[3]
-
Monitor Mitochondrial Health: Assess the mitochondrial membrane potential using dyes like JC-1 or TMRE. Mitochondrial dysfunction is an early indicator of cellular stress and toxicity.[5]
-
Consider Co-treatment with Protective Agents:
Issue 2: Altered Cellular Phenotype or Function
Question: My cells are not dying, but I am observing changes in their phenotype (e.g., morphology, differentiation state) or function after long-term treatment with this compound. How can I investigate this?
Answer:
Sub-lethal toxicity can manifest as changes in cellular behavior without causing overt cell death. These changes can be due to the compound's effect on specific signaling pathways.
Troubleshooting Steps:
-
Gene and Protein Expression Analysis: Analyze the expression of key genes and proteins related to your experimental model and potential toxicity pathways. For example, examine the expression of stress response genes (e.g., HO-1, Nrf2), apoptosis-related proteins (e.g., caspases, Bcl-2 family), and markers of cellular differentiation.
-
Signaling Pathway Analysis: Investigate the activation of stress-activated protein kinase (SAPK) pathways, such as p38 and JNK, which are often activated in response to cellular stress.
-
Functional Assays: Perform functional assays relevant to your cell type. For example, if you are working with neurons, assess neurite outgrowth or electrophysiological properties. For immune cells, you might measure cytokine production.
Data Presentation
Table 1: Comparison of IC50 Values for COX-II Inhibition by Various Compounds
| Compound | IC50 (µM) for COX-II Inhibition | Selectivity Index (SI) | Reference |
| PYZ16 | 0.52 | 10.73 | [13] |
| Celecoxib | 0.78 | 9.51 | [13] |
| ODZ2 | 0.48 | 132.83 | [13] |
| PYZ18 | 7.07 | >4.24 | [13] |
| PYZ19 | 5.01 | - | [13] |
Note: This table presents data for various investigational compounds to provide a reference range for COX-II inhibitory activity. The specific activity of this compound on COX enzymes has not been reported in the provided search results.
Experimental Protocols
Protocol 1: Assessment of this compound-Induced Cytotoxicity using MTT Assay
Objective: To determine the dose-dependent cytotoxicity of this compound.
Materials:
-
Target cell line
-
Complete culture medium
-
This compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
96-well plates
-
Multiskan plate reader
Methodology:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Drug Treatment: Prepare serial dilutions of this compound in complete culture medium. Remove the old medium from the wells and add 100 µL of the drug-containing medium to the respective wells. Include a vehicle control (e.g., DMSO) and a no-treatment control.
-
Incubation: Incubate the plate for the desired long-term duration (e.g., 24, 48, 72 hours).
-
MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the control and plot a dose-response curve to determine the IC50 value.
Protocol 2: Measurement of Intracellular Reactive Oxygen Species (ROS)
Objective: To quantify the generation of intracellular ROS upon this compound treatment.
Materials:
-
Target cell line
-
Complete culture medium
-
This compound
-
2',7'-dichlorodihydrofluorescein diacetate (H2DCFDA)
-
Positive control (e.g., H2O2)
-
Fluorescence microscope or plate reader
Methodology:
-
Cell Seeding and Treatment: Seed cells in a suitable format (e.g., 96-well black plate) and treat with this compound at the desired concentrations and for the desired duration.
-
H2DCFDA Staining: Remove the treatment medium and wash the cells with warm PBS. Add H2DCFDA solution (typically 5-10 µM in serum-free medium) and incubate for 30 minutes at 37°C in the dark.
-
Wash: Remove the H2DCFDA solution and wash the cells twice with warm PBS.
-
Fluorescence Measurement: Add PBS to each well and measure the fluorescence intensity (excitation ~485 nm, emission ~535 nm) using a fluorescence microscope or plate reader.
-
Data Analysis: Normalize the fluorescence intensity of treated cells to that of control cells to determine the fold increase in ROS production.
Mandatory Visualizations
Caption: Potential inhibition of the prostaglandin synthesis pathway by this compound.
Caption: Experimental workflow for assessing this compound toxicity.
Caption: Troubleshooting decision tree for increased cell death.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Indazole and its Derivatives in Cardiovascular Diseases: Overview, Current Scenario, and Future Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Novel indazole derivatives as potent apoptotic antiproliferative agents by multi-targeted mechanism: Synthesis and biological evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. In vivo and In vitro Anti-Inflammatory Activity of Indazole and Its Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. NSAID-induced injury of gastric epithelial cells is reversible: roles of mitochondria, AMP kinase, NGF, and PGE2 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. COX-2 Inhibitors: A CLASS Act or Just VIGORously Promoted - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Prostaglandins and the mechanism of action of anti-inflammatory drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Cyclooxygenase isozymes: the biology of prostaglandin synthesis and inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Regulation of prostaglandin synthesis by antiinflammatory drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. What are the risks of long-term NSAIDs and COX-2 inhibitors? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Prostaglandins and Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
R(+)-Methylindazone batch-to-batch variability issues
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with R(+)-Methylindazone. The information addresses common issues related to batch-to-batch variability and offers guidance on ensuring experimental consistency.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound, also known as R(+)-IAA-94, is a potent blocker of epithelial chloride channels.[1] Its primary mechanism of action involves the inhibition of chloride ion flow across cell membranes, which plays a crucial role in various physiological processes, including the regulation of cellular excitability, transepithelial transport, and cell volume.[1][2]
Q2: What are the common sources of batch-to-batch variability with this compound?
Batch-to-batch variability in this compound can arise from several factors during synthesis and purification. The most common sources include:
-
Purity Levels: The overall percentage of the active R(+)-enantiomer can vary between batches.
-
Impurity Profile: The type and concentration of impurities can differ significantly from one batch to another.
-
Enantiomeric Purity: The presence of the less active S(-)-enantiomer as an impurity can affect the compound's potency.[3][4]
-
Residual Solvents and Reagents: Incomplete removal of substances used during synthesis can introduce variability.
-
Degradation Products: Improper storage or handling can lead to the formation of degradation products with potentially different biological activities.[5]
Q3: How can I assess the quality and consistency of a new batch of this compound?
It is crucial to perform in-house quality control checks on each new batch. Recommended analytical methods include:
-
High-Performance Liquid Chromatography (HPLC): To determine the purity of the compound and quantify impurities. A chiral HPLC method is necessary to assess enantiomeric purity.[6][7][8]
-
Mass Spectrometry (MS): To confirm the identity of the compound and its impurities.[9]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: To verify the chemical structure of the compound.
A detailed protocol for a generic HPLC method is provided in the "Experimental Protocols" section.
Q4: What is the recommended storage procedure for this compound to minimize degradation?
To ensure stability and minimize the formation of degradation products, this compound should be stored as a solid at -20°C or below, protected from light and moisture.
Troubleshooting Guides
Issue 1: Inconsistent or lower-than-expected biological activity in experiments.
-
Possible Cause 1: Lower Purity or Potency of the Current Batch.
-
Troubleshooting Step 1: Compare the certificate of analysis (CoA) of the current batch with previous batches. Pay close attention to the reported purity and enantiomeric excess.
-
Troubleshooting Step 2: Perform an in-house purity analysis using HPLC to verify the information on the CoA.
-
Troubleshooting Step 3: Conduct a dose-response experiment to determine the EC50 or IC50 of the current batch and compare it to the expected value or data from previous batches.
-
-
Possible Cause 2: Presence of Inhibitory Impurities.
-
Troubleshooting Step 1: Analyze the impurity profile of the batch using HPLC-MS to identify any unknown peaks.
-
Troubleshooting Step 2: Based on the predicted impurities from the likely synthesis route (see "Potential Impurities" section), assess if any of the identified impurities could have an antagonistic effect on the chloride channel target. The presence of structurally similar but inactive molecules can sometimes lead to competitive inhibition.
-
-
Possible Cause 3: Degradation of the Compound.
-
Troubleshooting Step 1: Review storage and handling procedures. Ensure the compound has not been subjected to multiple freeze-thaw cycles, prolonged exposure to light, or high temperatures.
-
Troubleshooting Step 2: Analyze the compound by HPLC to check for the presence of degradation peaks.
-
Issue 2: Unexpected or off-target effects observed in experiments.
-
Possible Cause 1: Presence of Biologically Active Impurities.
-
Troubleshooting Step 1: As with inconsistent activity, analyze the impurity profile of the batch using HPLC-MS.
-
Troubleshooting Step 2: Consider the potential biological activities of predicted impurities. For example, impurities with different functional groups might interact with other receptors or signaling pathways.
-
-
Possible Cause 2: Incorrect Enantiomer.
-
Troubleshooting Step 1: Verify that the product is indeed the R(+)-enantiomer and not the racemic mixture or the S(-)-enantiomer using a chiral HPLC method. Different enantiomers of a drug can have vastly different biological activities and off-target effects.[9]
-
Data Presentation
Table 1: Hypothetical Batch-to-Batch Purity and Potency Comparison
| Batch ID | Supplier | Purity (by HPLC) | Enantiomeric Excess (R/S) | IC50 (Chloride Channel Assay) |
| Batch A | Supplier 1 | 99.5% | 99.8% / 0.2% | 15 nM |
| Batch B | Supplier 1 | 98.2% | 99.0% / 1.0% | 25 nM |
| Batch C | Supplier 2 | 99.1% | 99.5% / 0.5% | 18 nM |
| Batch D | Supplier 2 | 97.5% | 98.0% / 2.0% | 35 nM |
Table 2: Potential Impurities and their Possible Effects
| Impurity Type | Potential Origin | Possible Effect on Biological Activity |
| S(-)-Methylindazone | Incomplete chiral separation | Lower overall potency due to being a less active enantiomer. |
| Unreacted Starting Materials | Incomplete reaction | May have no activity or could potentially compete with the active compound for binding. |
| By-products of Synthesis | Side reactions during synthesis | Unpredictable; could be inactive, inhibitory, or have off-target effects. |
| Degradation Products | Improper storage or handling | Likely to have reduced or no activity. |
Experimental Protocols
Protocol 1: Generic Reverse-Phase HPLC Method for Purity Analysis
This protocol provides a general starting point for the purity analysis of this compound. Optimization may be required based on the specific HPLC system and column used.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Gradient:
-
0-2 min: 30% B
-
2-15 min: 30% to 95% B
-
15-18 min: 95% B
-
18-18.1 min: 95% to 30% B
-
18.1-25 min: 30% B
-
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Detection: UV at 220 nm and 254 nm
-
Column Temperature: 30°C
-
Sample Preparation: Dissolve this compound in a 50:50 mixture of Acetonitrile and Water to a final concentration of 1 mg/mL.
Protocol 2: Forced Degradation Study
Forced degradation studies can help identify potential degradation products and assess the stability-indicating nature of the analytical method.[10][11][12][13][14]
-
Acid Hydrolysis: Dissolve the compound in 0.1 M HCl and heat at 60°C for 24 hours.
-
Base Hydrolysis: Dissolve the compound in 0.1 M NaOH and heat at 60°C for 24 hours.
-
Oxidative Degradation: Treat the compound with 3% hydrogen peroxide at room temperature for 24 hours.[15]
-
Thermal Degradation: Expose the solid compound to 105°C for 24 hours.
-
Photolytic Degradation: Expose a solution of the compound to UV light (254 nm) and visible light for a defined period.
Analyze the stressed samples using the HPLC method described above to observe any new peaks corresponding to degradation products.
Visualizations
References
- 1. Structure-activity studies leading to potent chloride channel blockers: 5e-tert-Butyl-2-[4-(substituted-ethynyl)phenyl]-1,3-dithianes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. "Enantiomeric Impurities in Chiral Catalysts, Auxiliaries, Synthons and" by Daniel W. Armstrong, Lingfeng He et al. [scholarsmine.mst.edu]
- 3. Enantiomeric impurities in chiral synthons, catalysts, and auxiliaries. Part 3 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Enantiomeric impurities in chiral catalysts, auxiliaries, and synthons used in enantioselective syntheses. Part 5 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Advice on Degradation Products in Pharmaceuticals: A Toxicological Evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Strategies for chiral separation: from racemate to enantiomer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Emerging Developments in Separation Techniques and Analysis of Chiral Pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Enantiomeric separation of imidazolinone herbicides using chiral high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. medicine.hsc.wvu.edu [medicine.hsc.wvu.edu]
- 10. researchgate.net [researchgate.net]
- 11. ajpsonline.com [ajpsonline.com]
- 12. biopharminternational.com [biopharminternational.com]
- 13. biomedres.us [biomedres.us]
- 14. asianjpr.com [asianjpr.com]
- 15. Forced Oxidative Degradation Pathways of the Imidazole Moiety of Daclatasvir - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
Validating R(+)-Methylindazone as a specific ClC-2 blocker
For researchers, scientists, and drug development professionals, the identification of truly specific ion channel modulators is paramount for target validation and therapeutic development. This guide provides a comparative analysis of R(+)-Methylindazone, also known as R(+)-IAA-94, and other compounds reported to block the voltage-gated chloride channel ClC-2. We present available experimental data to objectively assess the specificity of these molecules, highlighting the rigorous validation required to substantiate claims of a specific channel blocker.
ClC-2 is a widely expressed chloride channel implicated in a variety of physiological processes, including neuronal excitability and transepithelial ion transport.[1][2] Dysregulation of ClC-2 has been linked to several pathologies, making it an attractive target for therapeutic intervention.[2][3] However, the development of specific pharmacological tools to probe ClC-2 function has been a significant challenge. Many purported ClC-2 inhibitors exhibit low potency and a lack of selectivity.[2]
This guide focuses on the critical aspect of validating a specific ClC-2 blocker, using the recently developed compound AK-42 as a benchmark for a well-characterized, potent, and specific inhibitor. We compare its profile with that of this compound and other non-specific chloride channel blockers to underscore the experimental evidence necessary to confirm specificity.
Comparative Analysis of ClC-2 Inhibitors
The following table summarizes the quantitative data for various compounds reported to inhibit ClC-2 or other chloride channels. A stark contrast is evident between the well-documented specificity of AK-42 and the more general or uncharacterized profiles of other compounds.
| Compound | Target(s) | Potency (IC50/Ki) | Selectivity | Experimental Validation |
| AK-42 | ClC-2 | 17 ± 1 nM | >1,000-fold over ClC-1; No off-target engagement against a panel of 61 common CNS channels, receptors, and transporters | Electrophysiology on wild-type and ClC-2 knockout mice; computational docking and mutagenesis [2][4] |
| This compound (R(+)-IAA-94) | General Chloride Channels, CLIC1, Mitochondrial Cl- channels | Ki = 1 µM (bovine kidney cortex microsomes); effective concentrations in µM range[1][5][6] | Not well-characterized for ClC channels; known to inhibit other chloride channels. | Primarily studied in the context of cardiac ischemia and general chloride channel function.[1][7][8] |
| GaTx2 | ClC-2 | Apparent KD of ~20 pM | Specific for ClC-2 over other tested chloride and potassium channels.[9][10] | Electrophysiology on expressed channels. |
| DIDS (4,4'-Diisothiocyanatostilbene-2,2'-disulfonic acid) | Anion exchangers, other chloride channels | Concentration-dependent inhibition | Non-specific anion channel blocker. | Widely used as a general anion transport inhibitor. |
| NPPB (5-Nitro-2-(3-phenylpropylamino)benzoic acid) | Non-specific chloride channels | Micromolar range | Broad-spectrum chloride channel blocker. | Used as a general tool to probe for chloride channel involvement.[11] |
Validating Specificity: The Case of AK-42
The validation of AK-42 as a specific ClC-2 blocker provides a clear roadmap for the types of experimental evidence required. The key validation points include:
-
High Potency: AK-42 exhibits a nanomolar IC50 for ClC-2, indicating a high-affinity interaction.[2]
-
Selectivity Profiling: Extensive screening against a panel of other ion channels, receptors, and transporters is crucial to rule out off-target effects. AK-42 was shown to be highly selective for ClC-2 over its closest homolog, ClC-1, and a wide range of other central nervous system targets.[2][4]
-
Knockout Animal Models: The most definitive validation comes from the use of knockout animals. AK-42 effectively inhibits ClC-2 currents in neurons from wild-type mice but has no effect on neurons from ClC-2 knockout mice.[2] This unequivocally demonstrates that ClC-2 is the specific target of AK-42 in a native biological system.
-
Mechanism of Action: Computational docking and mutagenesis studies have identified the binding site of AK-42 on the ClC-2 channel, providing a molecular basis for its inhibitory action.[2][4]
In contrast, while this compound (R(+)-IAA-94) has been used as a chloride channel blocker in various studies, there is a conspicuous absence of specific data validating its effect on ClC-2.[1][7][8] The available information points to it being a general chloride channel inhibitor with a Ki in the micromolar range for channels in kidney microsomes and effects on other chloride channels like CLIC1.[5][6][12] Without rigorous testing against a panel of ClC channels and, most importantly, in ClC-2 knockout models, it cannot be considered a specific ClC-2 blocker.
Experimental Protocols
Detailed methodologies are essential for the reproducibility and verification of findings. Below are summaries of key experimental protocols used in the validation of ClC-2 blockers.
Patch-Clamp Electrophysiology on Transfected Cells
-
Objective: To determine the potency (IC50) and mechanism of inhibition of a compound on heterologously expressed ClC-2 channels.
-
Methodology:
-
Mammalian cells (e.g., CHO or HEK293 cells) are transiently or stably transfected with a plasmid encoding human or rodent ClC-2.
-
Whole-cell patch-clamp recordings are performed 24-48 hours post-transfection.
-
Cells are voltage-clamped, and ClC-2 currents are elicited by a series of hyperpolarizing voltage steps.
-
The test compound is applied at various concentrations via a perfusion system.
-
The inhibition of the ClC-2 current at each concentration is measured, and the data are fitted to a dose-response curve to determine the IC50 value.
-
To assess selectivity, the same protocol is applied to cells expressing other ion channels, such as ClC-1.
-
Electrophysiology on Brain Slices from Wild-Type and Knockout Mice
-
Objective: To validate the specificity of a compound for ClC-2 in a native neuronal environment.
-
Methodology:
-
Acute hippocampal slices are prepared from both wild-type and ClC-2 knockout mice.
-
Whole-cell patch-clamp recordings are obtained from CA1 pyramidal neurons.
-
ClC-2 currents are identified by their characteristic inward rectification upon hyperpolarization.
-
The test compound is bath-applied to the brain slice.
-
The effect of the compound on the ClC-2 current is measured in both wild-type and knockout neurons. A specific blocker should inhibit the current in wild-type neurons but have no effect in knockout neurons.
-
In Vitro Selectivity Screening
-
Objective: To assess the off-target effects of a compound against a broad panel of other proteins.
-
Methodology:
-
The compound is submitted to a specialized screening service (e.g., the NIH Psychoactive Drug Screening Program).
-
The compound is tested at a fixed concentration (e.g., 10 µM) in radioligand binding assays for a large number of receptors, transporters, and ion channels.
-
For any primary "hits" (significant inhibition), functional assays are performed to determine the functional activity (agonist or antagonist) and potency (IC50 or EC50).
-
Visualizing the Validation Process
The following diagrams illustrate the key concepts and workflows involved in validating a specific ClC-2 blocker.
Caption: Simplified signaling pathway of ClC-2 activation.
Caption: Workflow for validating a specific ClC-2 blocker.
Caption: Logical criteria for defining a specific ClC-2 blocker.
Conclusion
The validation of a specific ion channel blocker requires a multi-faceted approach, relying on a combination of in vitro potency and selectivity assays, and, crucially, in situ or in vivo validation using genetic models. While this compound (R(+)-IAA-94) is a known chloride channel inhibitor, the currently available scientific literature does not support the claim that it is a specific ClC-2 blocker. In contrast, AK-42 has undergone rigorous testing that validates its use as a potent and specific tool for probing the physiological and pathophysiological roles of ClC-2. Researchers should exercise caution when interpreting studies that use less-characterized compounds and are encouraged to employ well-validated tools to ensure the reliability and specificity of their findings.
References
- 1. Chloride channel blocker IAA-94 increases myocardial infarction by reducing calcium retention capacity of the cardiac mitochondria - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Development and validation of a potent and specific inhibitor for the CLC-2 chloride channel - PMC [pmc.ncbi.nlm.nih.gov]
- 3. CryoEM structures of the human CLC-2 voltage-gated chloride channel reveal a ball-and-chain gating mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Development and validation of a potent and specific inhibitor for the CLC-2 chloride channel - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. caymanchem.com [caymanchem.com]
- 6. Involvement of the intracellular ion channel CLIC1 in microglia-mediated beta-amyloid-induced neurotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Chloride channel blocker IAA-94 increases myocardial infarction by reducing calcium retention capacity of the cardiac mitochondria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Chloride channel blockers inhibit myogenic tone in rat cerebral arteries - PMC [pmc.ncbi.nlm.nih.gov]
- 9. CryoEM structures of the human CLC-2 voltage gated chloride channel reveal a ball and chain gating mechanism [elifesciences.org]
- 10. criver.com [criver.com]
- 11. medchemexpress.com [medchemexpress.com]
- 12. Intracellular Chloride Channels: Novel Biomarkers in Diseases - PMC [pmc.ncbi.nlm.nih.gov]
R(+)-Methylindazone Eclipses S(-) Enantiomer in Chloride Channel Inhibition
For researchers, scientists, and drug development professionals, a critical evaluation of chiral molecules is paramount. In the case of the chloride channel blocker Methylindazone, the R(+) enantiomer demonstrates significantly greater activity compared to its S(-) counterpart. This guide provides a comparative analysis based on available data, details the experimental protocols used for such evaluations, and visualizes the pertinent biological pathways.
Executive Summary
Methylindazone, also known as IAA-94, is a potent inhibitor of epithelial chloride channels. As a chiral molecule, it exists in two enantiomeric forms: R(+)-Methylindazone and S(-)-Methylindazone. Experimental evidence, though not always presenting a direct side-by-side quantitative comparison in single studies, consistently points to the R(+) isomer as the biologically active form, or eutomer, for chloride channel inhibition. The S(-) enantiomer is often reported to be substantially less active or inactive. This stereoselectivity is crucial for the development of more specific and potent therapeutic agents targeting chloride channel-related pathologies.
Quantitative Comparison of Enantiomer Activity
| Enantiomer | Target | Reported Activity |
| This compound | Epithelial Chloride Channels | Potent inhibitor |
| S(-)-Methylindazone | Epithelial Chloride Channels | Significantly less active or inactive (inferred) |
Note: Specific IC50 or Ki values for a direct comparison are not consistently reported in publicly available literature and would require access to specific experimental study data.
Mechanism of Action: Chloride Channel Inhibition
Methylindazone exerts its effect by blocking the pore of chloride channels, thereby inhibiting the flow of chloride ions across the cell membrane. This action is particularly relevant in epithelial tissues where chloride transport is essential for maintaining fluid and electrolyte balance. The stereospecificity of this interaction implies that the three-dimensional structure of the R(+) enantiomer allows for a more favorable binding to the chiral environment of the chloride channel protein compared to the S(-) enantiomer.
Below is a conceptual diagram illustrating the differential interaction of the Methylindazone enantiomers with a chloride channel.
Caption: Differential binding of Methylindazone enantiomers to a chloride channel.
Experimental Protocols
The determination of the stereoselective activity of compounds like Methylindazone typically involves a series of in vitro assays. Below are detailed methodologies for key experiments that would be employed to compare the activity of R(+) and S(-) enantiomers.
Chloride Channel Inhibition Assay using Electrophysiology (Patch-Clamp)
This technique directly measures the flow of ions through channels in the cell membrane.
Objective: To determine the inhibitory concentration (IC50) of each enantiomer on a specific chloride channel.
Methodology:
-
Cell Culture: Cells expressing the target chloride channel (e.g., epithelial cells endogenously expressing the channel or a cell line like HEK293 transfected to express a specific channel) are cultured on glass coverslips.
-
Whole-Cell Patch-Clamp: A glass micropipette with a tip diameter of ~1 µm is used to form a high-resistance seal with the membrane of a single cell. The membrane patch under the pipette tip is then ruptured to gain electrical access to the cell's interior.
-
Voltage Clamp: The membrane potential is held constant (clamped) at a specific voltage.
-
Channel Activation: A stimulus is applied to open the chloride channels. This could be a change in voltage, application of an agonist, or cell swelling for volume-regulated channels.
-
Data Recording: The resulting chloride current is recorded.
-
Compound Application: this compound or S(-)-Methylindazone is perfused into the bath at increasing concentrations. The effect of each concentration on the chloride current is recorded.
-
Data Analysis: The percentage of current inhibition is plotted against the compound concentration, and the IC50 value is calculated using a dose-response curve.
Radioligand Binding Assay
This assay measures the affinity of each enantiomer for the chloride channel protein.
Objective: To determine the binding affinity (Ki) of each enantiomer to the chloride channel.
Methodology:
-
Membrane Preparation: Membranes from cells or tissues expressing the chloride channel are isolated by centrifugation.
-
Radioligand: A radioactive ligand known to bind to the channel (e.g., a radiolabeled version of a known channel blocker) is used.
-
Competition Binding: A fixed concentration of the radioligand is incubated with the membrane preparation in the presence of varying concentrations of the unlabeled competitor (either R(+)- or S(-)-Methylindazone).
-
Separation: The bound and free radioligand are separated by rapid filtration.
-
Quantification: The amount of radioactivity bound to the membranes is measured using a scintillation counter.
-
Data Analysis: The concentration of the competitor that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki is then calculated using the Cheng-Prusoff equation.
The logical workflow for evaluating the enantiomers is depicted in the diagram below.
Caption: Workflow for comparing the activity of Methylindazone enantiomers.
Conclusion
The available scientific literature strongly indicates that the biological activity of Methylindazone as a chloride channel inhibitor resides primarily in the R(+) enantiomer. For researchers and drug developers, this stereoselectivity is a critical consideration. The use of the pure, active R(+) enantiomer can lead to a more potent and specific pharmacological effect, potentially reducing the required therapeutic dose and minimizing off-target effects that might be associated with the less active S(-) enantiomer. Future research providing direct quantitative comparisons of the enantiomers' activities on various chloride channel subtypes will be invaluable for the continued development of targeted therapies.
References
Cross-Validation of R(+)-Methylindazone Effects with Genetic Knockdown of Chloride Intracellular Channel (CLIC) Proteins
A Comparative Guide for Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the biological effects of the pharmacological agent R(+)-Methylindazone (also known as R(+)-IAA-94) with the genetic knockdown of its molecular targets, the Chloride Intracellular Channel (CLIC) proteins, specifically CLIC1 and CLIC4. This cross-validation aims to offer an objective analysis of the on-target effects of this compound, supported by experimental data, to aid in research and drug development.
Introduction
This compound is a potent blocker of epithelial chloride channels and has been widely used as a pharmacological tool to study the function of Chloride Intracellular Channel (CLIC) proteins. CLICs are a unique family of proteins that can exist in both soluble and integral membrane forms, participating in a variety of cellular processes, including ion homeostasis, cell volume regulation, and apoptosis. Notably, CLIC1 and CLIC4 have been implicated in the pathology of several cancers, making them attractive therapeutic targets.
Genetic knockdown techniques, such as small interfering RNA (siRNA) and short hairpin RNA (shRNA), offer a specific means to investigate the function of a target protein by reducing its expression. By comparing the phenotypic outcomes of this compound treatment with those of CLIC1 and CLIC4 knockdown, we can validate the specificity of the compound and better understand the cellular consequences of inhibiting this ion channel family. This guide focuses on the comparative effects on apoptosis, a key process in cancer biology.
Data Presentation: Pharmacological vs. Genetic Inhibition of CLIC Function
The following tables summarize quantitative data from various studies, comparing the effects of this compound (IAA-94) treatment and genetic knockdown of CLIC1 and CLIC4 on apoptosis and related cellular markers.
Table 1: Effects of this compound (IAA-94) on Apoptosis
| Cell Line | Treatment | Concentration | Duration | Apoptotic Effect | Reference |
| Primary Cortical Neurons | H₂O₂ + IAA-94 | 50 µM | 6 hours | Reduced cleaved caspase-3 levels | [1] |
| Microglia (co-cultured with neurons) | Aβ + IAA-94 | Not specified | Not specified | Prevents neuronal apoptosis | [2] |
Table 2: Effects of CLIC1 Knockdown on Apoptosis
| Cell Line | Knockdown Method | Apoptotic Stimulus | Apoptotic Effect | Key Molecular Changes | Reference |
| HT22 | siRNA | OGD/R | Increased apoptosis rate | ↑ ROS, ↓ Nrf2/HO-1 | [3][4] |
| Gallbladder Cancer (GBC-SD, NOZ) | siRNA | None | Increased apoptosis rate | Not specified | [5] |
| Hepatocellular Carcinoma | shRNA | None | Induced apoptosis | Not specified | [6] |
| A549 (Lung Cancer) | shRNA | Chelerythrine | Increased DNA double-strand breaks | ↑ p-JNK | [7] |
| Prostate Cancer (PC-3, DU145) | siRNA | None | No significant effect on apoptosis | Inhibition of proliferation and migration | [6] |
Table 3: Effects of CLIC4 Knockdown on Apoptosis
| Cell Line | Knockdown Method | Apoptotic Stimulus | Apoptotic Effect | Key Molecular Changes | Reference |
| U251 (Glioma) | siRNA | Starvation | Triggered apoptosis | ↑ Bax/Bcl-2 ratio, ↑ Cleaved caspase-3, ↑ CHOP, ↑ Cleaved caspase-4 | [1][8] |
| HN4 (Head and Neck Squamous Carcinoma) | siRNA | ATP | Enhanced apoptosis | ↑ Bax, ↓ Bcl-2, ↑ Cleaved caspase-3, ↑ CHOP, ↑ Cleaved caspase-4 | [9][10] |
| βTC-tet (Pancreatic β-cells) | siRNA | Cytokines | Reduced cytokine-induced apoptosis | ↑ Bcl-2, ↑ pBad/Bad ratio | [11][12] |
| 6DT1 (Mouse Breast Tumor) | Knockout | H₂O₂ | Increased sensitivity to H₂O₂-induced apoptosis | ↑ ROS accumulation | [13] |
Signaling Pathways and Experimental Workflows
The inhibition of CLIC proteins, either pharmacologically or genetically, impacts multiple signaling pathways that converge on apoptosis. The primary mechanisms involve the induction of mitochondrial and endoplasmic reticulum (ER) stress.
Signaling Pathway Diagram
Caption: Inhibition of CLIC1/4 induces apoptosis via ROS, ER stress, and mitochondrial dysfunction.
Experimental Workflow Diagram
Caption: General workflow for comparing pharmacological and genetic inhibition effects.
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below. These protocols are generalized and may require optimization for specific cell lines and experimental conditions.
Genetic Knockdown of CLIC1/CLIC4 using siRNA
This protocol describes the transient knockdown of target gene expression using small interfering RNA (siRNA).
-
Cell Seeding: Seed cells in a 6-well or 12-well plate at a density that will result in 60-80% confluency at the time of transfection.
-
siRNA Preparation:
-
Dilute the validated CLIC1, CLIC4, or a non-targeting control siRNA duplex to a working concentration of 10-20 µM in RNase-free water or siRNA dilution buffer.
-
For each transfection, prepare two tubes. In tube A, dilute the siRNA duplex into a serum-free medium (e.g., Opti-MEM®). In tube B, dilute a suitable transfection reagent (e.g., Lipofectamine® RNAiMAX) into the same serum-free medium.
-
-
Transfection:
-
Combine the contents of tube A and tube B, mix gently, and incubate at room temperature for 5-20 minutes to allow the formation of siRNA-lipid complexes.
-
Add the transfection complexes dropwise to the cells.
-
Incubate the cells at 37°C in a CO₂ incubator for 24-72 hours before proceeding with downstream assays.
-
-
Validation of Knockdown: Assess the knockdown efficiency at the mRNA level by RT-qPCR or at the protein level by Western blotting.
Cell Viability Assays (MTT/CCK-8)
These colorimetric assays are used to assess cell metabolic activity as an indicator of cell viability.
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Treatment: Treat the cells with various concentrations of this compound or perform siRNA transfection as described above. Include untreated and vehicle-treated controls.
-
Incubation: Incubate the plate for the desired period (e.g., 24, 48, or 72 hours).
-
Reagent Addition:
-
MTT Assay: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C. Then, add 100 µL of a solubilizing solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) and incubate overnight at 37°C.
-
CCK-8 Assay: Add 10 µL of CCK-8 solution to each well and incubate for 1-4 hours at 37°C.
-
-
Absorbance Measurement: Measure the absorbance at the appropriate wavelength (e.g., 570 nm for MTT, 450 nm for CCK-8) using a microplate reader.
Apoptosis Assay by Flow Cytometry (Annexin V/Propidium Iodide Staining)
This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Cell Preparation: Following treatment with this compound or siRNA, harvest the cells by trypsinization and collect both adherent and floating cells.
-
Cell Washing: Wash the cells twice with cold PBS.
-
Staining:
-
Resuspend the cells in 1X Annexin V binding buffer.
-
Add Annexin V-FITC (or another fluorochrome) and Propidium Iodide (PI) to the cell suspension.
-
Incubate the cells in the dark for 15 minutes at room temperature.
-
-
Flow Cytometry Analysis: Analyze the stained cells by flow cytometry within one hour. Viable cells are Annexin V and PI negative. Early apoptotic cells are Annexin V positive and PI negative. Late apoptotic/necrotic cells are both Annexin V and PI positive.
Western Blotting for Apoptosis-Related Proteins
This technique is used to detect changes in the expression levels of key apoptotic proteins.
-
Protein Extraction: Lyse the treated and control cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer the proteins to a PVDF or nitrocellulose membrane.
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane with primary antibodies against proteins of interest (e.g., CLIC1, CLIC4, Bax, Bcl-2, cleaved caspase-3, β-actin) overnight at 4°C.
-
Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system. Quantify band intensities using densitometry software.
Conclusion
The cross-validation of this compound's effects with the genetic knockdown of CLIC1 and CLIC4 provides strong evidence that the pharmacological inhibition of these chloride channels induces apoptosis in various cell types, particularly cancer cells. The convergence of phenotypes, including increased apoptosis and modulation of key apoptotic signaling pathways involving mitochondrial and ER stress, supports the on-target pro-apoptotic activity of this compound.
However, it is important to note that the specific outcomes can be cell-context dependent. For instance, in some cell lines, CLIC1 knockdown did not significantly affect apoptosis but rather inhibited proliferation and migration[6]. Conversely, in pancreatic β-cells, CLIC4 knockdown was protective against cytokine-induced apoptosis[11][12]. These differences highlight the complex and multifaceted roles of CLIC proteins in different cellular environments.
This comparative guide underscores the value of integrating pharmacological and genetic approaches to validate drug targets and elucidate their mechanisms of action. For researchers and drug development professionals, this information is crucial for the continued investigation of CLIC inhibitors as potential therapeutic agents.
References
- 1. Inhibition of CLIC4 Enhances Autophagy and Triggers Mitochondrial and ER Stress-Induced Apoptosis in Human Glioma U251 Cells under Starvation | PLOS One [journals.plos.org]
- 2. Involvement of the intracellular ion channel CLIC1 in microglia-mediated beta-amyloid-induced neurotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. CLIC1 down-regulates Nrf2/HO-1 signalling pathway promoting the apoptosis and pyroptosis in OGD/R-treated HT22 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. CLIC1 down-regulates Nrf2/HO-1 signalling pathway promoting the apoptosis and pyroptosis in OGD/R-treated HT22 cells | PLOS One [journals.plos.org]
- 5. Effect of CLIC1 gene silencing on proliferation, migration, invasion and apoptosis of human gallbladder cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Intracellular chloride channel 1 and tumor - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The inhibition of chloride intracellular channel 1 enhances Ca2+ and reactive oxygen species signaling in A549 human lung cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Inhibition of CLIC4 Enhances Autophagy and Triggers Mitochondrial and ER Stress-Induced Apoptosis in Human Glioma U251 Cells under Starvation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Knockdown of CLIC4 enhances ATP-induced HN4 cell apoptosis through mitochondrial and endoplasmic reticulum pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Knockdown of CLIC4 enhances ATP-induced HN4 cell apoptosis through mitochondrial and endoplasmic reticulum pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Clic4, a novel protein that sensitizes β-cells to apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Clic4, a novel protein that sensitizes β-cells to apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. The role of chloride intracellular channel 4 in tumors - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of R(+)-Methylindazone and GlyH-101 as Chloride Channel Inhibitors
For researchers and professionals in drug development, the selection of appropriate chemical probes is paramount for elucidating the physiological roles of ion channels and for the development of novel therapeutics. This guide provides a comparative analysis of two known chloride channel inhibitors, R(+)-Methylindazone (also known as R(+)-IAA-94) and GlyH-101, with a focus on their mechanisms of action, experimental data, and specificity, particularly in the context of the Cystic Fibrosis Transmembrane Conductance Regulator (CFTR) channel.
Executive Summary
GlyH-101 is a well-characterized, potent, and voltage-dependent pore-occluding inhibitor of the CFTR chloride channel. Extensive electrophysiological data are available, detailing its mechanism, potency, and kinetics. In contrast, this compound is described as a general blocker of epithelial chloride channels, but specific data on its interaction with CFTR, including its potency and mechanism of inhibition, are not extensively documented in publicly available literature. Both compounds exhibit off-target effects, highlighting the need for careful interpretation of experimental results.
Mechanism of Action
GlyH-101 acts as an open-channel blocker of the CFTR protein.[1] Its mechanism involves the physical occlusion of the channel pore near the external entrance, thereby preventing the passage of chloride ions.[2][3] This pore-blocking action results in a characteristic voltage-dependent inhibition.[1][3]
This compound is classified as an indanyloxyacetic acid blocker of epithelial chloride channels. While its broad activity as a chloride channel inhibitor is established, the precise molecular mechanism of its interaction with specific channels like CFTR, including whether it acts as a pore blocker or an allosteric modulator, is not well-defined in the available scientific literature.
Comparative Performance Data
The following tables summarize the available quantitative data for this compound and GlyH-101. It is important to note the significant disparity in the level of detail available for each compound concerning CFTR inhibition.
Table 1: Inhibitory Potency
| Compound | Target | Parameter | Value | Cell Type/System | Citation |
| This compound | Chloride Channels | Ki (binding) | 1 µM | Bovine kidney cortex microsomes | |
| GlyH-101 | CFTR | Ki | 1.4 µM (at +60 mV) | CFTR-expressing FRT cells | [2][3] |
| CFTR | Ki | 5.6 µM (at -60 mV) | CFTR-expressing FRT cells | [2][3] | |
| CFTR | IC50 | ~5 µM | Not specified | [1] |
Table 2: Electrophysiological Characteristics
| Compound | Parameter | Effect | Citation |
| This compound | Voltage Dependency on CFTR | Not Reported | |
| Effect on CFTR Channel Open Time | Not Reported | ||
| GlyH-101 | Voltage Dependency on CFTR | Strong inward rectification | [2][3] |
| Effect on CFTR Channel Open Time | Reduces mean open time (from 264 ms to 13 ms at 5 µM) | [2][3] |
Table 3: Known Off-Target Effects
| Compound | Off-Target | Effect | Citation |
| This compound | L-type calcium channels | Inhibition | |
| Mitochondrial function | Reduces calcium retention capacity | [4][5] | |
| Chloride intracellular channels (CLICs) | Inhibition | ||
| GlyH-101 | Volume-sensitive outwardly rectifying (VSORC) Cl- channels | Inhibition | [1][2][6] |
| Ca2+-activated Cl- channels (CaCC) | Inhibition | [1][2][6] | |
| Mitochondrial function | Depolarizes mitochondria, increases ROS | [7] | |
| Orai1-mediated store-operated calcium entry (SOCE) | Inhibition | [6] | |
| Epithelial Na+ channel (ENaC) | Inhibition | [6] | |
| Voltage-gated Ca2+ and K+ channels | Inhibition in ventricular myocytes | [6] |
Signaling Pathways and Experimental Workflows
To understand the context in which these inhibitors are used, it is crucial to visualize the relevant biological pathways and experimental procedures.
CFTR Activation and Inhibition Signaling Pathway
The CFTR channel is primarily activated through the cAMP/PKA signaling cascade. Inhibition can occur through direct channel block or modulation of this pathway.
Caption: CFTR activation via the cAMP/PKA pathway and points of inhibition.
Experimental Workflow for Characterizing CFTR Inhibitors
The following diagram illustrates a typical workflow for evaluating the efficacy and mechanism of a potential CFTR inhibitor.
Caption: A generalized workflow for the characterization of CFTR inhibitors.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are protocols for key experiments used in the characterization of CFTR inhibitors like GlyH-101.
Iodide Efflux Assay for High-Throughput Screening
This assay is a common primary screen to identify potential CFTR modulators by measuring halide conductance.
-
Cell Culture: Fischer rat thyroid (FRT) cells stably co-expressing human wild-type CFTR and a halide-sensitive yellow fluorescent protein (YFP-H148Q/I152L) are cultured to confluence on 96-well or 384-well black-walled microplates.
-
Assay Procedure:
-
Cells are washed with a chloride-containing buffer (e.g., PBS).
-
Cells are incubated with a CFTR-activating cocktail (e.g., 10 µM forskolin, 100 µM IBMX, and 25 µM genistein) for 15-30 minutes at 37°C.
-
The plate is transferred to a plate reader capable of fluorescence kinetic reads.
-
A baseline fluorescence is recorded.
-
A solution containing the test compound (e.g., GlyH-101 or this compound) or vehicle control is added.
-
An iodide-containing solution is rapidly added to initiate iodide influx.
-
The rate of YFP fluorescence quenching due to iodide influx is measured over time. The rate of quenching is proportional to the CFTR-mediated halide conductance.
-
-
Data Analysis: The initial rate of fluorescence decrease is calculated and normalized to control wells to determine the percentage of inhibition.[8]
Whole-Cell Patch-Clamp Electrophysiology
This technique provides detailed information on the macroscopic currents and the voltage-dependent properties of inhibition.
-
Cell Preparation: Cells expressing CFTR (e.g., FRT, CHO, or HEK293 cells) are grown on glass coverslips.
-
Recording Solutions:
-
Pipette (intracellular) solution (in mM): 130 CsCl, 2 MgCl2, 10 HEPES, 10 EGTA, 5 MgATP, pH 7.2 with CsOH.
-
Bath (extracellular) solution (in mM): 140 NMDG-Cl, 2 MgCl2, 2 CaCl2, 10 HEPES, 10 glucose, pH 7.4 with NMDG.
-
-
Recording Procedure:
-
A glass micropipette is used to form a high-resistance seal (>1 GΩ) with the cell membrane.
-
The membrane patch is ruptured to achieve the whole-cell configuration.
-
The cell is voltage-clamped at a holding potential (e.g., -40 mV).
-
CFTR is activated by including a stimulating cocktail (e.g., 10 µM forskolin and 1 mM IBMX) in the bath solution.
-
A series of voltage steps (e.g., from -100 mV to +100 mV in 20 mV increments) are applied to elicit whole-cell currents.
-
The test inhibitor is perfused at various concentrations, and the voltage-step protocol is repeated.
-
-
Data Analysis: Current-voltage (I-V) relationships are plotted. The percentage of current inhibition at each voltage is calculated to determine voltage dependence. Dose-response curves are generated to calculate the IC50 or Ki values at different membrane potentials.[2][3]
Single-Channel Patch-Clamp Recording
This method allows for the direct observation of the opening and closing of individual CFTR channels, providing insights into the kinetic mechanism of inhibition.
-
Configuration: The excised inside-out patch configuration is typically used to allow for the application of ATP and PKA to the intracellular face of the membrane.
-
Recording Solutions: Similar to whole-cell recording, but with PKA (e.g., 75 nM) and ATP (e.g., 1 mM) added to the intracellular solution to activate the channels.
-
Recording Procedure:
-
A high-resistance seal is formed on the cell membrane.
-
The pipette is retracted to excise the membrane patch.
-
The patch is moved to a chamber containing the intracellular solution with PKA and ATP to activate CFTR channels.
-
Single-channel currents are recorded at a constant holding potential (e.g., -60 mV).
-
The inhibitor is added to the appropriate side of the membrane (extracellular for GlyH-101), and recordings are continued.
-
-
Data Analysis: The open probability (Po), mean open time, and mean closed time are analyzed from the recordings before and after inhibitor application. For pore blockers like GlyH-101, a reduction in the mean open time is expected.[1][2][3]
Conclusion
GlyH-101 has been extensively characterized as a pore-occluding inhibitor of CFTR, with a clear voltage-dependent mechanism and well-documented effects on channel kinetics. This makes it a valuable tool for studying CFTR function, although its off-target activities on other ion channels and cellular components necessitate careful experimental design and data interpretation.
This compound is a less specific tool for targeting CFTR. While it is known to block chloride channels, the lack of specific data on its interaction with CFTR makes it difficult to use as a precise probe for this particular channel. Its known off-target effects on calcium channels and mitochondrial function further complicate its use in studies aimed at isolating the role of CFTR.
For researchers specifically investigating CFTR, GlyH-101 offers a more characterized and targeted, though not entirely specific, inhibitory profile. Future studies are required to delineate the specific effects of this compound on CFTR to determine its utility as a research tool in this context. When using either inhibitor, it is crucial to perform appropriate control experiments to account for potential off-target effects.
References
- 1. CFTR Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Discovery of glycine hydrazide pore-occluding CFTR inhibitors: mechanism, structure-activity analysis, and in vivo efficacy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Chloride channel blocker IAA-94 increases myocardial infarction by reducing calcium retention capacity of the cardiac mitochondria - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Chloride channel blocker IAA-94 increases myocardial infarction by reducing calcium retention capacity of the cardiac mitochondria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Pharmacological inhibitors of the cystic fibrosis transmembrane conductance regulator exert off-target effects on epithelial cation channels - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Pharmacological inhibitors of the cystic fibrosis transmembrane conductance regulator exert off-target effects on epithelial cation channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Optimization of a Yellow fluorescent protein-based iodide influx high-throughput screening assay for cystic fibrosis transmembrane conductance regulator (CFTR) modulators - PubMed [pubmed.ncbi.nlm.nih.gov]
Confirming R(+)-Methylindazone Target Engagement in Cells: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of methods to confirm the cellular target engagement of R(+)-Methylindazone, a potent bioactive small molecule. Objectively comparing various experimental approaches, this document furnishes researchers with the necessary details to select and implement the most suitable assays for their specific research questions. All quantitative data are summarized in comparative tables, and detailed protocols for key experiments are provided.
Introduction to this compound and its Cellular Targets
This compound, also known as R(+)-IAA-94, is recognized for its dual inhibitory action on two distinct cellular targets: epithelial chloride channels and the HIV-1 accessory protein Nef.[1][2] Understanding the engagement of this compound with these targets is crucial for elucidating its mechanism of action and for the development of novel therapeutics.
1. Epithelial Chloride Channels: These ion channels are critical for maintaining cellular volume, transepithelial fluid transport, and regulating neuronal excitability. This compound acts as a potent blocker of these channels, making it a valuable tool for studying their physiological roles.
2. HIV-1 Nef: The Negative regulatory factor (Nef) is an accessory protein of HIV-1 that is essential for viral pathogenesis. It manipulates host cell signaling and trafficking pathways to enhance viral replication and evade the host immune system. This compound has been shown to bind to Nef, inhibiting its interactions with host cell proteins.[1][2]
Comparison of Cellular Target Engagement Methods
Confirming that a small molecule interacts with its intended target within a cell is a critical step in drug discovery and chemical biology research. A variety of methods can be employed, ranging from direct biophysical measurements of binding to functional readouts of target modulation. The choice of assay depends on the specific target, the available reagents, and the desired throughput.
| Method | Principle | Advantages | Disadvantages | Applicability to this compound |
| Cellular Thermal Shift Assay (CETSA) | Ligand binding stabilizes the target protein, leading to a shift in its thermal denaturation profile. | Label-free, applicable to native proteins in live cells, provides direct evidence of target binding. | Requires specific antibodies for Western blot detection, may not be suitable for all membrane proteins, data for this compound is not readily available. | Theoretically applicable to both chloride channels and Nef, but would require optimization and specific antibodies. |
| Fluorescence-Based Membrane Potential Assay | Measures changes in cell membrane potential upon ion channel opening or closing using a voltage-sensitive dye. | High-throughput, functional readout of channel activity, applicable to live cells. | Indirect measure of target engagement, can be affected by off-target effects on other ion channels. | Directly applicable for confirming the functional blockade of epithelial chloride channels. |
| Ion Flux Assays (e.g., Iodide Influx Assay) | Measures the movement of ions (e.g., iodide as a surrogate for chloride) through the channel. | Direct functional measure of channel activity, can be adapted to a high-throughput format. | Indirect measure of binding, requires specific cell lines and reagents. | Directly applicable for quantifying the inhibitory effect on chloride channels. |
| Nef-Mediated MHC-I Downregulation Assay | Quantifies the cell surface levels of MHC-I, which are downregulated by functional Nef, using flow cytometry. | Functional readout of Nef activity in a physiologically relevant context. | Indirect measure of target engagement, requires HIV-infected or Nef-expressing cells. | Directly applicable for assessing the functional inhibition of Nef. |
| Co-immunoprecipitation (Co-IP) | Assesses the disruption of the interaction between Nef and its cellular binding partners upon treatment with this compound. | Provides evidence of engagement with a specific protein-protein interaction. | Can be technically challenging, may not be suitable for high-throughput screening. | Applicable for confirming the disruption of the Nef-host protein interaction. |
Experimental Protocols
Cellular Thermal Shift Assay (CETSA) for Target Engagement
While specific CETSA data for this compound is not publicly available, this protocol outlines a general workflow that can be adapted to assess its engagement with either chloride channels or Nef.
Principle: CETSA measures the thermal stabilization of a target protein upon ligand binding. This change in thermal stability is detected by quantifying the amount of soluble protein remaining after heat treatment.
Workflow:
Figure 1: General workflow for a Cellular Thermal Shift Assay (CETSA).
Detailed Steps:
-
Cell Culture: Culture a cell line endogenously expressing the target chloride channel or stably transfected with HIV-1 Nef.
-
Compound Treatment: Treat cells with a concentration range of this compound or a vehicle control for a defined period.
-
Heat Treatment: Aliquot the cell suspension and heat each aliquot to a specific temperature for 3 minutes, followed by cooling for 3 minutes at room temperature.
-
Cell Lysis: Lyse the cells using freeze-thaw cycles.
-
Fractionation: Centrifuge the lysates at high speed to pellet the aggregated proteins.
-
Protein Quantification: Carefully collect the supernatant containing the soluble proteins and quantify the amount of the target protein using Western blotting with a specific antibody or by mass spectrometry.
-
Data Analysis: Plot the amount of soluble protein as a function of temperature. A shift in the melting curve to a higher temperature in the presence of this compound indicates target engagement.
Fluorescence-Based Membrane Potential Assay for Chloride Channel Function
Principle: This assay uses a fluorescent dye that is sensitive to changes in membrane potential. Inhibition of chloride channels by this compound will alter the cell's membrane potential, leading to a change in fluorescence.[1][2]
Figure 2: Workflow for a fluorescence-based membrane potential assay.
Detailed Steps:
-
Cell Seeding: Seed epithelial cells (e.g., Fischer Rat Thyroid (FRT) cells) expressing the chloride channel of interest into a 96- or 384-well plate.
-
Dye Loading: Load the cells with a membrane potential-sensitive fluorescent dye according to the manufacturer's instructions.
-
Compound Addition: Add varying concentrations of this compound, a known chloride channel blocker (e.g., NPPB), or a vehicle control to the wells.
-
Channel Stimulation: Stimulate the chloride channels with an appropriate agonist (e.g., forskolin for CFTR).
-
Fluorescence Reading: Immediately begin measuring the fluorescence intensity over time using a fluorescence plate reader.
-
Data Analysis: The inhibition of the chloride channel will prevent the change in membrane potential, resulting in a blunted fluorescence response. Calculate the IC50 value for this compound by plotting the fluorescence change against the compound concentration.
HIV-1 Nef-Mediated MHC-I Downregulation Assay
Principle: Functional Nef protein downregulates the expression of MHC-I on the surface of infected cells. Inhibition of Nef by this compound will restore MHC-I surface levels.
Figure 3: Workflow for assessing Nef-mediated MHC-I downregulation.
Detailed Steps:
-
Cell Culture: Use a T-cell line (e.g., Jurkat) stably expressing HIV-1 Nef or infected with HIV-1.
-
Compound Treatment: Treat the cells with a dose-range of this compound, a known Nef inhibitor (e.g., B9), or a vehicle control.
-
Immunostaining: After the treatment period, wash the cells and stain them with a fluorescently conjugated antibody specific for MHC-I.
-
Flow Cytometry: Analyze the mean fluorescence intensity (MFI) of MHC-I staining on the cell surface using a flow cytometer.
-
Data Analysis: An increase in the MFI of MHC-I in the presence of this compound indicates the inhibition of Nef function.
Comparative Data and Alternative Compounds
The following table summarizes the known inhibitory activities of this compound and compares it with alternative compounds targeting the same proteins.
| Target | Compound | Reported IC50/EC50 | Assay Type |
| Epithelial Chloride Channels | This compound (R(+)-IAA-94) | ~1 µM | Iodide influx assay |
| NPPB | ~0.4 µM | Whole-cell patch clamp | |
| GlyH-101 | ~3 µM | Short-circuit current | |
| CFTRinh-172 | ~0.2 µM | Iodide efflux assay | |
| HIV-1 Nef | This compound | Data not readily available | - |
| Diphenylpyrazolo 'B9' | ~5 µM | Nef-dependent kinase activation | |
| B9 Analogues | Nanomolar range | HIV-1 replication assay |
Conclusion
Confirming the cellular target engagement of this compound is essential for its validation as a chemical probe and for any potential therapeutic development. This guide has provided a comparative overview of suitable methods, from direct binding assays like CETSA to functional assays that measure the downstream consequences of target interaction. For epithelial chloride channels, fluorescence-based membrane potential and ion flux assays offer robust and high-throughput methods to quantify the inhibitory activity of this compound. For HIV-1 Nef, assays measuring the restoration of MHC-I surface expression provide a physiologically relevant readout of functional target engagement. While direct biophysical data for this compound's cellular engagement is an area for future investigation, the presented functional assays provide strong evidence of its interaction with both of its known targets. Researchers should select the most appropriate method based on their experimental needs and available resources to confidently assess the cellular activity of this versatile compound.
References
- 1. A Fluorescence-based Assay of Membrane Potential for High-throughput Functional Study of Two Endogenous Ion Channels in Two Epithelial Cell Lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A Fluorescence-Based Assay of Membrane Potential for High-Throughput Functional Study of Two Endogenous Ion Channels in Two Epithelial Cell Lines [jove.com]
Structure-Activity Relationship of Indazole Analogs as Anti-Inflammatory Agents: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the structure-activity relationships (SAR) of indazole and its simple substituted analogs, focusing on their anti-inflammatory properties. The data presented is derived from in vivo and in vitro studies, offering insights into the impact of functional group modifications on their biological activity. Detailed experimental protocols and visual representations of key pathways and workflows are included to support further research and development in this area.
Comparative Analysis of Anti-Inflammatory Activity
The anti-inflammatory potential of indazole and two of its derivatives, 5-aminoindazole and 6-nitroindazole, was evaluated through both in vivo and in vitro assays. The results highlight the influence of substituent position and nature on the overall activity.
In Vivo Anti-Inflammatory Activity
The carrageenan-induced rat paw edema model was utilized to assess the in vivo anti-inflammatory effects of the indazole analogs. The percentage of edema inhibition was measured at different doses and time points. Diclofenac (10 mg/kg) served as the standard reference drug.
| Compound | Dose (mg/kg) | Max. Inhibition (%) at 5th hour |
| Indazole | 100 | 62.11 ± 0.62 |
| 5-Aminoindazole | 100 | 83.09 ± 0.41 |
| 6-Nitroindazole | 100 | 71.36 ± 0.56 |
| Diclofenac | 10 | 84.00 |
| Data sourced from Cheekavolu & Muniappan[1] |
Key Findings:
-
All tested indazole derivatives exhibited significant, dose-dependent anti-inflammatory activity.[1]
-
5-Aminoindazole demonstrated the most potent anti-inflammatory effect, comparable to the standard drug diclofenac at the highest dose tested.[1]
-
The presence of an amino group at the 5-position appears to enhance in vivo anti-inflammatory activity more than a nitro group at the 6-position.[1]
In Vitro Anti-Inflammatory and Antioxidant Activity
The in vitro activities of the indazole analogs were assessed by measuring their ability to inhibit key inflammatory mediators and scavenge free radicals. The half-maximal inhibitory concentration (IC₅₀) values were determined for each compound.
| Assay | Indazole (IC₅₀ µM) | 5-Aminoindazole (IC₅₀ µM) | 6-Nitroindazole (IC₅₀ µM) | Standard (IC₅₀ µM) |
| COX-2 Inhibition | 18.74 | 12.32 | 23.42 | Dexamethasone: 5.10 |
| TNF-α Inhibition | 220.11 | 230.19 | >250 | Dexamethasone: 31.67 |
| IL-1β Inhibition | Not Reported | Not Reported | 100.75 | Dexamethasone: 102.23 |
| Lipid Peroxidation Inhibition (µg/ml) | >200 | 122.5 | 135.0 | Vitamin E: 68.5 |
| DPPH Radical Scavenging (µg/ml) | >200 | >200 | >200 | Vitamin E: Not Reported |
| Nitric Oxide Scavenging (µg/ml) | >200 | >200 | >200 | Vitamin E: Not Reported |
| Data sourced from Cheekavolu & Muniappan[1] |
Key Findings:
-
5-Aminoindazole was the most potent inhibitor of the COX-2 enzyme among the tested analogs.[1]
-
6-Nitroindazole showed IL-1β inhibitory activity comparable to dexamethasone.[1]
-
The indazole derivatives exhibited moderate to weak inhibition of TNF-α and limited free radical scavenging activity in the DPPH and nitric oxide assays.[1]
-
5-Aminoindazole and 6-nitroindazole displayed notable lipid peroxidation inhibitory effects.[1]
Experimental Protocols
In Vivo Carrageenan-Induced Paw Edema
This protocol is used to assess the acute anti-inflammatory activity of compounds.[1]
-
Animal Model: Male Wistar rats (150-200g) are used.
-
Compound Administration: Test compounds (indazole, 5-aminoindazole, 6-nitroindazole) are administered intraperitoneally at doses of 25, 50, and 100 mg/kg. The standard drug, diclofenac, is administered at 10 mg/kg.
-
Induction of Edema: Thirty minutes after compound administration, 0.1 ml of 1% w/v carrageenan solution is injected subcutaneously into the sub-plantar surface of the right hind paw.
-
Measurement: The paw diameter is measured using a plethysmograph before the carrageenan injection and at 1, 2, 3, 4, and 5-hour intervals after.
-
Analysis: The percentage inhibition of edema is calculated for each group relative to the control group that received only the vehicle.
In Vitro Cyclooxygenase-2 (COX-2) Inhibition Assay
This assay determines the ability of a compound to inhibit the COX-2 enzyme, a key enzyme in the inflammatory pathway.[1]
-
Enzyme Preparation: A suspension of ram seminal vesicle microsomes is used as the source of COX-2.
-
Reaction Mixture: The reaction mixture contains Tris-HCl buffer (pH 8.0), glutathione, hemoglobin, and the test compound at various concentrations.
-
Initiation of Reaction: The reaction is initiated by the addition of arachidonic acid.
-
Incubation: The mixture is incubated at 37°C for 20 minutes.
-
Termination and Analysis: The reaction is stopped by adding trichloroacetic acid. The mixture is centrifuged, and the amount of prostaglandin E2 (PGE2) produced is measured using a spectrophotometer at 532 nm.
-
Calculation: The percentage of inhibition is calculated by comparing the absorbance of the test samples with the control.
In Vitro Cytokine (TNF-α and IL-1β) Inhibition Assay
This assay measures the inhibition of pro-inflammatory cytokines produced by stimulated immune cells.[1]
-
Cell Culture: Human peripheral blood mononuclear cells (PBMCs) are used.
-
Stimulation: The cells are stimulated with lipopolysaccharide (LPS) to induce the production of TNF-α and IL-1β.
-
Compound Treatment: The cells are treated with various concentrations of the test compounds.
-
Incubation: The treated cells are incubated for a specified period.
-
Quantification: The concentration of TNF-α and IL-1β in the cell supernatant is quantified using an Enzyme-Linked Immunosorbent Assay (ELISA) kit.
-
Analysis: The percentage of cytokine inhibition is calculated by comparing the cytokine levels in the treated samples to the untreated control.
Visualizations
Experimental Workflow for Anti-Inflammatory Screening
Caption: Workflow for in vivo and in vitro anti-inflammatory screening of indazole analogs.
Simplified Inflammatory Signaling Pathway
Caption: Key targets of indazole analogs in the inflammatory cascade.
References
Assessing the Specificity of R(+)-Methylindazone Against Other Ion Channels: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
R(+)-Methylindazone, also known as R(+)-IAA-94, is a well-characterized blocker of intracellular chloride channels (CLICs). Its utility as a chemical probe and potential therapeutic agent is intrinsically linked to its specificity. This guide provides a comparative assessment of the inhibitory activity of this compound against its primary target and other major ion channels, supported by available experimental data and detailed methodologies.
Comparative Selectivity Profile of this compound
The following table summarizes the known inhibitory concentrations (IC50) of this compound against various ion channels. This data is crucial for evaluating its selectivity and potential off-target effects.
| Ion Channel Target | Channel Subtype | Reported IC50 (µM) | Reference |
| Primary Target: Chloride Channel | CLIC1 | 8.6 | |
| Mitochondrial Chloride Channels | Active at 10 µM | [1] | |
| Off-Target: Calcium Channel | L-type | 17.0 ± 1.2 | |
| Other Ion Channels | |||
| Sodium Channels (e.g., NaV1.5) | Not Reported | ||
| Potassium Channels (e.g., hERG) | Not Reported |
Analysis of Specificity
Based on the available data, this compound exhibits a degree of selectivity for its primary target, the intracellular chloride channel CLIC1, over L-type calcium channels. However, the approximately two-fold difference in IC50 values suggests a potential for off-target effects, particularly at higher concentrations used in experimental settings. The activity of this compound on mitochondrial chloride channels further highlights its interaction with intracellular channel subtypes.[1] A comprehensive assessment of its specificity would require further screening against a broader panel of ion channels, including key cardiac channels like NaV1.5 and hERG, to fully evaluate its safety and utility as a selective tool.
Experimental Methodologies
The determination of ion channel inhibition by this compound is typically achieved through electrophysiological techniques, primarily the patch-clamp method. This "gold standard" approach allows for the direct measurement of ion flow through channels in cell membranes.
Whole-Cell Patch-Clamp Electrophysiology for IC50 Determination
This protocol outlines a representative method for determining the half-maximal inhibitory concentration (IC50) of a compound like this compound against a specific ion channel expressed in a heterologous system (e.g., HEK293 cells).
1. Cell Culture and Transfection:
-
Stably or transiently transfect a suitable mammalian cell line (e.g., HEK293, CHO) with the gene encoding the ion channel of interest.
-
Culture the cells under standard conditions until they reach appropriate confluency for electrophysiological recording.
2. Preparation of Solutions:
-
External Solution (in mM): 140 NaCl, 4 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 5 Glucose. Adjust pH to 7.4 with NaOH.
-
Internal (Pipette) Solution (in mM): 120 K-aspartate, 20 KCl, 1 MgCl2, 10 HEPES, 5 EGTA, 2 Mg-ATP. Adjust pH to 7.2 with KOH.
-
Compound Stock Solution: Prepare a high-concentration stock solution of this compound in a suitable solvent (e.g., DMSO). Subsequent dilutions are made in the external solution to achieve the final desired concentrations. The final DMSO concentration should be kept low (typically <0.1%) to avoid solvent effects.
3. Electrophysiological Recording:
-
Use a patch-clamp amplifier and data acquisition system.
-
Pull borosilicate glass capillaries to create micropipettes with a resistance of 2-5 MΩ when filled with the internal solution.
-
Establish a giga-ohm seal between the micropipette and the cell membrane to achieve the whole-cell configuration.
-
Clamp the cell membrane at a holding potential appropriate for the ion channel being studied (e.g., -80 mV for many voltage-gated channels).
4. Voltage Protocol and Data Acquisition:
-
Apply a specific voltage protocol to elicit ionic currents through the channel of interest. The protocol will vary depending on the channel type (e.g., voltage steps for voltage-gated channels, application of a ligand for ligand-gated channels).
-
Record the baseline current in the absence of the compound.
-
Perfuse the cell with increasing concentrations of this compound, allowing sufficient time for the effect to reach a steady state at each concentration.
-
Record the current at each compound concentration.
5. Data Analysis:
-
Measure the peak or steady-state current amplitude at each concentration.
-
Normalize the current amplitude at each concentration to the baseline control current.
-
Plot the normalized current as a function of the logarithm of the compound concentration.
-
Fit the concentration-response data to the Hill equation to determine the IC50 value and the Hill coefficient.
Signaling Pathways
To understand the functional consequences of this compound's activity, it is essential to consider the signaling pathways associated with its primary and off-target channels.
Chloride Intracellular Channel (CLIC) Signaling Pathway
CLIC proteins are involved in various cellular processes, including cell volume regulation, pH regulation, and cell cycle progression. Their signaling is complex and can be initiated by various stimuli.
Caption: this compound inhibits membrane-inserted CLIC1.
L-type Calcium Channel Signaling Pathway
L-type calcium channels are crucial for excitation-contraction coupling in muscle cells and neurotransmitter release in neurons. Their activation leads to an influx of calcium, which acts as a second messenger.
Caption: Off-target inhibition of L-type calcium channels.
Experimental Workflow
The following diagram illustrates a typical workflow for assessing the selectivity of a compound like this compound.
Caption: Workflow for ion channel selectivity profiling.
Conclusion
The available data indicates that this compound is a potent inhibitor of intracellular chloride channels with moderate selectivity over L-type calcium channels. For a comprehensive understanding of its specificity and to confidently utilize it as a selective chemical probe, further investigation against a broader panel of ion channels is highly recommended. The experimental protocols and workflows outlined in this guide provide a framework for conducting such assessments, ensuring robust and reliable data for informed decision-making in research and drug development.
References
Comparative Analysis of R(+)-Methylindazone: A Guide to Published Data on a Potent Chloride Channel Inhibitor
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview and comparison of published data on R(+)-Methylindazone, a potent blocker of epithelial chloride channels, also known as R(+)-IAA-94. The information presented herein is intended to serve as a resource for researchers investigating chloride channel function, exploring its therapeutic potential, and for professionals in the field of drug development. This document summarizes key quantitative findings, details experimental methodologies from cited literature, and visualizes relevant biological pathways and workflows to facilitate a deeper understanding of the compound's activity and to aid in the reproducibility of experimental results.
I. Quantitative Data Summary
The following tables summarize the key quantitative data reported for this compound (R(+)-IAA-94) in published literature. These data highlight its potency as a chloride channel inhibitor and its effects in various biological systems.
Table 1: Inhibitory Activity of this compound on Chloride Channels
| Parameter | Value | Cell/Tissue Type | Reference |
| Ki | 1 µM | Bovine kidney cortex microsomes | [1] |
| Inhibitory Concentration | 10 µM | Reversible inhibition of chloride intracellular channel proteins | [1] |
| Inhibitory Concentration | 10 µmol L⁻¹ | Inhibition of chloride channel current in cardiac mitoplasts | [2] |
Table 2: Functional Effects of this compound in Biological Assays
| Biological Effect | Concentration | Experimental Model | Reference |
| Reduction of Mitochondrial Calcium Retention Capacity by ~40% | 3 µmol L⁻¹ | Isolated cardiac mitochondria | [2] |
| Reduction of Mitochondrial Calcium Retention Capacity by ~85% | 100 µmol L⁻¹ | Isolated cardiac mitochondria | [2] |
| Abolishment of Angiotensin II-induced Afferent Arteriolar Constriction | 30 µM | Isolated perfused hydronephrotic kidneys | [3] |
| Significant Increase in Myocardial Infarct Size | 58.1 ± 7% (vs. 33.5 ± 6% in control) | in vivo rat model of ischemia-reperfusion | [2] |
II. Comparative Analysis with S(-)-Methylindazone
A thorough review of the published literature did not yield studies that directly compare the biological activity of this compound with its S(-) enantiomer. The available research has predominantly focused on the R(+) isomer, which is established as the active enantiomer for chloride channel inhibition. The lack of comparative quantitative data, such as IC50 or Ki values for the S(-) enantiomer, prevents a direct side-by-side comparison of their potency and efficacy. This represents a significant knowledge gap and an opportunity for future research to fully characterize the stereospecificity of Methylindazone's interaction with its biological targets.
III. Experimental Protocols
To ensure the reproducibility of the cited data, detailed methodologies for key experiments are provided below, as described in the referenced literature.
A. Chloride Channel Binding Assay
Objective: To determine the binding affinity of this compound to chloride channels.
Protocol based on Landry D.W., et al. (1987):
-
Membrane Preparation: Isolate microsomes from bovine kidney cortex via differential centrifugation.
-
Binding Reaction: Incubate the microsomal membranes with varying concentrations of radiolabeled R(+)-[³H]IAA-94 in a suitable buffer.
-
Separation: Separate bound from free radioligand by rapid filtration through glass fiber filters.
-
Quantification: Measure the radioactivity retained on the filters using liquid scintillation counting.
-
Data Analysis: Determine the dissociation constant (Kd) and the maximum number of binding sites (Bmax) by Scatchard analysis of the binding data. The Ki value is then calculated from the Kd.
B. Electrophysiological Recording of Chloride Channel Activity
Objective: To measure the effect of this compound on chloride channel currents.
Protocol based on studies on cardiac mitoplasts:
-
Mitoplast Isolation: Isolate mitochondria from rat cardiac tissue and prepare mitoplasts (mitochondria with the outer membrane removed) using established protocols.
-
Patch-Clamp Recording: Use the patch-clamp technique in the whole-cell or single-channel configuration to record ion channel currents from the mitoplast inner membrane.
-
Solution Composition: Use pipette and bath solutions with appropriate ionic compositions to isolate chloride currents.
-
Drug Application: Perfuse the mitoplast with a solution containing this compound at the desired concentration (e.g., 10 µmol L⁻¹).[2]
-
Data Acquisition and Analysis: Record the changes in chloride current before, during, and after the application of the compound. Analyze the data to determine the extent of current inhibition.
C. Mitochondrial Calcium Retention Capacity (CRC) Assay
Objective: To assess the effect of this compound on the ability of mitochondria to sequester calcium.
Protocol based on Singh, H., et al. (2019): [2]
-
Mitochondria Isolation: Isolate mitochondria from rat hearts by differential centrifugation.
-
Assay Buffer: Resuspend the isolated mitochondria in a buffer containing a fluorescent calcium indicator (e.g., Calcium Green 5N).
-
Compound Incubation: Add this compound at various concentrations (e.g., 3 µM to 100 µM) to the mitochondrial suspension.[2]
-
Calcium Titration: Sequentially add known amounts of CaCl₂ to the suspension while monitoring the fluorescence signal.
-
Data Analysis: The point at which a sharp increase in fluorescence occurs indicates the opening of the mitochondrial permeability transition pore (mPTP) and the release of sequestered calcium. The total amount of calcium taken up before this point is the CRC.
IV. Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, illustrate key biological pathways and experimental workflows related to the action of this compound.
Caption: this compound's impact on myocardial ischemia-reperfusion injury.
Caption: Workflow for chloride channel inhibition assessment.
V. Interaction with HIV-1 Nef Protein
VI. Conclusion
This compound is a well-documented and potent inhibitor of chloride channels with significant effects in various cellular and in vivo models. The quantitative data and experimental protocols summarized in this guide provide a valuable resource for researchers. However, the lack of publicly available, peer-reviewed data directly comparing the R(+) and S(-) enantiomers and detailing the interaction with the HIV-1 Nef protein highlights areas where further research is needed to fully understand the compound's pharmacological profile and to ensure the complete reproducibility of all its reported biological activities.
References
Safety Operating Guide
Essential Safety and Logistical Information for Handling R(+)-Methylindazone
Disclaimer: A specific Safety Data Sheet (SDS) for R(+)-Methylindazone was not located. The following guidance is based on safety protocols for handling potent, hazardous chemical compounds with similar potential hazards, as detailed in available safety literature. Researchers must conduct a thorough risk assessment and consult their institution's safety office before handling this substance.
This guide provides essential safety and logistical information for researchers, scientists, and drug development professionals working with this compound. Adherence to these procedures is critical for ensuring personal safety and minimizing environmental impact.
Hazard Profile and Personal Protective Equipment
This compound is presumed to be a hazardous substance requiring stringent safety measures. Based on data for structurally related compounds, it may be toxic if swallowed, cause skin and serious eye irritation, and be toxic to aquatic life with long-lasting effects[1]. Some related compounds are combustible liquids and can cause severe skin burns and eye damage[2].
Recommended Personal Protective Equipment (PPE)
Proper selection and use of PPE are the most critical lines of defense when engineering controls cannot eliminate exposure.
| PPE Category | Specification |
| Eye Protection | Chemical safety goggles with side-shields are mandatory. A face shield should also be worn.[3][4] |
| Hand Protection | Wear protective gloves. Given the potential for skin corrosion, select gloves with proven resistance to the chemical class. |
| Body Protection | An impervious lab coat or a full protective suit is required to prevent skin contact.[3][4] |
| Respiratory | Work should be conducted in a certified chemical fume hood.[2] If this is not possible, a suitable respirator must be worn.[3][4] |
Operational Plan: Handling and Experimental Workflow
Experimental Protocol: Step-by-Step Guidance
-
Preparation :
-
Don all required PPE as specified in the table above.
-
Ensure a chemical fume hood is operational and the work area is clean and uncluttered.
-
Carefully weigh the required amount of this compound.
-
Dissolve the compound in the appropriate solvent within the fume hood.
-
-
Experimentation :
-
Conduct all experimental procedures within the fume hood.
-
Continuously monitor the experiment for any unexpected reactions.
-
-
Cleanup :
-
Decontaminate all surfaces and equipment after use.
-
Segregate waste into appropriate, clearly labeled containers.
-
Emergency Procedures
In the event of an emergency, immediate and correct action is vital.
-
Skin Contact : Immediately remove all contaminated clothing. Rinse the affected skin area with plenty of soap and water.[1]
-
Eye Contact : Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek immediate medical attention from an ophthalmologist.[1]
-
Ingestion : If swallowed, rinse the mouth with water. Do NOT induce vomiting. Immediately call a poison center or doctor.[1]
-
Inhalation : Move the person to fresh air. If breathing is difficult, provide respiratory support and seek immediate medical attention.
-
Spill : In case of a spill, evacuate the area. Use appropriate spill kits for containment and cleanup. All spilled material and cleanup debris must be collected as hazardous waste.[5][6]
Disposal Plan
Proper disposal of this compound and associated waste is mandatory to prevent environmental contamination and ensure regulatory compliance.
Waste Segregation and Container Management
-
Waste Containers : Use only compatible, leak-proof containers for waste collection.[5][7] Containers should be kept closed except when adding waste.
-
Labeling : All waste containers must be clearly labeled with "Hazardous Waste" and the chemical name and concentration of the contents.[5][7]
-
Segregation : Do not mix incompatible waste streams.[7]
The following diagram illustrates the decision-making process for the disposal of materials contaminated with this compound.
References
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. fishersci.com [fishersci.com]
- 3. spectrumchemical.com [spectrumchemical.com]
- 4. file.medchemexpress.com [file.medchemexpress.com]
- 5. engineering.purdue.edu [engineering.purdue.edu]
- 6. nipissingu.ca [nipissingu.ca]
- 7. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
